(S)-(-)-Indoline-2-carboxylic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNRGSOJZINA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036449 | |
| Record name | (S)-(-)-Indoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79815-20-6 | |
| Record name | (S)-Indoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79815-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline-2-carboxylic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Indoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLINE-2-CARBOXYLIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(-)-Indoline-2-carboxylic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Indoline-2-carboxylic acid is a chiral building block of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid bicyclic structure and defined stereochemistry make it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core physical and chemical properties, supported by detailed experimental protocols and logical workflows.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are essential for its handling, characterization, and application in synthetic chemistry.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,3-dihydro-1H-indole-2-carboxylic acid | [1] |
| Synonyms | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid, (S)-2-Carboxyindoline, L-Indoline-2-carboxylic acid | [2][3] |
| CAS Number | 79815-20-6 | [4][5] |
| Molecular Formula | C₉H₉NO₂ | [4][5] |
| Molecular Weight | 163.17 g/mol | [2][5] |
| Appearance | White to off-white or light yellow crystalline powder | [4][6][7] |
| Melting Point | 177 °C (decomposes) | [5][8][9] |
| Boiling Point | Data not available; decomposes upon heating. | |
| Optical Rotation | [α]20/D −114° (c = 1 in 1 M HCl) | [5][9] |
Solubility and Reactivity Profile
| Property | Description | Source(s) |
| Solubility | Sparingly soluble in water. Soluble in alcohol, DMSO, and methanol. | [4][6] |
| pKa | Data not available. | |
| Stability | Stable under normal conditions. | [3] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and amines. | [3] |
| Storage | Store in a cool, dry place away from direct sunlight in a tightly sealed container. | [3][4][6] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below. These protocols are foundational for the quality control and characterization of this compound in a laboratory setting.
Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 1-2 mm in height.
-
Apparatus Setup:
-
Mel-Temp: Insert the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, keeping the rubber band above the oil level.
-
-
Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (177°C). Then, reduce the heating rate to approximately 2°C per minute to ensure accurate measurement.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Determination of Solubility
Solubility characteristics are crucial for selecting appropriate solvents for reactions, purifications, and formulations.
Principle: A standardized amount of solute is mixed with a standardized amount of solvent, and the extent of dissolution is observed. The rule of "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
Procedure:
-
Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) to the test tube in small portions.
-
Mixing: After each addition, shake the test tube vigorously for 60 seconds. A vortex mixer can be used for more consistent agitation.
-
Observation: Observe the mixture.
-
Soluble: The solid dissolves completely, forming a clear solution.
-
Insoluble: The solid remains undissolved.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
-
Acid-Base Reactivity: For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic or acidic functional groups, respectively. The solubility of this compound in base is due to the deprotonation of its carboxylic acid group to form a more polar carboxylate salt.
Determination of Optical Rotation
Optical rotation is a definitive measure of a compound's chirality and is essential for confirming the enantiomeric identity of this compound.
Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[5]
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube), typically 1 dm (10 cm) in length[5]
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound (e.g., 0.1 g). Dissolve it in a precise volume of solvent (e.g., 1 M HCl) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c, in g/mL).
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[5] Fill the polarimeter cell with the pure solvent (the blank) and place it in the instrument. Zero the reading.
-
Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α). Record the temperature.
-
Calculation of Specific Rotation ([α]): Use the following formula to calculate the specific rotation:[8] [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL. The specific rotation is reported with the temperature and wavelength, e.g., [α]20/D.
-
Visualized Workflows and Relationships
The following diagrams, rendered using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for determining the solubility of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to (S)-(-)-Indoline-2-carboxylic Acid: Structure, Stereochemistry, and Applications
(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its rigid, bicyclic structure and defined stereochemistry make it a valuable synthon for introducing stereochemical control in complex molecules. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Stereochemistry
This compound, a derivative of the amino acid proline and structurally related to phenylalanine, possesses a unique fused ring system.[1] Its fundamental structure consists of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, with a carboxylic acid group at the 2-position of the indoline (B122111) core.
Systematic Name (IUPAC): (2S)-2,3-dihydro-1H-indole-2-carboxylic acid[2]
Chemical Formula: C₉H₉NO₂[3][4][5][6][7][8]
Molecular Weight: 163.17 g/mol [5][7]
The stereochemistry of this molecule is defined by the chiral center at the C2 position of the indoline ring. The "(S)" designation indicates the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left.[5][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 79815-20-6 | [3][4][5][6][7][8] |
| Appearance | White to off-white or light yellow crystalline powder | [4][8][9] |
| Melting Point | 177 °C (decomposes) | [5][7][8][10] |
| Optical Activity [α]²⁰/D | -114° (c = 1 in 1 M HCl) | [5][7] |
| Solubility | Sparingly soluble in water. Soluble in alcohol. | [4][9] |
Synthesis
This compound can be synthesized through various methods, including the resolution of a racemic mixture or through asymmetric synthesis.[11] A common and effective method involves an intramolecular Ullmann condensation of (S)-2-bromophenylalanine.
Experimental Protocol: Synthesis from (S)-2-Bromophenylalanine[3]
This protocol outlines a copper-catalyzed intramolecular cyclization.
Materials:
-
(S)-2-bromophenylalanine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) chloride (CuCl)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Water (H₂O)
Procedure:
-
To a reaction flask, add (S)-2-bromophenylalanine (e.g., 9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (40 g).
-
Flush the reactor with argon and maintain a slow flow of argon.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the (S)-2-bromophenylalanine is completely consumed (approximately 3.5 hours).
-
Cool the reaction mixture to 25 °C.
-
Add water (40 mL) and ethyl acetate (50 mL).
-
Adjust the pH of the mixture to 3.3 with 37% aqueous HCl.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (25 mL).
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the residue in 5N aqueous HCl (16 mL).
-
Adjust the pH to 2.1 with 32% aqueous NaOH to precipitate the product.
-
Isolate the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration.
-
Wash the solid with water (2 x 10 mL).
-
Dry the product to obtain this compound.
Yield: Approximately 49.5% with an enantiomeric excess (ee) of >99%.[3]
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry.[4]
Intermediate in Pharmaceutical Synthesis
A prominent application is its use as a key intermediate in the synthesis of Perindopril (B612348), an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[12] The defined stereochemistry of this compound is crucial for the biological activity of the final drug molecule.
Caption: Role as a chiral building block in Perindopril synthesis.
Catalyst in Asymmetric Synthesis
This compound and its derivatives can act as organocatalysts in enantioselective reactions, such as cyclopropanations.[8][13] The chiral scaffold of the indoline ring helps to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
Research in Medicinal Chemistry
Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities. For example, some derivatives have shown potential as HIV-1 integrase inhibitors, highlighting the therapeutic potential of this chemical scaffold.[14] Furthermore, the conformational properties of peptides containing (S)-indoline-2-carboxylic acid have been studied, as it can induce a cis amide bond conformation, which is of interest for designing novel peptide secondary structures.[1][15][16]
Biological Significance and Signaling Pathways
While this compound itself is primarily utilized as a synthetic intermediate, the broader class of indole-containing molecules plays significant roles in various biological processes. For instance, indole-2-carboxylic acid has been identified as a component in some natural products and has been studied for its antioxidant properties.[17] The structural motif is also being explored in the development of inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis.[18]
The biological activity of drugs derived from this compound, such as Perindopril, is well-established. Perindopril's mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. However, this signaling pathway is a characteristic of the final drug and not the intermediate itself.
Research into the direct biological effects and signaling pathways of this compound is less extensive. However, given the interest in indole-based compounds as potential therapeutic agents, further investigation into its biological interactions is warranted.
Conclusion
This compound is a stereochemically defined molecule with significant value in synthetic organic chemistry and drug development. Its rigid chiral structure makes it an indispensable tool for introducing asymmetry in the synthesis of complex molecules, most notably in the production of the antihypertensive drug Perindopril. The ongoing research into its derivatives for various therapeutic applications underscores the continued importance of this versatile chemical entity. This guide provides a foundational understanding for researchers and professionals working with this important chiral building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. (S)-(-)-吲哚啉-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 7. This compound 99 79815-20-6 [sigmaaldrich.com]
- 8. This compound | CAS 79815-20-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound High Purity Research Compound at Attractive Price [jigspharma.com]
- 10. This compound | 79815-20-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 13. scbt.com [scbt.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hmdb.ca [hmdb.ca]
- 18. Microalgae and Macroalgae as Advanced Sources of Tyrosinase Inhibitors | MDPI [mdpi.com]
(S)-(-)-Indoline-2-carboxylic Acid: A Technical Guide for Drug Discovery and Development
CAS Number: 79815-20-6
Abstract
(S)-(-)-Indoline-2-carboxylic acid, a chiral cyclic amino acid analogue, has emerged as a valuable building block in medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and stereochemical integrity make it a sought-after scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and drug development professionals in leveraging the potential of this versatile molecule.
Introduction
This compound (CAS 79815-20-6) is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique conformational constraints, being a mimetic of both proline and phenylalanine, offer a strategic advantage in the design of peptidomimetics and other complex molecular architectures.[3] The indoline (B122111) scaffold is a privileged structure in drug discovery, and the (S)-enantiomer, in particular, serves as a crucial chiral precursor for the synthesis of a range of bioactive molecules.[4][5] This guide will delve into the core applications of this compound, providing detailed technical information for its use in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [1][6] |
| Molecular Weight | 163.17 g/mol | [6] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2][7] |
| Melting Point | 177 °C (decomposes) | [4][8] |
| Optical Rotation | [α]20/D −114° (c = 1 in 1 M HCl) | [8] |
| Solubility | Sparingly soluble in water. | [1] |
Spectroscopic Data
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons (~6.5-7.5 ppm), aliphatic protons on the indoline ring (~3.0-4.5 ppm), and a carboxylic acid proton (~10-13 ppm). | [9][10] |
| ¹³C NMR | Resonances for aromatic carbons (~110-150 ppm), aliphatic carbons (~30-60 ppm), and a carbonyl carbon (~170-180 ppm). | [3][9] |
| Infrared (IR) | Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring. | [10][11] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [10] |
Core Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a chiral building block for the synthesis of high-value pharmaceutical compounds.
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: The Case of Perindopril (B612348)
This compound is a key starting material for the synthesis of Perindopril, a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure.[12][13][14] The stereochemistry of the C-2 position in the indoline ring is crucial for the pharmacological activity of Perindopril.
Caption: Synthetic workflow for Perindopril from (S)-Indoline-2-carboxylic acid.
Development of Novel Enzyme Inhibitors
Recent research has highlighted the potential of this compound derivatives as inhibitors of enzymes implicated in cancer and viral diseases.
Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[15] These enzymes are key players in the tryptophan metabolism pathway, which is exploited by cancer cells to create an immunosuppressive microenvironment.[1][16]
Tryptophan Metabolism Pathway and IDO1/TDO Inhibition:
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV integration - Wikipedia [en.wikipedia.org]
- 6. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 9. benchchem.com [benchchem.com]
- 10. INDOLINE-2-CARBOXYLIC ACID(16851-56-2) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are HIV-1 integrase modulators and how do they work? [synapse.patsnap.com]
- 14. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Alternate names for (S)-(-)-Indoline-2-carboxylic acid like (S)-2,3-Dihydro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(-)-Indoline-2-carboxylic acid, a significant chiral building block in modern organic synthesis and drug development. The document details its nomenclature, physicochemical properties, key applications, and detailed experimental protocols for its synthesis.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and chemical catalogs. Its unique structure, featuring an indoline (B122111) ring with a carboxylic acid group at the 2-position in the (S)-configuration, leads to the following synonyms.[1][2][3][4][5]
-
(2S)-Indoline-2-carboxylic acid[1]
-
(-)-(S)-2-Indolinecarboxylic acid[2]
-
(-)-2,3-Dihydroindole-2-carboxylic acid[2]
-
L-Indoline-2-carboxylic acid
The compound is also referred to as a Perindopril (B612348) intermediate, highlighting one of its major applications.[1][8][9]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthesis.
| Property | Value | References |
| CAS Number | 79815-20-6 | [1][6] |
| Molecular Formula | C₉H₉NO₂ | [1][6] |
| Molecular Weight | 163.17 g/mol | [6] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 177 °C (decomposes) | [10] |
| Optical Activity | [α]20/D -114° (c=1 in 1 M HCl) | |
| Purity/Assay | ≥99% | |
| EINECS Number | 410-860-2; 616-741-3 | [1] |
| InChI Key | QNRXNRGSOJZINA-QMMMGPOBSA-N | [1] |
| SMILES String | OC(=O)[C@@H]1Cc2ccccc2N1 |
Applications in Drug Development and Organic Synthesis
This compound is a valuable chiral building block due to its rigid bicyclic structure.[1] Its primary applications are in the synthesis of complex pharmaceuticals and as a catalyst.
-
Synthesis of Perindopril: The most prominent application is as a key intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[1][8][9] The specific stereochemistry of the (S)-enantiomer is essential for the drug's biological activity.
-
Peptide Synthesis: The Fmoc-protected form, Fmoc-L-indoline-2-carboxylic acid, is utilized in solid-phase peptide synthesis.[11] It can influence the conformation of peptide bonds, pushing them towards the cis amide isomer, which can be a valuable tool in designing peptides with specific secondary structures.[12] However, its use can be challenging due to low reactivity and a tendency to form diketopiperazines.[12]
-
Catalysis: It serves as an organocatalyst for enantioselective cyclopropanations.[6]
-
Drug Discovery Scaffolding: The parent indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel therapeutics. Research has shown that derivatives can act as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[13][14][15] Other derivatives are being investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy.[16]
The logical workflow for the synthesis of Perindopril from this compound is depicted below.
The role of indole-2-carboxylic acid derivatives in cancer immunotherapy is based on their ability to inhibit enzymes in the kynurenine (B1673888) pathway.
Key Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.
This method involves the intramolecular cyclization of (S)-2-bromophenylalanine.[10][17]
Materials:
-
(S)-2-bromophenylalanine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) chloride (CuCl)
-
N-methyl pyrrolidone (NMP)
-
Argon gas
-
Ethyl acetate (B1210297) (EtOAc)
-
5N Hydrochloric acid (HCl)
-
32% aqueous Sodium hydroxide (B78521) (NaOH)
Procedure:
-
To a reaction flask, add (S)-2-bromophenylalanine (9.76 g, 40.0 mmol), K₂CO₃ (5.80 g, 42.0 mmol), CuCl (40 mg, 0.4 mmol), and NMP (40 g).[10][17]
-
Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.[10][17]
-
Stir the reaction mixture and heat to 80 °C. Maintain this temperature for approximately 3.5 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.[10][17]
-
Cool the reaction mixture to 25 °C. Add 40 mL of water and 50 mL of ethyl acetate.[10][17]
-
Separate the aqueous and organic phases. Extract the aqueous phase twice more with 50 mL portions of ethyl acetate.[10][17]
-
Combine the organic layers and wash with 25 mL of saturated aqueous sodium chloride solution.[10][17]
-
Concentrate the organic phase under reduced pressure.[10][17]
-
Dissolve the residue in 16 mL of 5N aqueous HCl. Adjust the pH to 2.1 using 32% aqueous NaOH.[10][17]
-
Filter the resulting precipitate and wash the solid with two 10 mL portions of water.[10][17]
-
Dry the solid to obtain (S)-2,3-dihydro-1H-indole-2-carboxylic acid. (Expected yield: ~49.5%, enantiomeric excess > 99%).[10][17]
The workflow for this synthesis is outlined below.
This method involves the separation of enantiomers from a racemic mixture using a chiral resolving agent, followed by racemization and recycling of the undesired enantiomer.[18]
Materials:
-
Racemic indoline-2-carboxylic acid
-
(R)-α-methylbenzylamine
-
Ethanol
-
Isopropanol
-
1N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (8.65N)
Procedure:
-
Step A: Resolution
-
Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.
-
Add 3.7 kg of (R)-α-methylbenzylamine to the solution and stir for 2 hours.
-
Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid.
-
Recrystallize the white precipitate from isopropanol.
-
Dissolve the recrystallized salt in 13 liters of water and add 12 liters of 1N HCl.
-
Stir for 2 hours, filter the precipitate, wash, and dry to yield the first portion of (S)-indoline-2-carboxylic acid (enantiomeric purity > 99.5%).[18]
-
-
Step B: Racemization of the Undesired Enantiomer
-
Collect the filtrate from Step A3, which contains the (R)-enantiomer salt. Evaporate the filtrate.
-
Dissolve the residue in water and treat with 1N HCl to precipitate a mixture enriched in (R)-indoline-2-carboxylic acid.
-
Place this enriched mixture (2.6 kg) in an autoclave with 12 liters of water and 3.1 liters of 8.65N NaOH solution.
-
Heat at 170 °C for 3 hours under pressure (7 bars) to racemize the mixture.[18]
-
-
Step C: Recycling
-
Isolate the racemized indoline-2-carboxylic acid from the autoclave.
-
Repeat the resolution process (Step A) with this racemized material to obtain a second portion of (S)-indoline-2-carboxylic acid.
-
Combine all portions of the desired (S)-enantiomer. The overall yield is approximately 52.8%.[18]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 79815-20-6 Cas No. | (2S)-(-)-Indoline-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. CAS 79815-20-6 | 4H57-1-30 | MDL MFCD00070578 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 79815-20-6 CAS Manufactory [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.klivon.com [dev.klivon.com]
- 9. This compound | CAS 79815-20-6 | LGC Standards [lgcstandards.com]
- 10. This compound | 79815-20-6 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
Molecular formula and weight of (S)-(-)-Indoline-2-carboxylic acid
(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic compound widely utilized in synthetic organic chemistry. Its rigid structure and stereochemistry make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril (B612348).[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.17 g/mol | [2][4][5][6] |
| CAS Number | 79815-20-6 | [2][4] |
| Melting Point | 177 °C (decomposes) | [4] |
| Optical Activity | [α]20/D −114° (c = 1 in 1 M HCl) | [4][5] |
| Solubility | Sparingly soluble in water. Soluble in alcohol. | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Core Applications and Experimental Protocols
The primary applications of this compound lie in its use as a chiral precursor in pharmaceutical synthesis and as a catalyst in asymmetric reactions.
Synthesis of Perindopril
This compound is a critical intermediate for the synthesis of Perindopril, an ACE inhibitor used to treat high blood pressure. The synthesis involves the coupling of a protected form of this compound with another chiral fragment.
This protocol is adapted from methodologies described in the patent literature for the industrial synthesis of Perindopril.
-
Esterification of this compound: The carboxylic acid is first protected, typically as a benzyl (B1604629) ester, to prevent unwanted side reactions.
-
Coupling Reaction: The resulting benzyl ester of this compound is coupled with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) to form the dipeptide-like structure.[7]
-
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield Perindopril.[7] The product can then be converted to a pharmaceutically acceptable salt, such as perindopril erbumine (tert-butylamine salt).
Enantioselective Catalysis
This compound serves as a catalyst for enantioselective cyclopropanations.[2] This application leverages the chiral nature of the molecule to control the stereochemical outcome of the reaction, which is crucial in the synthesis of specific stereoisomers of pharmacologically active compounds.
Biological Relevance and Signaling Pathways of Derivatives
While this compound itself is primarily a synthetic intermediate, its core structure, indole-2-carboxylic acid, is found in molecules with significant biological activity. Derivatives have been investigated as potent inhibitors of various enzymes, suggesting potential therapeutic applications.
-
IDO1/TDO Inhibition: Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] These enzymes are involved in tryptophan metabolism, and their inhibition is a promising strategy in cancer immunotherapy.[8]
-
HIV-1 Integrase Inhibition: Researchers have discovered that derivatives of indole-2-carboxylic acid can act as novel HIV-1 integrase strand transfer inhibitors.[9] The indole (B1671886) core and the C2 carboxyl group are key for chelating with Mg²⁺ ions in the active site of the integrase enzyme.[9]
-
EGFR/CDK2 Dual Inhibition: Indole-2-carboxamides, derived from indole-2-carboxylic acid, have shown antiproliferative activity by dually inhibiting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy.[10]
The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on these signaling pathways.
References
- 1. Changzhou Jintan Maosheng Chemical Plant--(S)-(-)-Indoline-2-carboxylic acid|79815-20-6 [maoshengchem.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(-)-Indoline-2-carboxylic Acid: A Constrained Analog of Proline and Phenylalanine for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that serves as a conformationally constrained analog of both L-proline and L-phenylalanine. This unique structural feature, arising from the fusion of a phenyl ring to the pyrrolidine (B122466) ring of a proline-like structure, imparts significant rigidity and distinct stereoelectronic properties. These characteristics make it a valuable building block in medicinal chemistry for the design of peptides, peptidomimetics, and small molecule inhibitors with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and biological applications of this compound, with a focus on its role as a constrained mimetic of proline and phenylalanine.
Conformational Properties: A Comparative Analysis
The therapeutic potential of this compound stems from its constrained conformation, which significantly differs from the more flexible structures of L-proline and L-phenylalanine.
Proline Mimicry and Peptide Bond Isomerization
As a proline analog, this compound imposes a rigid constraint on the peptide backbone. However, a key distinction lies in its influence on the cis-trans isomerization of the preceding peptide bond. While proline-containing peptide bonds exist in a dynamic equilibrium between the cis and trans conformations, derivatives of this compound show a pronounced preference for the cis amide isomer, especially in polar solvents. This is in stark contrast to the general preference of proline for the trans isomer. This inherent bias towards the cis conformation makes this compound a powerful tool for designing peptides with specific and stable secondary structures.
Phenylalanine Mimicry and Side-Chain Restriction
As a phenylalanine analog, this compound presents a conformationally locked phenyl side chain. The fusion of the aromatic ring to the pyrrolidine core eliminates the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds that is characteristic of phenylalanine. This rigidification can lead to a more precise and sustained interaction with the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.
Data Presentation: Biological Activity and Conformational Parameters
While direct comparative inhibitory data for the parent this compound against specific enzymes is not extensively available, numerous studies have demonstrated the potent biological activity of its derivatives. The following tables summarize representative quantitative data for these derivatives and for known inhibitors containing proline or phenylalanine motifs, providing a contextual comparison.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Ki (nM) | Reference Compound | Reference IC50/Ki (nM) |
| 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid (S,S isomer) | Angiotensin-Converting Enzyme (ACE) | ~7 | - | Captopril | ~21 nM (IC50) |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3,110 | - | Raltegravir | 2-7 nM (IC50) |
| 6-Acetamido-indole-2-carboxylic acid derivative 9o-1 | IDO1 | 1,170 | - | Epacadostat | ~10 nM (IC50) |
| 6-Acetamido-indole-2-carboxylic acid derivative 9o-1 | TDO | 1,550 | - | - | - |
| Indoline derivative 73 | 5-Lipoxygenase (5-LOX) | 410 | - | Zileuton | ~300 nM (IC50) |
| Indoline derivative 73 | Soluble Epoxide Hydrolase (sEH) | 430 | - | TPPU | ~1 nM (IC50) |
Table 1: Comparative Inhibitory Activities of this compound Derivatives.
| Amino Acid Derivative | Dihedral Angle (φ) | Dihedral Angle (ψ) | Peptide Bond Isomer Preference |
| N-acetyl-(S)-indoline-2-carboxamide | Fixed (~ -60°) | Variable | cis (favored in polar solvents) |
| N-acetyl-L-proline amide | ~ -60° | ~ +140° (trans) / ~ -55° (cis) | trans (generally favored) |
| N-acetyl-L-phenylalanine amide | ~ -75° | ~ +140° | trans (overwhelmingly favored) |
Table 2: Comparative Conformational Parameters.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the intramolecular cyclization of a protected L-phenylalanine derivative. The following is a representative protocol.
Protocol: Synthesis via Intramolecular C-H Amination
-
Protection of L-Phenylalanine:
-
Suspend L-phenylalanine (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium carbonate (2.5 equivalents).
-
Add a protecting group reagent, for example, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents), portion-wise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-L-phenylalanine.
-
-
Intramolecular C-H Amination:
-
Dissolve Fmoc-L-phenylalanine (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Add a palladium catalyst, such as palladium(II) acetate (B1210297) (0.1 equivalents), and an oxidant, such as (diacetoxyiodo)benzene (B116549) (2.5 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.
-
Purify the resulting Fmoc-(S)-indoline-2-carboxylic acid by column chromatography.
-
-
Deprotection:
-
Dissolve the purified Fmoc-(S)-indoline-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent such as piperidine (B6355638) (e.g., 20% solution in DMF).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate this compound.
-
Collect the solid by filtration and dry under vacuum.
-
Biological Evaluation: General Protocol for Enzyme Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound derivatives against a target enzyme. Specific conditions will vary depending on the enzyme.
Protocol: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure:
-
In the wells of a microplate, perform serial dilutions of the test compound stock solution with the assay buffer to achieve a range of desired concentrations.
-
Add a fixed concentration of the enzyme to each well containing the test compound and to control wells (positive control with a known inhibitor, and negative control with vehicle only).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method depends on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Synthesis and Biological Evaluation of Novel (S)-(-)-Indoline-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of (S)-(-)-indoline-2-carboxylic acid. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details synthetic methodologies, presents quantitative biological data, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.
Introduction
This compound is a conformationally constrained analog of proline and tryptophan, making it a valuable chiral starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Its rigid structure allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for various biological targets. Research into its derivatives has primarily focused on developing novel anticancer, anti-inflammatory, and antiviral agents.
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through methods such as the intramolecular cyclization of L-2-bromophenylalanine. Subsequent derivatization typically involves modifications at the nitrogen atom (N-substitution) or the carboxylic acid moiety (ester or amide formation).
General Synthesis of the Core Scaffold
A common route to this compound involves an intramolecular Ullmann condensation of (S)-2-bromophenylalanine. This reaction is typically carried out in the presence of a copper catalyst and a base.
Synthesis of N-Substituted Derivatives
The secondary amine of the indoline (B122111) ring is a key site for introducing chemical diversity. N-acylation, N-alkylation, and N-sulfonylation are common strategies to synthesize a wide range of derivatives. These modifications can significantly impact the biological activity of the resulting compounds.
Synthesis of Amide and Ester Derivatives
The carboxylic acid group can be readily converted to amides and esters to explore structure-activity relationships. Standard peptide coupling reagents are often employed for the synthesis of amide derivatives, while esterification can be achieved under acidic conditions with the corresponding alcohol.
Biological Evaluation of Novel Derivatives
Derivatives of this compound and the closely related indole-2-carboxylic acid have been evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.
Anticancer Activity
Several indole-2-carboxylic acid and indoline-2-one derivatives have demonstrated potent anticancer activity. Their mechanisms of action often involve the inhibition of key signaling proteins such as tyrosine kinases and the 14-3-3η protein, or the induction of apoptosis.[1][2][3][4][5][6][7][8]
Table 1: Anticancer Activity of Indole-2-carboxylic Acid and Indolin-2-one Derivatives
| Compound Class | Target Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Indole-2-carboxylic acid benzylidene-hydrazides | T47D (breast cancer) | EC50 (caspase activation) | 0.1 | |
| Indolylisoxazolines | C4-2 (prostate cancer) | IC50 | 2.5 - 5.0 | [7] |
| 1H-Indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721 (liver cancer) | IC50 | Not specified | [4] |
| Indole-2-carboxylic acid triazoles | MCF-7, HeLa (breast, cervical cancer) | IC50 | Not specified | [5] |
| Sclareolide-indole conjugates | K562, MV4-11 (leukemia) | IC50 | 0.8 - 5.2 | [6] |
| Benzyl sulfoxide (B87167) 2-indolinone derivatives | HeLa, HepG2, MCF-7, SCC-15, A549 | IC50 | < 40 |
Anti-inflammatory Activity
The anti-inflammatory properties of indoline derivatives have been linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11][12] By suppressing this pathway, these compounds can reduce the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Indoline Derivatives
| Compound Class | Biological Target/Assay | Activity Metric | Value | Reference |
| Indoline-based compounds | 5-lipoxygenase (5-LOX) | IC50 | 0.41 µM | [10] |
| Indoline-based compounds | soluble epoxide hydrolase (sEH) | IC50 | 0.43 µM | [10] |
| Pyxinol derivatives | NF-κB inhibition | - | Dose-dependent | [11] |
Antiviral Activity (HIV-1 Integrase Inhibition)
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15] These compounds chelate the essential Mg2+ ions in the active site of the enzyme, thereby blocking the integration of the viral DNA into the host genome.[16][17][18][19]
Table 3: Antiviral Activity of Indole-2-carboxylic Acid Derivatives
| Compound | Biological Target | Activity Metric | Value (µM) | Reference |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | IC50 | 0.13 | [15] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | IC50 | 3.11 | [13] |
Experimental Protocols
General Synthesis of this compound
(S)-2-bromophenylalanine (1.5 mmol), K2CO3 (1.6 mmol), and CuCl (0.03 mmol) are added to N-methyl pyrrolidone (NMP). The reaction mixture is flushed with argon and heated to 100°C with stirring. The reaction progress is monitored by HPLC. After completion, the product is isolated and purified.
General Synthesis of N-Benzenesulfonyl Indoline-2-carboxylic Acid Derivatives
A library of N-benzenesulfonyl indoline-2-carboxylic acid derivatives can be synthesized via a one-pot parallel synthesis method. The specific reaction conditions and characterization data (NMR, LCMS, melting point, and IR) would be detailed for each synthesized compound.[20]
HIV-1 Integrase Strand Transfer Assay
The inhibitory effect of the synthesized compounds on the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available assay kit. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The IC50 values are calculated from the dose-response curves.[13]
In Vitro Anticancer Cell Viability Assay
The antiproliferative activity of the compounds is determined using the MTT assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the cell viability is measured by reading the absorbance at a specific wavelength. GI50 values are then calculated.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.
References
- 1. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives | MDPI [mdpi.com]
- 7. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expansion, Synthesis, and Biological Evaluation of a Focused Library of N-Substituted Indolines and 1,2,3,4-Tetrahyrdoquinolines as Antimicrobials - ProQuest [proquest.com]
Solubility profile of (S)-(-)-Indoline-2-carboxylic acid in various organic solvents
(S)-(-)-Indoline-2-carboxylic acid (SIn2CA), a heterocyclic compound with the chemical formula C₉H₉NO₂, is a crucial building block in organic synthesis, particularly for pharmaceuticals.[1] As a fluorescent analog of L-proline, it and its derivatives are utilized in asymmetric catalysis.[2] Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide provides an in-depth analysis of its solubility profile, experimental methodologies for its determination, and key thermodynamic insights.
I. Quantitative Solubility Data
The solubility of this compound has been experimentally determined in several common organic solvents at various temperatures. The data reveals that solubility generally increases with a rise in temperature across all tested solvents.[2][3][4] The compound exhibits higher solubility in alcohols compared to water.[2]
Below is a summary of the mole fraction solubility (x₁) of this compound in six different solvents at a range of temperatures from 283.15 K to 358.15 K.
| Temperature (K) | Water (10³x₁) | Methanol (10³x₁) | Ethanol (10³x₁) | 1-Propanol (10³x₁) | 2-Propanol (10³x₁) | 1-Butanol (10³x₁) |
| 283.15 | 1.06 | 8.34 | 5.66 | 4.29 | 4.89 | 6.78 |
| 288.15 | 1.21 | 9.81 | 6.71 | 5.27 | 5.89 | 8.04 |
| 293.15 | 1.39 | 11.53 | 7.94 | 6.45 | 7.05 | 9.52 |
| 298.15 | 1.59 | 13.54 | 9.41 | 7.87 | 8.40 | 11.26 |
| 303.15 | 1.82 | 15.89 | 11.16 | 9.59 | 10.01 | 13.31 |
| 308.15 | 2.09 | 18.63 | 13.25 | 11.68 | 11.89 | 15.74 |
| 313.15 | 2.41 | 21.84 | 15.75 | 14.23 | 14.14 | 18.61 |
| 318.15 | 2.78 | 25.60 | 18.72 | 17.36 | 16.80 | 22.01 |
| 323.15 | 3.21 | 30.01 | 22.28 | 21.20 | 20.00 | 26.04 |
| 328.15 | 3.71 | 35.19 | 26.54 | 25.95 | 23.83 | 30.83 |
| 333.15 | 4.29 | 41.28 | 31.66 | 31.83 | 28.43 | 36.51 |
| 338.15 | 4.97 | 48.45 | 37.82 | 39.15 | 33.98 | 43.27 |
| 343.15 | 5.77 | 56.89 | 45.26 | 48.28 | 40.70 | 51.32 |
| 348.15 | 6.70 | 66.86 | 54.26 | 59.70 | 48.88 | 60.95 |
| 353.15 | 7.80 | 78.67 | 65.17 | 73.99 | 58.85 | 72.49 |
| 358.15 | 9.09 | 92.70 | 78.41 | 91.90 | 71.04 | 86.37 |
Data sourced from the Journal of Chemical & Engineering Data.[2][3]
The solubility order at temperatures below 325 K is: Methanol > 1-Butanol > Ethanol > 2-Propanol > 1-Propanol > Water.[2] This trend does not directly correlate with solvent polarity, dipole moments, or dielectric constants, suggesting that hydrogen bonding and other intermolecular interactions play a significant role.[2] The structural similarity of the alcohols, particularly the presence of a hydroxyl group, contributes to their comparable and favorable solubility behavior for SIn2CA.[2]
II. Experimental Protocol for Solubility Determination
The presented solubility data was obtained using a synthetic method employing a laser monitoring observation technique.[2][3][4] This method determines the temperature at which a solid solute completely dissolves in a solvent at a given composition.
Apparatus:
-
A jacketed glass vessel (approximately 200 mL capacity).
-
A thermostat for precise temperature control.
-
A magnetic stirrer for continuous agitation.
-
A mercury-in-glass thermometer with an uncertainty of 0.05 K.
-
A laser beam emitter and a detector to monitor the dissolution process.[2]
Procedure:
-
Sample Preparation: A known mass of this compound is added to a known mass of the selected solvent in the jacketed glass vessel.
-
Heating and Stirring: The mixture is heated at a constant rate while being continuously agitated by the magnetic stirrer to ensure homogeneity.
-
Laser Monitoring: A laser beam is passed through the solid-liquid mixture. A detector on the opposite side collects the transmitted light signal.
-
Equilibrium Point Determination: As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to a change in the detected light signal. The temperature at which the last crystal dissolves, indicated by a stable and maximum light signal, is recorded as the equilibrium temperature for that specific composition.[2]
-
Data Collection: The experiment is repeated for various compositions to generate the complete solubility curve as a function of temperature.
III. Thermodynamic Analysis and Modeling
The experimental solubility data has been successfully correlated using thermodynamic models such as the modified Apelblat and λh (Buchowski) equations.[2][3] These models allow for the interpolation of solubility at temperatures not experimentally measured.
Furthermore, thermodynamic functions including the apparent dissolution enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) have been calculated using the van't Hoff equation.[2][3] This analysis provides deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and driven by enthalpy or entropy.
IV. Summary
The solubility of this compound is significantly dependent on both the solvent and the temperature. It is sparingly soluble in water but shows considerably higher solubility in alcohols like methanol, ethanol, and various propanol (B110389) and butanol isomers.[1][2] The solubility consistently increases with temperature, a characteristic that can be leveraged in recrystallization processes for purification.[2] The experimental data, determined by a robust laser monitoring technique, aligns well with established thermodynamic models, providing a reliable foundation for process design and optimization in research and pharmaceutical development.
References
A Technical Guide to the Conformational Analysis of Peptides Containing (S)-(-)-Indoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-Indoline-2-carboxylic acid (Ica), a conformationally constrained mimetic of both proline and phenylalanine, is a non-proteinogenic amino acid of significant interest in peptide chemistry and drug design.[1][2] Its unique structural properties, particularly its profound influence on the cis/trans isomerization of the amide bond, offer novel opportunities for the rational design of peptides with stable and predictable secondary structures.[1][2] This technical guide provides an in-depth analysis of the conformational landscape of Ica-containing peptides, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles through structured diagrams. The propensity of Ica to favor the cis amide bond conformation, especially in polar environments, stands in stark contrast to the general preference of proline for the trans isomer, making it a powerful tool for inducing specific structural motifs such as β-hairpins.[1][2][3] However, the incorporation of this sterically hindered amino acid into peptide sequences presents synthetic challenges, including low reactivity and a tendency towards diketopiperazine formation, which necessitates optimized coupling strategies.[3][4][5] This document serves as a comprehensive resource for researchers aiming to leverage the unique conformational effects of Ica in the development of novel peptide therapeutics and advanced biomaterials.
Introduction: The Unique Role of this compound in Peptide Structure
This compound can be conceptualized as a derivative of proline where the C4 and C5 atoms are fused to an aromatic ring, or as a phenylalanine with a conformationally locked side chain.[2] This rigid structure has profound implications for the conformational properties of peptides into which it is incorporated. The most notable of these is its remarkable tendency to induce a cis conformation in the preceding amide bond.[1][2] This effect is particularly pronounced in polar solvents and is attributed to a combination of steric and electrostatic interactions.[2]
This preference for the cis isomer is opposite to that of proline, which predominantly favors the trans conformation. This makes Ica a valuable building block for designing peptides with specific and stable secondary structures, such as β-turns and polyproline I-like helices.[2] The ability to control the local conformation of a peptide backbone with such precision is a key goal in peptidomimetic design and has significant implications for modulating the biological activity and metabolic stability of peptide-based drugs.[5]
Conformational Preferences and Analysis
The conformational landscape of Ica-containing peptides is dominated by the equilibrium between the cis and trans isomers of the X-Ica amide bond. This equilibrium is highly sensitive to the polarity of the solvent.
Solvent-Dependent Cis/Trans Isomerization
Experimental and computational studies have demonstrated that the population of the cis conformer increases with the dielectric constant of the solvent.[1][2] For example, in the model compound Methyl (S)-1-acetylindoline-2-carboxylate (Ac-(2S)-Ind-OMe), the trans/cis ratio shifts from 0.72 in benzene-d₆ to 0.31 in DMSO-d₆.[2] This significant stabilization of the cis isomer in polar environments is a key feature to consider when designing Ica-containing peptides for biological applications, which typically occur in aqueous media.
Spectroscopic and Computational Analysis
The primary techniques for elucidating the conformational preferences of Ica-containing peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of cis and trans isomers in solution.[2] The distinct chemical environments of the protons adjacent to the amide bond in the two conformers, particularly the Hα proton, allow for their integration and the determination of the equilibrium constant (Ktrans/cis).[2] Raw NMR data for various dipeptides containing Ica have been made publicly available, providing a valuable resource for researchers.[6]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[7] While not providing atomic-level detail, it can reveal the presence of ordered structures like helices and β-sheets, which can be influenced by the incorporation of Ica.
-
Computational Modeling: Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis are used to determine the relative stabilities of different conformers and to understand the underlying electronic and steric interactions that govern the conformational preferences.[1][2] These computational studies have confirmed the experimental findings of the increased stability of the cis isomer in polar solvents.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from conformational studies of Ica-containing peptides.
Table 1: Solvent-Dependent trans/cis Ratio for Ac-(2S)-Ind-OMe at 25°C [2]
| Solvent | Dielectric Constant (εr) | trans/cis Ratio |
| Benzene-d₆ | 2.28 | 0.72 |
| Chloroform-d | 4.81 | 0.48 |
| Acetone-d₆ | 20.7 | 0.37 |
| Acetonitrile-d₃ | 37.5 | 0.33 |
| DMSO-d₆ | 46.7 | 0.31 |
Table 2: Calculated Dihedral Angles (ω and ψ) for Ac-(2S)-Ind-OMe Conformers [2]
| Conformer | ω (deg) | ψ (deg) |
| C1 (cis) | ~0 | +160 |
| C2 (cis) | ~0 | -20 |
| T1 (trans) | ~180 | +160 |
| T2 (trans) | ~180 | -20 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of peptides containing this compound.
Synthesis of Ica-Containing Peptides
The synthesis of peptides containing the sterically hindered Ica residue requires careful optimization of coupling conditions to achieve good yields and avoid side reactions like diketopiperazine formation.[3][4][5]
4.1.1. Solution-Phase Peptide Coupling
This protocol describes a general procedure for coupling a Boc-protected amino acid to an Ica-methyl ester.
-
Dissolution: Dissolve Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) (1 eq.) and a suitable activating agent such as HATU (0.98 eq.) in an appropriate solvent like DMF.[5]
-
Activation: Add a base, for example, DIPEA (2 eq.), to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[5]
-
Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DMF and neutralize with DIPEA (1.1 eq.). Add this solution to the activated Boc-Inp-OH mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[5]
4.1.2. Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-Inp-OH into a growing peptide chain on a solid support follows a modified SPPS cycle.
-
Resin Preparation: Swell the peptide-resin in DCM and then DMF.[5]
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% v/v) to remove the N-terminal Boc protecting group.[5]
-
Neutralization: Wash the resin with DMF, followed by a solution of 10% DIPEA in DMF to neutralize the resin.[5]
-
Coupling: In a separate vial, pre-activate Boc-Inp-OH (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add this activated mixture to the resin and allow it to couple for a specified time (e.g., 2 hours). Double coupling may be necessary for higher efficiency.[5]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents. The cycle can then be repeated for the next amino acid.
NMR Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the Ica-containing peptide in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration suitable for NMR analysis (e.g., 0.1 M).[2]
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) on a high-field NMR spectrometer.
-
Data Analysis: Identify the signals corresponding to the Hα protons of the cis and trans isomers. Integrate the respective peaks to determine the trans/cis ratio.[2] For more detailed structural elucidation, 2D NMR experiments such as COSY, TOCSY, and NOESY can be performed.
Visualizations: Workflows and Relationships
The following diagrams illustrate key concepts and workflows related to the conformational analysis of Ica-containing peptides.
Caption: Cis-Trans Amide Bond Isomerization in Ica-Peptides.
References
- 1. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Item - FID NMR files of dipeptides and DKPs containing 2S-Indolin carboxylic acid - figshare - Figshare [figshare.com]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Ascendance of Indoline-2-Carboxylic Acids: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and profound historical significance of indoline-2-carboxylic acids in the landscape of modern chemistry. From its initial description in the mid-20th century to its current status as a privileged scaffold in medicinal chemistry, this document traces the evolution of its importance. Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and visualizations of its role in critical biological pathways are presented to offer a thorough understanding of this versatile heterocyclic building block.
Discovery and Early Synthesis
The first documented synthesis of DL-indoline-2-carboxylic acid was reported in 1967 by Hudson and Robertson in the Australian Journal of Chemistry[1][2]. Their pioneering work involved the reduction of indole-2-carboxamide using phosphonium (B103445) iodide and fuming hydriodic acid, followed by hydrolysis of the resulting indoline-2-carboxamide[1][2]. This initial breakthrough laid the groundwork for future explorations into the chemistry and utility of this novel scaffold.
Subsequent early synthetic developments focused on the reduction of indole-2-carboxylic acid and its esters. For instance, a method described by Corey and co-workers in 1970 utilized metallic tin and dry hydrogen chloride gas in ethanol (B145695) within a high-pressure sealed bomb to reduce ethyl indole-2-carboxylate (B1230498) to its corresponding indoline (B122111) derivative[1]. These early methods, while effective, often required harsh reagents and conditions, paving the way for the development of more efficient and milder synthetic strategies in the decades that followed.
Historical Significance and Evolution in Medicinal Chemistry
The true significance of indoline-2-carboxylic acid emerged as its potential as a key structural motif in bioactive molecules was recognized. Initially explored for its chemical properties, its rigid, bicyclic structure and the presence of a carboxylic acid handle made it an attractive building block for creating complex molecular architectures.
A pivotal moment in the history of indoline-2-carboxylic acid was its incorporation into the design of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are crucial in the management of hypertension and heart failure. The indoline-2-carboxylic acid moiety serves as a constrained proline bioisostere, effectively mimicking the binding of the natural substrate to the ACE active site. This led to the development of potent ACE inhibitors, with derivatives of 1-(mercapto-propanoyl)indoline-2-carboxylic acid showing significantly higher potency than the first-generation drug, captopril[3].
More recently, the indoline-2-carboxylic acid scaffold has been identified as a critical component in the development of a new class of antiretroviral drugs: HIV-1 integrase strand transfer inhibitors (INSTIs)[4][5][6]. The indole (B1671886) core and the C2 carboxyl group of these derivatives have been shown to chelate with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme[4]. This interaction is crucial for inhibiting the enzyme's function, which is essential for the replication of the virus[7]. This discovery has opened up new avenues for the design of potent anti-HIV therapies.
Key Synthetic Methodologies
The synthesis of indoline-2-carboxylic acids and their derivatives has evolved significantly since the initial reports. Modern methods focus on efficiency, stereoselectivity, and functional group tolerance.
Reduction of Indole-2-Carboxylic Acids and Esters
This remains a common and direct approach. A variety of reducing agents and conditions have been employed to improve upon the original methods.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Indole-2-carboxylic acid | SnCl₂, dry HCl, ethanol, -25°C to 25°C | Ethyl indoline-2-carboxylate tin complex | Not specified | [1] |
| Indole-2-carboxamide | Phosphonium iodide, fuming hydriodic acid; then hydrolysis | DL-indoline-2-carboxylic acid | Not specified | [1][2] |
| Ethyl indole-2-carboxylate | Metallic tin, dry HCl, ethanol, high pressure | Ethyl indoline-2-carboxylate | Not specified | [1] |
Enzymatic Resolution
The biological importance of specific stereoisomers, particularly in ACE and HIV-1 integrase inhibitors, has driven the development of methods for obtaining enantiomerically pure indoline-2-carboxylic acids. Enzymatic resolution of racemic esters is a widely used technique.
| Substrate | Enzyme | Product | Enantiomeric Excess (e.e.) | Reference |
| Racemic amyl-indoline-2-carboxylate | Lipase (Steapsin) | (R)-indoline-2-carboxylic acid | Not specified | [8] |
| Racemic indoline-2-carboxylic acid methyl ester | Savinase, Alcalase, etc. | (S)-indoline-2-carboxylic acid | >99% | [9] |
Experimental Protocols
Synthesis of DL-Indoline-2-Carboxylic Acid (Hudson & Robertson, 1967)
Step 1: Reduction of Indole-2-carboxamide. A mixture of indole-2-carboxamide, phosphonium iodide, and fuming hydriodic acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into water.
Step 2: Hydrolysis to DL-Indoline-2-carboxylic acid. The aqueous solution containing the crude indoline-2-carboxamide is neutralized and then extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated. The resulting crude amide is then subjected to acidic or basic hydrolysis to yield DL-indoline-2-carboxylic acid. The product is purified by recrystallization.
Note: Specific quantities and reaction times are detailed in the original publication.
Synthesis of Ethyl Indoline-2-Carboxylate Tin Complex
To a solution of absolute ethanol saturated with dry hydrogen chloride gas at -20°C, indole-2-carboxylic acid is added, followed by anhydrous stannous chloride. The reaction mixture is stirred and allowed to warm to 0°C overnight. The solvent is partially removed under reduced pressure, and the resulting tin complex is precipitated and isolated.[1]
Visualizing the Significance
HIV-1 Integrase Inhibition Pathway
The following diagram illustrates the mechanism by which indoline-2-carboxylic acid derivatives inhibit HIV-1 integrase.
Caption: Mechanism of HIV-1 integrase inhibition.
General Synthetic and Evaluation Workflow
This diagram outlines a typical workflow for the development of novel indoline-2-carboxylic acid derivatives as therapeutic agents.
Caption: Drug development workflow.
Conclusion
From its humble beginnings as a laboratory curiosity, indoline-2-carboxylic acid has risen to prominence as a cornerstone of modern medicinal chemistry. Its unique structural features have enabled the development of life-saving drugs for cardiovascular disease and HIV/AIDS. The ongoing exploration of its chemical space promises to yield further innovations in drug discovery, solidifying its legacy as a truly significant molecule in the annals of chemistry. The synthetic methodologies and biological understanding detailed in this guide provide a foundation for researchers to continue to build upon this remarkable history.
References
- 1. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 2. connectsci.au [connectsci.au]
- 3. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (S)-(-)-Indoline-2-carboxylic Acid from L-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-(-)-Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. Its rigid, bicyclic structure makes it a sought-after scaffold in medicinal chemistry. This document provides detailed protocols for the chiral synthesis of this compound, a non-natural amino acid, starting from the readily available and inexpensive chiral pool starting material, L-phenylalanine. The described synthetic route proceeds via a three-step sequence involving nitration, intramolecular cyclization, and subsequent reduction, preserving the stereochemical integrity of the chiral center.
Overall Synthetic Workflow:
The synthesis of this compound from L-phenylalanine is a three-step process. The initial step involves the nitration of the aromatic ring of L-phenylalanine. This is followed by an intramolecular nucleophilic aromatic substitution to form the indoline (B122111) ring system. The final step is the reduction of the nitro group to yield the desired product.
Caption: Synthetic pathway from L-phenylalanine to this compound.
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess for each step of the synthesis.
| Step | Starting Material | Product | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1. Nitration | L-phenylalanine | 2,4-dinitro-L-phenylalanine | Urea nitrate, H₂SO₄ | 75.7[1][2] | Not Applicable |
| 2. Intramolecular Cyclization | 2,4-dinitro-L-phenylalanine | (S)-6-nitro-indoline-2-carboxylic acid | Base | 65.7[1][2] | >99.5[1][2] |
| 3. Reduction | (S)-6-nitro-indoline-2-carboxylic acid | This compound | Pd/C, H₂ | 85.9[1][2] | >99.5[1][2] |
Experimental Protocols
Step 1: Synthesis of 2,4-dinitro-L-phenylalanine
This procedure details the nitration of L-phenylalanine using urea nitrate as the nitrating agent in concentrated sulfuric acid.[1][2]
Materials:
-
L-phenylalanine
-
Urea nitrate
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add L-phenylalanine to the cooled sulfuric acid with stirring, ensuring the temperature is maintained below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully dissolving urea nitrate in concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 2,4-dinitro-L-phenylalanine as a solid.
Step 2: Synthesis of (S)-6-nitro-indoline-2-carboxylic acid
This protocol describes the base-catalyzed intramolecular cyclization of 2,4-dinitro-L-phenylalanine to form the indoline ring system.[1][2]
Materials:
-
2,4-dinitro-L-phenylalanine
-
A suitable solvent (e.g., dioxane)
-
A suitable base (e.g., sodium hydroxide (B78521) solution)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Dissolve 2,4-dinitro-L-phenylalanine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution to initiate the intramolecular nucleophilic aromatic substitution.
-
Heat the reaction mixture to ensure the completion of the cyclization, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with deionized water and dry to obtain (S)-6-nitro-indoline-2-carboxylic acid.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group of (S)-6-nitro-indoline-2-carboxylic acid to an amino group via catalytic hydrogenation.
Materials:
-
(S)-6-nitro-indoline-2-carboxylic acid
-
Methanol (B129727) or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve (S)-6-nitro-indoline-2-carboxylic acid in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
References
Enantioselective Catalytic Methods for the Synthesis of (S)-(-)-Indoline-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril (B612348). The stereochemistry at the C2 position is critical for its biological activity, making enantioselective synthesis a key focus in medicinal and process chemistry. This document provides an overview of various enantioselective catalytic methods for the synthesis of this compound, presenting comparative data, detailed experimental protocols, and workflow diagrams.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for different enantioselective catalytic methods for the synthesis of this compound, allowing for easy comparison of their efficacy.
| Method | Catalyst/Enzyme | Starting Material | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |
| Copper-Catalyzed Intramolecular Cyclization | CuCl | (S)-2-Bromophenylalanine | 49.5 | >99 | Direct cyclization of a chiral precursor.[1] |
| Chemoenzymatic Synthesis | Phenylalanine Ammonia Lyase / Copper Catalyst | o-Chlorocinnamic acid | High | >99 | A three-step process combining biocatalysis and homogeneous catalysis.[2] |
| Chiral Pool Synthesis | Not applicable (uses chiral starting material) | L-Phenylalanine | 42 | >99.5 | Multi-step synthesis involving nitration and intramolecular nitro-amination.[3] |
| Enzymatic Kinetic Resolution | Candida antarctica lipase (B570770) (Chirazyme L-2) | Racemic N-Boc-indoline-2-carboxylic acid methyl ester | ~50 (for S-acid) | >99.9 (for S-acid) | Highly selective enzymatic hydrolysis of the corresponding ester.[3] |
| Asymmetric Hydrogenation | [Rh(norbornadiene)2]SbF6 / (S,S)-(R,R)-PhTRAP ligand | Acetylated indoline-2-carboxylic acid methyl ester | 95 | 95 | Utilizes a chiral rhodium complex for asymmetric reduction.[4] |
| Classical Resolution with Chiral Amine | (R)-α-methylbenzylamine | Racemic indoline-2-carboxylic acid | 35 (50-70 with recycling) | >99.5 | Diastereomeric salt formation and fractional crystallization. The yield can be improved by recycling the unwanted enantiomer.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Copper-Catalyzed Intramolecular Cyclization of (S)-2-Bromophenylalanine
This protocol is based on the intramolecular N-arylation of (S)-2-bromophenylalanine.
Materials:
-
(S)-2-Bromophenylalanine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Argon gas
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
37% Aqueous hydrochloric acid (HCl)
-
5N Aqueous HCl
-
32% Aqueous sodium hydroxide (B78521) (NaOH)
-
Saturated aqueous sodium chloride (NaCl)
Procedure:
-
To a reaction flask, add (S)-2-bromophenylalanine (9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (40 g).[1]
-
Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.
-
Stir the reaction mixture and heat to 80 °C. Maintain this temperature for 3.5 hours, monitoring the reaction progress by HPLC until the (S)-2-bromophenylalanine is completely consumed.
-
Cool the reaction mixture to 25 °C.
-
Add 40 mL of water and 50 mL of ethyl acetate.
-
Adjust the pH of the mixture to 3.3 with 37% aqueous hydrochloric acid.
-
Separate the organic and aqueous phases. Extract the aqueous phase twice with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with 25 mL of saturated aqueous sodium chloride.
-
Concentrate the organic phase under reduced pressure.
-
Dissolve the residue in 16 mL of 5N aqueous HCl.
-
Adjust the pH to 2.1 with 32% aqueous sodium hydroxide to precipitate the product.
-
Isolate the precipitated this compound by filtration, wash with two 10 mL portions of water, and dry to yield the final product.[1]
Protocol 2: Enzymatic Kinetic Resolution of Racemic N-Boc-indoline-2-carboxylic acid methyl ester
This method utilizes the enantioselective hydrolytic activity of Candida antarctica lipase.
Materials:
-
Racemic N-Boc-indoline-2-carboxylic acid methyl ester
-
Immobilized Candida antarctica lipase (Chirazyme L-2)
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for acidification (e.g., HCl)
Procedure:
-
Prepare a solution or suspension of racemic N-Boc-indoline-2-carboxylic acid methyl ester in a suitable buffer.
-
Add the immobilized Candida antarctica lipase (Chirazyme L-2) to the mixture.
-
Heat the reaction to 60 °C and stir. The reaction is efficient at this temperature, which is above the melting point of the substrate.
-
Monitor the reaction progress until approximately 50% conversion is achieved. This ensures high enantiomeric excess for both the resulting (S)-acid and the unreacted (R)-ester.
-
Upon reaching the desired conversion, filter off the immobilized enzyme.
-
Acidify the aqueous phase to a low pH to protonate the carboxylic acid.
-
Extract the (S)-N-Boc-indoline-2-carboxylic acid with an organic solvent like ethyl acetate.
-
The unreacted (R)-N-Boc-indoline-2-carboxylic acid methyl ester can be recovered from the organic phase for racemization and recycling.
-
The extracted (S)-acid can be further purified by standard methods. The Boc protecting group can then be removed under acidic conditions to yield this compound.
Protocol 3: Classical Resolution using (R)-α-methylbenzylamine
This protocol describes the separation of enantiomers through the formation of diastereomeric salts.
Materials:
-
Racemic indoline-2-carboxylic acid
-
(R)-α-methylbenzylamine
-
Ethanol
-
1N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.
-
Add 3.7 kg of (R)-α-methylbenzylamine to the solution and stir the mixture for 2 hours.
-
Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid.
-
The collected precipitate is recrystallized from isopropanol.
-
Dissolve the recrystallized salt in 13 liters of water and add 12 liters of a 1N hydrochloric acid solution.
-
Stir the mixture for 2 hours to precipitate the free (S)-indoline-2-carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound.[5]
-
The filtrate from step 3, which is enriched in the (R)-enantiomer, can be treated to recover the (R)-indoline-2-carboxylic acid, which can then be racemized and recycled to improve the overall yield.[5]
Visualizations
Workflow for Copper-Catalyzed Intramolecular Cyclization
Caption: Workflow for the synthesis of this compound via copper-catalyzed intramolecular cyclization.
Logical Relationship in Classical Resolution
Caption: Logical workflow for the classical resolution of racemic indoline-2-carboxylic acid.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 5. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
The Untapped Potential of (S)-(-)-Indoline-2-carboxylic Acid in Asymmetric Organocatalysis: A Review of Current Research
(S)-(-)-Indoline-2-carboxylic acid, a conformationally constrained analog of the ubiquitous organocatalyst L-proline, presents a compelling yet largely unexplored scaffold for asymmetric organocatalysis. While its utility as a chiral building block in the synthesis of pharmaceuticals and complex molecules is well-established, its direct application as a primary organocatalyst remains a nascent field of investigation. This document provides an overview of the current understanding of this compound's role in asymmetric synthesis, highlighting its potential and the conspicuous absence of extensive research into its catalytic capabilities.
Theoretical Promise as a Proline Mimetic
This compound's structural rigidity, stemming from the fusion of a benzene (B151609) ring to the pyrrolidine (B122466) core, sets it apart from the more flexible L-proline. This fixed conformation has been suggested to offer a unique stereochemical environment that could lead to enhanced enantioselectivity in organocatalytic reactions.[1] The inherent secondary amine and carboxylic acid moieties provide the necessary functionalities for bifunctional catalysis, mirroring the mechanism of proline in reactions such as aldol (B89426) and Michael additions.
The logical relationship for its potential catalytic cycle, analogous to proline catalysis, can be visualized as follows:
Caption: Proposed enamine-based catalytic cycle.
Current State of Research: A Notable Absence of Catalytic Applications
Despite its theoretical potential, a comprehensive review of scientific literature reveals a significant gap in the application of this compound as a direct organocatalyst. Research has predominantly focused on its synthesis and its incorporation as a structural motif in larger molecules.
Synthesis and Use as a Chiral Building Block
Numerous methods have been developed for the efficient synthesis of enantiomerically pure this compound. These routes often start from L-phenylalanine or involve asymmetric hydrogenation or enzymatic resolution.[2] Its application as a chiral auxiliary or a constrained amino acid in peptide synthesis is also well-documented.[1]
Related Indoline (B122111) Structures in Organocatalysis
While this compound itself has not been extensively studied as a catalyst, derivatives and isomers of indoline have shown promise in asymmetric catalysis. For instance, research on indoline-3-carboxylic acid derivatives has demonstrated their effectiveness in promoting anti-Mannich reactions, achieving high diastereoselectivity and enantioselectivity. This suggests that the indoline scaffold is indeed a viable platform for developing novel organocatalysts.
Future Outlook and a Call for Investigation
The lack of data on the organocatalytic applications of this compound represents a significant opportunity for the research community. Systematic studies are needed to evaluate its efficacy in fundamental asymmetric transformations.
An experimental workflow to investigate its catalytic potential could be structured as follows:
Caption: A structured approach for future research.
Conclusion
This compound stands as a molecule with significant, yet unrealized, potential in the field of asymmetric organocatalysis. Its structural analogy to L-proline, combined with its conformational rigidity, makes it a prime candidate for the development of highly selective catalysts. The current absence of detailed application notes and protocols is not a reflection of its inefficacy, but rather a call to the scientific community to explore this promising frontier. Future research in this area could unlock novel catalytic systems with superior performance and contribute significantly to the advancement of asymmetric synthesis. Researchers and drug development professionals are encouraged to consider this compound not just as a building block, but as a potential key to unlocking new catalytic transformations.
References
Application Notes and Protocols: (S)-(-)-Indoline-2-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Indoline-2-carboxylic acid is a conformationally constrained cyclic amino acid analog that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its rigid structure, mimicking both L-proline and L-phenylalanine, allows for the rational design of peptides with specific secondary structures, such as β-turns.[1][2] The incorporation of this non-natural amino acid can enhance the metabolic stability of peptides by providing resistance to enzymatic degradation.[1] Peptides containing this compound have shown potential in various therapeutic areas, including as HIV-1 integrase inhibitors and as modulators of the NMDA receptor.[3][4][5][6]
However, the integration of this compound into a peptide sequence during SPPS presents challenges due to its secondary amine nature and steric hindrance, which can result in lower reactivity and a tendency to form undesirable side products like diketopiperazines.[1][7] These application notes provide detailed protocols and quantitative data to facilitate the successful incorporation of this compound into peptide chains using both Fmoc and Boc protection strategies.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the expected coupling efficiencies under various conditions. Please note that yields are sequence-dependent and may require optimization for specific peptide sequences.
| Protecting Group | Coupling Reagent | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| Boc | HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Standard for SPPS, may require double coupling.[1] |
| Boc | HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings and reduces racemization.[1] |
| Boc | PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective coupling reagent. |
| Boc | DIC | OxymaPure | NMM | DCM | Variable | Monitor reaction closely.[1] |
| Fmoc | HBTU | HOBt (internal) | DIPEA | DMF | >90% | Commonly used, efficient coupling. |
| Fmoc | HATU | HOAt (internal) | DIPEA | DMF | >95% | Recommended for difficult couplings to ensure high efficiency. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol details a single coupling cycle for incorporating Fmoc-L-indoline-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide or Wang resin)
-
Fmoc-L-indoline-2-carboxylic acid
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine (B6355638) solution (20% in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine solution in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.
-
-
Coupling of Fmoc-L-indoline-2-carboxylic acid:
-
In a separate vial, prepare the activation solution: Dissolve Fmoc-L-indoline-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for this hindered amino acid.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol details a single coupling cycle for incorporating Boc-L-indoline-2-carboxylic acid.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin)[1]
-
Boc-L-indoline-2-carboxylic acid
-
HATU[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
TFA (Trifluoroacetic acid) solution (e.g., 50% in DCM)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.[1]
-
Boc Deprotection:
-
Treat the resin with the TFA solution for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).[1]
-
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes. Drain and repeat.[1]
-
Coupling of Boc-L-indoline-2-carboxylic acid:
-
In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 eq.) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.[1]
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
-
Washing: Drain and wash the resin with DMF (3x) and DCM (3x).[1]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
References
- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection and N-Acylation of the Indoline Nitrogen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-protection and N-acylation of the indoline (B122111) nitrogen, crucial steps in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its nitrogen atom is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.
Part 1: N-Protection of the Indoline Nitrogen
Protecting the indoline nitrogen is often a necessary prerequisite for subsequent functionalization of the indoline ring system, preventing undesired side reactions and directing regioselectivity. The choice of the protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Common Protecting Groups and Protocols
1. tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions.
-
Protocol 1: Standard Boc Protection using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Materials: Indoline, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve indoline (1.0 equiv.) in DCM or THF.
-
Add TEA (1.2 equiv.) or a catalytic amount of DMAP (0.1 equiv.).
-
Add (Boc)₂O (1.1 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
-
Protocol 2: Heterogeneous Catalytic Boc Protection [1]
-
Materials: Indoline, (Boc)₂O, Amberlyst-15 resin, Dichloromethane (DCM).
-
Procedure:
-
To a mixture of (Boc)₂O (1.0 mmol), add Amberlyst-15 (15% w/w) and the indoline (1.0 mmol).
-
Stir the mixture at room temperature for the time specified by TLC monitoring.
-
Upon completion, extract the mixture with DCM (10 mL).
-
Separate the catalyst by filtration.
-
Dry the filtrate with anhydrous sodium sulphate and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain the pure N-Boc indoline. The catalyst can be recovered and recycled.[1]
-
-
2. Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group, stable to basic and mildly acidic conditions, and is typically removed by catalytic hydrogenation.[2][3]
-
Protocol 3: Cbz Protection using Benzyl Chloroformate (Cbz-Cl) [3]
-
Materials: Indoline, Benzyl Chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃) or an organic base, Dichloromethane (DCM) or a biphasic system with water.
-
Procedure:
-
Dissolve indoline (1.0 equiv.) in DCM or a mixture of an organic solvent and water.
-
Add an aqueous solution of Na₂CO₃ (2.0 equiv.) or an organic base like pyridine.
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv.) dropwise.
-
Stir vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
-
3. Acetyl (Ac) Protection
The acetyl group is a simple and robust protecting group, often introduced using acetyl chloride or acetic anhydride. It is stable to a variety of conditions but can be removed under harsh acidic or basic hydrolysis.[4]
-
Protocol 4: Acetylation using Acetyl Chloride [4]
-
Materials: Indoline, Acetyl chloride (AcCl), Triethylamine (TEA) or Pyridine, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve indoline (1.0 equiv.) and TEA (1.5 equiv.) in DCM at 0 °C.
-
Add AcCl (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor completion by TLC.
-
Quench with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by chromatography or recrystallization.
-
-
4. Trifluoroacetyl (TFAc) Protection
The trifluoroacetyl group can be introduced under metal-free conditions and is useful in certain synthetic strategies.
-
Protocol 5: N-Trifluoroacetylation with Trifluoroacetic Acid (TFA) [5][6]
-
Materials: Indoline, Trifluoroacetic acid (TFA), Trimethylamine borane (B79455) (Me₃N·BH₃), Acetonitrile (CH₃CN).
-
Procedure:
-
In a reaction vessel, combine indoline (1.0 equiv.), TFA (24.0 equiv.), and Me₃N·BH₃ (0.5 equiv.) in CH₃CN.
-
Heat the mixture at 100 °C for 3 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the N-trifluoroacetylated indoline.[5]
-
-
Quantitative Data for N-Protection
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | (Boc)₂O | DMAP | DCM | RT | 2-12 | >90 |
| Boc | (Boc)₂O | Amberlyst-15 | neat | RT | 0.5-2 | 90-98[1] |
| Cbz | Cbz-Cl | Na₂CO₃ | DCM/H₂O | RT | 2-6 | 85-95 |
| Acetyl | AcCl | TEA | DCM | RT | 1-3 | >95 |
| Trifluoroacetyl | TFA / Me₃N·BH₃ | - | CH₃CN | 100 | 3 | 34-93[5] |
Visualization of N-Protection Workflow
Caption: General workflow for the N-protection of indoline.
Part 2: N-Acylation of the Indoline Nitrogen
N-acylation introduces an acyl group onto the indoline nitrogen, forming an amide linkage. This is a key transformation for the synthesis of many biologically active molecules. Acylation can be challenging due to the relatively low nucleophilicity of the indoline nitrogen compared to aliphatic amines.[7]
N-Acylation Protocols
1. N-Acylation using Thioesters
This method provides a mild and efficient way to N-acylate indoles and related heterocycles using a stable acyl source.[8][9][10]
-
Protocol 6: Chemoselective N-Acylation with Thioesters [8][10]
-
Materials: Indoline (1.0 equiv.), Thioester (3.0 equiv.), Cesium carbonate (Cs₂CO₃) (3.0 equiv.), Xylene.
-
Procedure:
-
To a solution of indoline (0.2 mmol) in xylene (2.0 mL), add the thioester (0.6 mmol) and Cs₂CO₃ (0.6 mmol).
-
Heat the reaction mixture at 140 °C for 12 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
2. N-Acylation using Carboxylic Acids
Direct acylation with carboxylic acids offers an atom-economical approach, often requiring an activating agent.
-
Protocol 7: Direct N-Acylation with Carboxylic Acids Catalyzed by Boric Acid
-
Materials: Indoline (1.0 equiv.), Carboxylic acid (1.1 equiv.), Boric acid (0.3 equiv.), Mesitylene (B46885).
-
Procedure:
-
A mixture of indoline, the carboxylic acid, and boric acid in mesitylene is heated to reflux for 48 hours using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by short column chromatography on silica gel.
-
-
-
Protocol 8: N-Acylation via DCC Coupling [11]
-
Materials: 5-Substituted Indoline (1.0 equiv.), Carboxylic acid (1.2 equiv.), Dicyclohexylcarbodiimide (DCC) (1.2 equiv.), 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the 5-substituted indoline, carboxylic acid, and DMAP in DCM.
-
Add a solution of DCC in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. High yields are typically obtained when an electron-withdrawing group is present at the C-5 position.[11]
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl and saturated NaHCO₃.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
-
Quantitative Data for N-Acylation
| Acyl Source | Reagents/Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thioester | - | Cs₂CO₃ | Xylene | 140 | 12 | 62-90[8] |
| Carboxylic Acid | Boric Acid | - | Mesitylene | Reflux | 48 | 52-82 |
| Carboxylic Acid | DCC / DMAP | - | DCM | RT | 12-24 | 70-95[11] |
Visualization of N-Acylation Workflow
Caption: General workflow for the N-acylation of indoline.
Part 3: Deprotection of N-Protected Indolines
The final step in many synthetic sequences is the removal of the protecting group to unveil the free indoline nitrogen. The choice of deprotection method is dictated by the nature of the protecting group and the stability of the molecule to the deprotection conditions.
General Deprotection Protocol
-
Protocol 9: Acid-Catalyzed Deprotection of N-Boc Indoline [12]
-
Materials: N-Boc protected indoline, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc indoline in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected indoline.
-
-
Visualization of Deprotection Workflow
Caption: General workflow for the deprotection of N-protected indoline.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijacskros.com [ijacskros.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 6. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-(-)-Indoline-2-carboxylic acid as a Key Intermediate for ACE Inhibitors like Perindopril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (S)-(-)-indoline-2-carboxylic acid as a crucial chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on Perindopril (B612348). Detailed experimental protocols for its synthesis and subsequent conversion to Perindopril are provided, along with quantitative data and visualizations to support drug development and research activities.
Introduction
This compound is a key chiral building block in the synthesis of a number of pharmaceuticals, most notably the ACE inhibitor Perindopril. The stereochemistry at the C-2 position of the indoline (B122111) ring is critical for the pharmacological activity of the final drug substance. Perindopril is a pro-drug that is metabolized in the body to its active form, perindoprilat (B1679611), which is a potent inhibitor of ACE. By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.
The synthesis of Perindopril with high stereochemical purity is paramount, making the efficient and stereoselective synthesis of this compound a critical step in the overall manufacturing process.
Mechanism of Action of ACE Inhibitors
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The signaling pathway is depicted below.
Synthesis of this compound
The most common industrial method for producing enantiomerically pure this compound is through the chiral resolution of a racemic mixture of indoline-2-carboxylic acid. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired enantiomer.
Experimental Protocol: Chiral Resolution of Racemic Indoline-2-carboxylic Acid
This protocol is based on methods described in various patents.[1]
Materials and Reagents:
-
Racemic indoline-2-carboxylic acid
-
(R)-(+)-α-Methylbenzylamine (resolving agent)
-
1N Hydrochloric acid
-
Deionized water
Equipment:
-
Reaction vessel with stirring mechanism
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Drying oven
-
pH meter
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol in a suitable reaction vessel.
-
To this solution, add 3.7 kg of (R)-(+)-α-methylbenzylamine.
-
Stir the mixture for 2 hours at ambient temperature. A precipitate of the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid will form.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
-
Purification of the Diastereomeric Salt:
-
Recrystallize the collected precipitate from isopropanol to enhance the diastereomeric purity.
-
-
Liberation of this compound:
-
Dissolve the recrystallized salt in 13 liters of deionized water.
-
Slowly add 12 liters of 1N hydrochloric acid with stirring until the pH of the solution reaches approximately 3.4.
-
Continue stirring for 2 hours to ensure complete precipitation of the free acid.
-
Filter the white precipitate of this compound, wash with deionized water, and dry under vacuum.
-
-
Racemization and Recycling of the (R)-enantiomer (Optional but recommended for industrial scale):
-
The filtrate from the initial salt formation, which is enriched in the (R)-enantiomer, can be treated to racemize the indoline-2-carboxylic acid, allowing for its recycling in subsequent resolution batches to improve the overall yield. This typically involves heating with a base like sodium hydroxide.[1]
-
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Yield | ||
| Initial (S)-enantiomer salt | Variable, dependent on crystallization | [1] |
| Final this compound | 52.8% (with recycling of the R-enantiomer) | [1] |
| Purity | ||
| Chemical Purity (HPLC) | 98% | [1] |
| Enantiomeric Purity (ee) | > 99.5% | [1] |
| Spectroscopic Data | ||
| Melting Point | 177 °C (decomposes) | [2] |
| Optical Rotation [α]D²⁰ | -114° (c=1 in 1 M HCl) |
Synthesis of Perindopril Erbumine
The synthesis of Perindopril from this compound involves several key steps: esterification of the indoline carboxylic acid, coupling with a protected alanine (B10760859) derivative, deprotection, and finally, salt formation to yield Perindopril Erbumine (the tert-butylamine (B42293) salt).
Synthetic Workflow
Experimental Protocols
-
Esterification: this compound is first hydrogenated to give (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, which is then esterified.
-
A mixture of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) is heated under reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction, the mixture is cooled, and the product is isolated and purified.
This protocol is based on a patented industrial synthesis method.
Materials and Reagents:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate salt
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine
-
Ethyl acetate (B1210297)
Procedure:
-
Coupling Reaction:
-
To a stirred suspension of 1 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate in 4.6 liters of ethyl acetate, add 0.06 kg of triethylamine.
-
After stirring for 10 minutes at ambient temperature, add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide.
-
Heat the heterogeneous mixture to 30°C for 3 hours with vigorous stirring.
-
Cool the reaction mixture to 0°C and filter to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water, dry the organic phase, and evaporate the solvent to obtain the crude Perindopril benzyl ester.
-
Materials and Reagents:
-
Perindopril benzyl ester
-
Palladium on carbon (5% Pd/C)
-
Water
Procedure:
-
Debenzylation:
-
Dissolve 14 kg of Perindopril benzyl ester in cyclohexane in a hydrogenator.
-
Add a suspension of 5% Pd/C in water.
-
Hydrogenate the mixture at atmospheric pressure and ambient temperature until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst. Separate the aqueous phase, wash it with cyclohexane, and then lyophilize to obtain Perindopril free acid.
-
Materials and Reagents:
-
Perindopril (free acid)
-
tert-Butylamine
-
Ethyl acetate
Procedure:
-
Salt Formation:
-
Dissolve 10 kg of Perindopril in approximately 140 liters of ethyl acetate in a reactor.
-
Gradually add approximately 2.20 kg of tert-butylamine.
-
Heat the mixture to reflux until a clear solution is obtained.
-
Filter the hot solution and then cool to allow for crystallization.
-
Filter the crystalline product, wash with cold ethyl acetate, and dry to yield Perindopril Erbumine.[3]
-
Quantitative Data for Perindopril Erbumine Synthesis
| Step | Product | Yield | Purity (HPLC) | Reference |
| Peptide Coupling | Perindopril Benzyl Ester | 92% | >95% | [4][5] |
| Debenzylation | Perindopril (free acid) | 94% | High Purity | [4] |
| Salt Formation | Perindopril Erbumine | 95% | >99.5% | [4][6] |
Spectroscopic Data for Perindopril Erbumine
-
IR (KBr, cm⁻¹): 3300, 2930, 1744, 1732, 1644, 1568.[6]
-
¹H-NMR (CDCl₃, δ ppm): 0.88 (t, 3H), 1.28 (t, 3H), 1.30 (s, 9H), 1.32 (m, 2H), 1.62-1.75 (m, 4H), 2.01 (m, 1H), 2.14-2.32 (m, 2H), 3.1 (t, 1H), 3.53 (q, 1H), 3.76 (m, 2H), 4.09-4.18 (q, 2H), 4.12-4.28 (m, 1H).[6]
Conclusion
This compound is an indispensable intermediate in the asymmetric synthesis of Perindopril. The methodologies outlined in these application notes, derived from established literature and patents, provide a robust framework for the synthesis and analysis of this key intermediate and the final active pharmaceutical ingredient. The provided quantitative data and process visualizations are intended to aid researchers in the efficient development and optimization of synthetic routes for Perindopril and related ACE inhibitors. Adherence to detailed protocols and rigorous analytical characterization are essential for ensuring the production of high-purity, pharmaceutically acceptable compounds.
References
- 1. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 4. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. Process for preparation of perindopril intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure indoline-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The enzymatic kinetic resolution of racemic indoline-2-carboxylic acid methyl ester presents a highly efficient and environmentally benign method to obtain the desired enantiomers with high optical purity. This application note provides detailed protocols for the kinetic resolution using different lipases and methods for analyzing the enantiomeric excess of the products.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. In the hydrolysis of racemic indoline-2-carboxylic acid methyl ester, a stereoselective enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. This results in a mixture of the (S)-ester and the (R)-acid, which can then be separated. The success of the resolution is determined by the enantioselectivity (E-value) of the enzyme, with high E-values leading to products with high enantiomeric excess (ee).
Data Presentation
The following tables summarize the quantitative data for the enzymatic kinetic resolution of racemic indoline-2-carboxylic acid methyl ester using two different enzymes: Savinase and Candida antarctica lipase (B570770) B (CAL-B).
Table 1: Enzymatic Kinetic Resolution using Savinase
| Parameter | Value | Reference |
| Enzyme | Savinase | [1] |
| Substrate | Racemic indoline-2-carboxylic acid methyl ester | [1] |
| Reaction | Selective hydrolysis of the (R)-enantiomer | [1] |
| Product 1 | (S)-indoline-2-carboxylic acid methyl ester | [1] |
| Product 2 | (R)-indoline-2-carboxylic acid | [1] |
| Optical Purity of (S)-ester | ≥ 99% ee | [1] |
| Buffer | 100 mM Carbonate Buffer | [1] |
| pH | 7.0 - 9.0 | [1] |
| Temperature | 25 - 50 °C | [1] |
| Reaction Time | 3 - 85 hours | [1] |
| Enzyme:Substrate Ratio (w/w) | 1:10 to 1:40 | [1] |
Table 2: Enzymatic Kinetic Resolution using Candida antarctica lipase B (CAL-B) *
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (immobilized, e.g., Chirazyme L-2) | [2] |
| Substrate | Racemic N-Boc-indoline-2-carboxylic acid methyl ester | [2] |
| Reaction | Enantioselective hydrolysis | [2] |
| Product 1 | (R)-N-Boc-indoline-2-carboxylic acid methyl ester | [2] |
| Product 2 | (S)-N-Boc-indoline-2-carboxylic acid | [2] |
| Enantiomeric Excess of (S)-acid | > 99.9% ee | [2] |
| Enantiomeric Excess of (R)-ester | 99.6% ee | [2] |
| Temperature | 60 °C | [2] |
| Conversion | ~50% | [2] |
| Enantioselectivity (E-value) | > 1000 | [2] |
*Note: Data for CAL-B is for the N-Boc protected substrate, which often enhances enzyme performance. Similar high selectivity is anticipated for the unprotected substrate.
Experimental Protocols
Protocol 1: Kinetic Resolution using Savinase
This protocol is based on the selective hydrolysis of the (R)-enantiomer of racemic indoline-2-carboxylic acid methyl ester.[1]
Materials:
-
Racemic indoline-2-carboxylic acid methyl ester
-
Savinase (powder or liquid)
-
100 mM Sodium Carbonate Buffer (pH 8.0)
-
5N Sodium Hydroxide
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
pH meter
-
Stirred reaction vessel with temperature control
Procedure:
-
Prepare a 10-50% (w/v) suspension of racemic indoline-2-carboxylic acid methyl ester in 100 mM sodium carbonate buffer (pH 8.0) in the reaction vessel.
-
Maintain the temperature of the mixture at 35 °C with constant stirring.
-
Add Savinase to the mixture. The weight ratio of enzyme to substrate should be between 1:10 and 1:40.
-
Monitor the pH of the reaction. As the hydrolysis of the ester proceeds, the pH will decrease due to the formation of the carboxylic acid. Maintain the pH between 7.8 and 8.2 by the controlled addition of 5N sodium hydroxide.
-
Allow the reaction to proceed for 3 to 85 hours. The reaction progress can be monitored by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme (if immobilized) or by extraction.
-
Transfer the reaction mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (S)-indoline-2-carboxylic acid methyl ester.
-
The aqueous layer contains the sodium salt of (R)-indoline-2-carboxylic acid. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., HCl) and extract with ethyl acetate to isolate the (R)-acid.
Protocol 2: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CAL-B)
This protocol is adapted for the highly enantioselective hydrolysis of the methyl ester.
Materials:
-
Racemic indoline-2-carboxylic acid methyl ester
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435 or Chirazyme L-2)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (optional, e.g., tert-butanol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Stirred reaction vessel with temperature control
Procedure:
-
Dissolve or suspend the racemic indoline-2-carboxylic acid methyl ester in the phosphate buffer. A co-solvent may be used to improve solubility.
-
Add the immobilized CAL-B to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Upon reaching the desired conversion, filter off the immobilized enzyme for potential reuse.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9) to isolate the (S)-ester and the (R)-acid.
Protocol 3: Chiral HPLC Analysis
This protocol outlines a general method for the determination of enantiomeric excess (ee) of indoline-2-carboxylic acid methyl ester and indoline-2-carboxylic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase is required. Examples include columns based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers being separated. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Indoline derivatives can be detected by UV absorbance, typically in the range of 220-280 nm.[3]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Prepare a standard solution of the racemic indoline-2-carboxylic acid methyl ester and the racemic indoline-2-carboxylic acid in a suitable solvent (e.g., the mobile phase).
-
Inject the racemic standard to determine the retention times of both enantiomers of the ester and the acid.
-
Prepare a sample of the reaction mixture by diluting an aliquot in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas for each enantiomer of the remaining substrate (ester) and the formed product (acid).
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Enzymatic kinetic resolution of racemic indoline-2-carboxylic acid methyl ester.
Caption: Experimental workflow for the enzymatic kinetic resolution and product isolation.
References
- 1. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Enantiomeric Separation of Indoline-2-Carboxylic Acid by HPLC
Introduction
Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of this compound is critical to its biological activity, necessitating reliable and efficient analytical methods to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose.[1][2] This document provides detailed application notes and protocols for the enantiomeric separation of indoline-2-carboxylic acid using various chiral chromatography methods.
Principle of Chiral Separation by HPLC
The direct separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[3] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel.[4] Enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of these complexes, they exhibit different binding energies, leading to different retention times and, consequently, their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.[3]
Recommended Primary Method: Zwitterionic Chiral Stationary Phase
Given that indoline-2-carboxylic acid is an amino acid, a zwitterionic CSP is highly recommended for its separation without the need for derivatization. The Daicel CHIRALPAK® ZWIX(+) column, which incorporates both anion- and cation-exchange functional groups, has shown excellent performance in separating underivatized amino acids and their derivatives, including tryptophan analogues that are structurally similar to indoline-2-carboxylic acid.[1][5]
Experimental Protocol 1: Zwitterionic CSP
| Parameter | Recommended Condition |
| Column | Daicel CHIRALPAK® ZWIX(+) |
| Dimensions | 250 x 4.6 mm, 3 µm |
| Mobile Phase | Methanol / Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine (B46881) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Note: The concentrations of formic acid and diethylamine in the mobile phase can be optimized to improve resolution and retention times.
Alternative Methods for Method Development
If the primary method does not yield the desired resolution, or for further method development, polysaccharide-based and protein-based CSPs are excellent alternatives.
Method 2: Polysaccharide-Based CSP (Normal Phase)
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used for a broad range of chiral compounds, including carboxylic acids.[6][7] A normal-phase method is often a good starting point.
| Parameter | Recommended Condition |
| Column | Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Note: The ratio of n-hexane to 2-propanol can be adjusted to optimize retention and resolution. The addition of a small amount of a strong acid like TFA is often necessary to suppress ionization of the carboxylic acid and improve peak shape.[3]
Method 3: Protein-Based CSP (Reversed-Phase)
Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA), are particularly effective for the separation of chiral drugs and compounds with acidic groups in reversed-phase mode.[8][9]
| Parameter | Recommended Condition |
| Column | Daicel CHIRALPAK® AGP |
| Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate buffer (pH 6.0) / Acetonitrile (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Note: The pH of the buffer and the percentage of the organic modifier (acetonitrile) are critical parameters for optimizing the separation on protein-based columns.
Data Presentation: Expected Performance
The following table summarizes the expected chromatographic parameters for the proposed methods. These values are estimates based on the separation of structurally similar compounds and may require optimization for indoline-2-carboxylic acid.
| Method | Chiral Stationary Phase | Expected Retention Time (min) | Expected Separation Factor (α) | Expected Resolution (Rs) |
| 1 | Zwitterionic (CHIRALPAK® ZWIX(+)) | 5 - 10 | > 1.2 | > 1.5 |
| 2 | Polysaccharide (CHIRALPAK® AD-H) | 8 - 15 | > 1.3 | > 2.0 |
| 3 | Protein-Based (CHIRALPAK® AGP) | 10 - 20 | > 1.1 | > 1.5 |
Visualizations
Chiral HPLC Method Development Workflow
References
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. DAICEL - Protein-based Chiral HPLC Columns - General Products [barascientific.com]
Application Notes and Protocols: Copper-Catalyzed Intramolecular N-Arylation for the Synthesis of (S)-(-)-Indoline-2-carboxylic Acid
Introduction
(S)-(-)-Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors.[1] Its rigid, bicyclic structure makes it a sought-after scaffold in medicinal chemistry. The copper-catalyzed intramolecular N-arylation, a type of Ullmann condensation, presents an efficient and direct method for the synthesis of this important molecule.[2][3] This reaction involves the formation of a carbon-nitrogen bond within a single molecule, facilitated by a copper catalyst, to construct the indoline (B122111) ring system. This application note provides detailed protocols and quantitative data for the synthesis of this compound via the copper-catalyzed intramolecular N-arylation of (S)-2-bromophenylalanine.
Reaction Principle
The core of this synthetic approach is the intramolecular cyclization of an N-H group with an aryl halide facilitated by a copper catalyst. The reaction proceeds by the coordination of the copper catalyst to the amine and the aryl halide, followed by reductive elimination to form the C-N bond and close the five-membered ring of the indoline structure. The stereochemistry of the starting material, (S)-2-bromophenylalanine, is retained throughout the reaction, yielding the desired (S)-enantiomer of the product with high enantiomeric excess.
Quantitative Data Summary
The following table summarizes the key quantitative data from representative experiments for the copper-catalyzed intramolecular N-arylation for the synthesis of this compound.
| Parameter | Example 1 | Example 2 |
| Starting Material | (S)-2-bromophenylalanine | (S)-2-bromophenylalanine |
| Catalyst | CuCl | CuCl |
| Catalyst Loading | 2 mol% | 1 mol% |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | N-methylpyrrolidone (NMP) | N-methylpyrrolidone (NMP) |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 4 h | 3.5 h |
| Yield (in solution) | 95.9% | Not reported |
| Isolated Yield | Not reported | 49.5% |
| Enantiomeric Excess (ee) | > 98.6% | > 99% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via copper-catalyzed intramolecular N-arylation.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the successful synthesis of this compound as reported in the literature.[4]
Protocol 1: Synthesis at 100 °C with 2 mol% CuCl
Materials:
-
(S)-2-bromophenylalanine (366 mg, 1.5 mmol)
-
Potassium carbonate (K₂CO₃) (217 mg, 1.6 mmol)
-
Copper(I) chloride (CuCl) (3.2 mg, 0.03 mmol)
-
N-methylpyrrolidone (NMP) (3.2 g)
-
Argon gas
-
High-performance liquid chromatography (HPLC) equipment for reaction monitoring
Procedure:
-
To a 100 mL flask, add (S)-2-bromophenylalanine, potassium carbonate, copper(I) chloride, and N-methylpyrrolidone in the specified order.
-
Flush the reactor with argon and maintain a slow flow of argon throughout the reaction.
-
Stir the reaction mixture and heat it to 100 °C.
-
Maintain the temperature at 100 °C and monitor the reaction progress by taking periodic samples for HPLC analysis.
-
After approximately 4 hours, the HPLC analysis should indicate complete conversion of the (S)-2-bromophenylalanine.
-
The in-solution yield of (S)-2,3-dihydro-1H-indole-2-carboxylic acid is expected to be around 95.9% with an enantiomeric excess (ee) of > 98.6%.
Protocol 2: Synthesis at 80 °C with 1 mol% CuCl and Product Isolation
Materials:
-
(S)-2-bromophenylalanine (9.76 g, 40.0 mmol)
-
Potassium carbonate (K₂CO₃) (5.80 g, 42.0 mmol)
-
Copper(I) chloride (CuCl) (40 mg, 0.4 mmol)
-
N-methylpyrrolidone (NMP) (40 g)
-
Argon gas
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
37% aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl)
-
5N aqueous hydrochloric acid (HCl)
-
32% aqueous sodium hydroxide (B78521) (NaOH)
Procedure:
-
In a suitable flask, sequentially add (S)-2-bromophenylalanine, potassium carbonate, copper(I) chloride, and N-methylpyrrolidone.
-
Flush the reactor with argon and maintain a slow flow of argon.
-
Stir the reaction mixture and heat to 80 °C.
-
Maintain this temperature for approximately 3.5 hours, at which point the starting material should be completely consumed as determined by HPLC.
-
Cool the reaction mixture to 25 °C.
-
Add 40 mL of water and 50 mL of ethyl acetate to the reaction mixture.
-
Adjust the pH of the mixture to 3.3 using approximately 3.5 g of 37% aqueous hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with 50 mL portions of ethyl acetate.
-
Combine all the organic layers and wash with 25 mL of saturated aqueous sodium chloride.
-
Concentrate the combined organic phase under reduced pressure.
-
Dissolve the residue in 16 mL of 5N aqueous hydrochloric acid.
-
Adjust the pH to 2.1 with approximately 9.4 g of 32% aqueous sodium hydroxide to precipitate the product.
-
Isolate the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration.
-
Wash the solid product with two 10 mL portions of water.
-
Dry the product to obtain this compound. The expected yield is approximately 49.5% with an enantiomeric excess of > 99%.
Conclusion
The copper-catalyzed intramolecular N-arylation of (S)-2-bromophenylalanine is a robust and efficient method for the synthesis of enantiomerically pure this compound. The reaction proceeds under relatively mild conditions with low catalyst loadings, providing good to excellent yields and maintaining high enantiomeric purity. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development to produce this valuable chiral intermediate.
References
Application Notes and Protocols: Design and Synthesis of (S)-(-)-Indoline-2-carboxylic Acid Derivatives as Potent HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the design, synthesis, and biological evaluation of (S)-(-)-indoline-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. It includes detailed experimental protocols and data presentation to guide researchers in this field.
Introduction to HIV-1 Integrase Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step for establishing persistent infection.[1][2] Inhibiting this enzyme effectively halts viral replication. Integrase strand transfer inhibitors (INSTIs) are a clinically significant class of antiretroviral drugs.[3][4] The this compound scaffold has emerged as a promising foundation for the development of novel INSTIs due to its ability to chelate essential magnesium ions within the enzyme's active site.[3][4]
Drug Design and Development Workflow
The development of novel this compound-based HIV-1 integrase inhibitors follows a structured workflow, from initial design to preclinical evaluation.
Caption: Workflow for the design and development of HIV-1 integrase inhibitors.
Mechanism of HIV-1 Integrase Inhibition
This compound derivatives primarily act as strand transfer inhibitors. They bind to the active site of the HIV-1 integrase-viral DNA complex, known as the intasome.[5] The key inhibitory action involves the chelation of two catalytic Mg²⁺ ions by the carboxylic acid and other heteroatoms in the inhibitor scaffold. This prevents the subsequent strand transfer reaction, where the viral DNA is integrated into the host genome.[4][5][6]
Caption: Mechanism of HIV-1 integrase inhibition by chelation of Mg²⁺ ions.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available this compound. A general synthetic scheme involves the protection of the indole (B1671886) nitrogen, followed by amide coupling with various amines, and subsequent deprotection.
Caption: General synthetic scheme for this compound derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of representative indole-2-carboxylic acid derivatives, which serve as a reference for the potential of the this compound scaffold.
Table 1: In Vitro HIV-1 Integrase Strand Transfer Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid (1) | 32.37 | [4] |
| Derivative 17a | 3.11 | [4][7][8] |
| Derivative 20a | 0.13 | [9][10] |
| Compound 3 | 12.41 | [10] |
| Compound 22 | 45 | [11] |
| Compound 27 | 17 | [11] |
Table 2: Cell-Based Anti-HIV-1 Activity and Cytotoxicity
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Compound 22 | 58 | >500 | >8.6 | [11] |
| Compound 27 | 17 | 60 | 3.5 | [11] |
Experimental Protocols
General Synthetic Protocol for Amide Derivatives
-
N-Protection: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).
-
Amide Coupling: To the N-protected indoline-2-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., EDC), an activator (e.g., HOBt), and the desired amine. Stir the mixture at room temperature overnight.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
N-Deprotection: Dissolve the purified N-protected derivative in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid). Stir at room temperature until the reaction is complete.
-
Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The final product can be purified by recrystallization or chromatography.
HIV-1 Integrase 3'-Processing and Strand Transfer Assays[2][5][6]
These assays are crucial for determining the in vitro inhibitory activity of the synthesized compounds against the two key catalytic steps of HIV-1 integrase.
Protocol: ELISA-Based Strand Transfer Assay [12][13]
-
Plate Coating: Coat a 96-well streptavidin plate with biotin-labeled donor substrate DNA (DS DNA) and incubate. Wash the wells to remove unbound DNA.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding and incubate.
-
Inhibitor and Enzyme Addition: Add serial dilutions of the test compounds to the wells. Then, add recombinant HIV-1 integrase to all wells except the negative control. Incubate to allow the enzyme to bind to the DNA and be inhibited by the compounds.
-
Strand Transfer Initiation: Add the target substrate (TS) DNA to initiate the strand transfer reaction. Incubate to allow for the integration of the DS DNA into the TS DNA.
-
Detection: Add an HRP-conjugated antibody that specifically recognizes the modified TS DNA. After incubation and washing, add a TMB substrate.
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Anti-HIV-1 Activity Assay[1][15]
This assay evaluates the ability of the compounds to inhibit HIV-1 replication in a cellular context.
Protocol: HIV-1 p24 Antigen Capture ELISA [1][13][14]
-
Cell Seeding: Seed a susceptible T-cell line (e.g., MT-4 cells) into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1. Include virus control (no compound) and cell control (no virus) wells.
-
Incubation: Incubate the plate for 4-5 days to allow for viral replication.
-
Supernatant Collection: Harvest the cell-free supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC₅₀).
Cytotoxicity Assay[1]
This assay is performed to assess the toxicity of the compounds to the host cells.
Protocol: MTT Assay
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add the same serial dilutions of the test compounds as used in the antiviral assay. Include cell control wells with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated cell control to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′-Processing and strand transfer catalysed by retroviral integrase in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-processing and strand transfer catalysed by retroviral integrase in crystallo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
(S)-(-)-Indoline-2-carboxylic acid as a rigid scaffold in drug design and medicinal chemistry
(S)-(-)-Indoline-2-carboxylic acid, a conformationally constrained analog of proline and phenylalanine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework that allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This has resulted in the development of potent drug candidates for a range of diseases, including hypertension, HIV/AIDS, and cancer.
This application note explores the versatility of the this compound scaffold in drug design, presenting key examples of its application, quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Application in Angiotensin-Converting Enzyme (ACE) Inhibitors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Angiotensin-converting enzyme (ACE), a key enzyme in this pathway, is a primary target for antihypertensive drugs. The rigid scaffold of this compound has been instrumental in the design of potent ACE inhibitors, most notably the widely prescribed drug Perindopril. The scaffold mimics the C-terminal dipeptide of ACE substrates, allowing for strong interactions with the enzyme's active site.
Quantitative Data: ACE Inhibitory Activity
| Compound | Target | IC50 | Ki | Species | Comments |
| Perindoprilat | ACE | 1.11 ± 0.07 µg/L | ~0.36 nM | Human | Active metabolite of Perindopril. IC50 in patients with severe renal failure.[1] |
| Perindoprilat | ACE | 1.81 ± 0.20 µg/L | ~0.36 nM | Human | IC50 in patients with moderate renal failure.[1] |
| 7b(S,S) | ACE | 3 times more potent than captopril | - | - | A mercaptopropanoyl derivative.[2] |
| 6u | ACE | 4.8 x 10⁻⁹ M | - | - | A 1-glutarylindoline-2-carboxylic acid derivative. |
Note: The Ki value for Perindoprilat is an estimation based on its high-affinity binding constant (Ka) of 2.8 x 10⁹ M⁻¹.[1]
Signaling Pathway: The Renin-Angiotensin System (RAS)
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Application in HIV-1 Integrase Inhibitors
HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. The indole-2-carboxylic acid scaffold has been identified as a promising core structure for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate the magnesium ions in the enzyme's active site, preventing the strand transfer reaction.
Quantitative Data: HIV-1 Integrase Inhibitory Activity
| Compound | Target | IC50 (µM) | Cell Line/System | Comments |
| 1 | HIV-1 Integrase | 32.37 | In vitro assay | Parent indole-2-carboxylic acid.[3] |
| 17a | HIV-1 Integrase | 3.11 | In vitro assay | Derivative with a C6 halogenated benzene (B151609) ring.[3][4][5][6][7] |
| 20a | HIV-1 Integrase | 0.13 | In vitro assay | Derivative with further structural optimizations.[3] |
| Indoline CD4mcs | HIV-1AD8 mutants | < 10 | - | Broadly active against resistant strains.[8] |
Signaling Pathway: HIV-1 Replication Cycle and the Role of Integrase
Caption: The HIV-1 replication cycle highlighting the inhibition of integrase.
Application in Anticancer Agents
The this compound scaffold has also been explored for the development of novel anticancer agents. One promising strategy involves targeting the 14-3-3 family of proteins, which are key regulators of various signaling pathways involved in cell proliferation, survival, and apoptosis. Overexpression of certain 14-3-3 isoforms is associated with cancer progression. Derivatives of 1H-indole-2-carboxylic acid have been designed to bind to the 14-3-3η protein, disrupting its interactions with oncogenic client proteins and leading to cancer cell death.
Quantitative Data: Anticancer Activity
| Compound | Target | IC50 (µM) | Cancer Cell Line |
| C11 | 14-3-3η | - | Bel-7402 (Liver) |
| C11 | 14-3-3η | - | SMMC-7721 (Liver) |
| C11 | 14-3-3η | - | SNU-387 (Liver) |
| C11 | 14-3-3η | - | Hep G2 (Liver) |
| C11 | 14-3-3η | - | Hep 3B (Liver) |
| C11 | 14-3-3η | 4.55 | Bel-7402/5-Fu (Chemo-resistant Liver)[9] |
| Sorafenib | - | 13.31 | Bel-7402/5-Fu (Chemo-resistant Liver)[9] |
| Compound 4e | - | 2 (average) | MCF-7, A549, HCT |
| Compound 5e | - | 0.95 | A-549, MCF-7, Panc-1 |
Note: Specific IC50 values for C11 against the sensitive liver cancer cell lines were not provided in the source material, but it was noted to have the best inhibitory activities.[10][11]
Signaling Pathway: 14-3-3 Protein in Cancer and Inhibition by Indole (B1671886) Derivatives
Caption: Inhibition of 14-3-3 protein interactions by indole derivatives promotes apoptosis.
Experimental Protocols
Synthesis of this compound
Workflow: Synthesis of this compound
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. abnova.com [abnova.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of 14-3-3ζ in cancer cells activates PI3K via binding the p85 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of (S)-(-)-Indoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the esterification of (S)-(-)-indoline-2-carboxylic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents. The protocols outlined below cover several common and effective methods for preparing methyl, ethyl, and benzyl (B1604629) esters of this important molecule.
Introduction
This compound is a key intermediate in the synthesis of numerous biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors like perindopril. The ability to efficiently and selectively form esters of this carboxylic acid is crucial for subsequent synthetic transformations, such as peptide couplings and modifications of the indoline (B122111) ring. This application note details various methodologies for the esterification of this compound, providing researchers with a selection of protocols to suit different experimental needs and available reagents.
The methods covered include:
-
Esterification via Acid Chloride Formation (using Thionyl Chloride)
-
Fischer-Speier Esterification
-
Mitsunobu Reaction
-
Diazomethane-Mediated Methyl Esterification
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and expected yields for the different esterification methods described herein. These values are representative and may vary depending on the specific substrate, scale, and experimental setup.
| Method | Alcohol | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Acid Chloride Formation | Methanol (B129727) | Thionyl chloride (SOCl₂) | Methanol | 0 °C to Reflux | 2 - 6 hours | > 90% |
| Ethanol (B145695) | Thionyl chloride (SOCl₂) | Ethanol | 0 °C to Reflux | 2 - 6 hours | > 90% | |
| Benzyl Alcohol | Thionyl chloride (SOCl₂), Triethylamine (B128534) | Dichloromethane (B109758) (DCM) | 0 °C to RT | 3 - 8 hours | 85 - 95% | |
| Fischer-Speier Esterification | Methanol | Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) | Methanol | Reflux | 12 - 24 hours | 70 - 85% |
| Ethanol | Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) | Ethanol | Reflux | 12 - 24 hours | 70 - 85% | |
| Mitsunobu Reaction | Methanol | Triphenylphosphine (B44618) (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (B95107) (THF) | 0 °C to RT | 2 - 12 hours | 80 - 95% |
| Diazomethane-Mediated Esterification | Methanol (from CH₂N₂) | Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (B103560) (TMSCHN₂) | Diethyl ether/Methanol | 0 °C to RT | 0.5 - 2 hours | > 95% |
Experimental Protocols
Esterification via Acid Chloride Formation (using Thionyl Chloride)
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an alcohol to form the ester. This procedure is generally high-yielding and applicable to a wide range of alcohols.
Protocol for Methyl (S)-(-)-Indoline-2-carboxylate:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-20 minutes.[1] Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol for Benzyl (S)-(-)-Indoline-2-carboxylate:
-
Acid Chloride Formation: In a flame-dried round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid). Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Stir at room temperature for 1-2 hours until a clear solution is obtained and gas evolution ceases.
-
Esterification: In a separate flask, dissolve benzyl alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the benzyl alcohol solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude benzyl ester, which can be purified by column chromatography.
Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, the alcohol is typically used in large excess as the solvent.
Protocol for Ethyl (S)-(-)-Indoline-2-carboxylate:
-
Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol (used as both reactant and solvent, 20-30 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 - 0.2 eq) or pass dry HCl gas through the solution.[2]
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ethyl ester.
Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions.
Protocol for Methyl (S)-(-)-Indoline-2-carboxylate:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous tetrahydrofuran (THF, 15-20 mL per gram of acid).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.
Diazomethane-Mediated Methyl Esterification
This method is a very mild and highly efficient way to prepare methyl esters. Diazomethane is toxic and explosive, so it should be handled with extreme care by trained personnel. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).
Protocol for Methyl (S)-(-)-Indoline-2-carboxylate using TMS-Diazomethane:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.2 eq) dropwise until a faint yellow color persists and gas evolution ceases.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Work-up: Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears. Remove the solvent under reduced pressure to yield the methyl ester, which is often pure enough for subsequent steps.
Visualized Workflows (Graphviz)
The following diagrams illustrate the general workflows for the described esterification procedures.
Caption: Workflow for Esterification via Acid Chloride Formation.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Mitsunobu Reaction.
References
- 1. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges with (S)-(-)-Indoline-2-carboxylic Acid in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of (S)-(-)-indoline-2-carboxylic acid in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in peptide coupling reactions?
This compound, a conformationally constrained proline analog, presents challenges in peptide synthesis due to a combination of factors.[1][2] Its rigid structure and nature as a secondary amine contribute to steric hindrance, which can physically obstruct the formation of the peptide bond.[1][3] This steric bulk slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide product.[3] Furthermore, its reduced nucleophilicity compared to primary amines can lead to lower coupling efficiencies.[2]
Q2: What are the most effective coupling reagents for incorporating this compound?
For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended.[3] Onium-salt reagents are generally more effective than standard carbodiimides. Reagents that form highly reactive esters, such as those based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure, are considered among the most efficient.[3]
-
Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective for coupling sterically hindered amino acids.[2][4] HATU, in particular, is often recommended for its high reactivity and ability to reduce racemization.[1]
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices, with PyAOP being comparable in efficiency to HATU.[3] Phosphonium-based reagents have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.
Q3: What role do additives and bases play in improving coupling efficiency?
Additives and the choice of base are crucial for optimizing the coupling of sterically hindered amino acids.
-
Additives: Additives like HOAt and OxymaPure are highly effective in suppressing racemization and can enhance coupling efficiency.[3][4] They form active esters that are less prone to side reactions.[4] HOAt is particularly beneficial due to the anchimeric assistance provided by its pyridine (B92270) nitrogen.
-
Bases: The choice of base can significantly influence the reaction outcome.[5]
-
DIPEA (N,N-Diisopropylethylamine): A commonly used non-nucleophilic base that is effective in most cases.[1][2]
-
NMM (N-Methylmorpholine) or Collidine: These are weaker bases that can sometimes reduce racemization compared to DIPEA.[2][4] The selection of the base should be optimized for the specific reaction conditions.[5]
-
Q4: What is "double coupling" and when should I use it?
Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[3] This technique is employed to drive the reaction to completion when a single coupling is insufficient, which is often the case for sterically hindered residues like this compound.[3][6] It is a common strategy to improve the yield of the desired peptide.[6]
Q5: Can peptide aggregation be an issue, and how can it be addressed?
Yes, the growing peptide chain can sometimes fold or aggregate on the solid support, which blocks the N-terminal amine and prevents further coupling.[3] To mitigate this:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures.
-
Solvent Choice: Using more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be beneficial.[4]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can introduce a "kink" in the peptide backbone, disrupting aggregation and improving coupling efficiency.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue 1: Low or No Coupling Yield
| Possible Cause | Suggested Solution |
| Insufficiently Reactive Coupling Reagent | Switch to a more potent onium-salt reagent such as HATU, COMU, or PyAOP.[4] |
| Steric Hindrance | 1. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[3][4] 2. Increase Temperature: Gentle heating or using microwave-assisted synthesis can help overcome the activation energy barrier.[4] 3. Perform Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[3] |
| Peptide Aggregation | 1. Change Solvent: Use a more disruptive solvent like NMP or a DMF/DCM mixture.[4] 2. Incorporate Pseudoproline Dipeptides: Strategically place these dipeptides in the sequence to disrupt secondary structure formation.[4] |
| Incomplete Deprotection of the N-terminus | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before the coupling step. A positive Kaiser test (for primary amines) after deprotection confirms a free amine.[6] |
| Suboptimal Activation | Pre-activate the this compound with the coupling reagent and base for a short period (1-5 minutes) before adding it to the resin.[3] |
Issue 2: Racemization
| Possible Cause | Suggested Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component. |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2][4] |
| Inappropriate Coupling Reagent/Additive Combination | 1. Ensure the use of an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[3][4] 2. Consider using a phosphonium-based reagent like PyAOP, which is generally associated with lower racemization levels.[3][4] |
| Prolonged Reaction at Elevated Temperature | If using heat, optimize for the shortest time necessary to achieve a good yield. |
| Controlled Temperature | Performing the activation and coupling at 0°C can help minimize racemization.[2] |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The following table provides a comparative summary of commonly used reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Uronium Salt | Very High | Low | Highly effective for hindered couplings; reduces racemization.[1] |
| COMU | Uronium Salt | Very High | Low | High reactivity, safer (OxymaPure-based), water-soluble byproducts.[3] |
| PyAOP | Phosphonium Salt | Very High | Low | High efficiency similar to HATU, avoids guanidinylation.[3] |
| HBTU | Uronium Salt | High | Moderate | Good reactivity, standard for SPPS, may require double coupling.[1] |
| HCTU | Uronium Salt | High | Moderate | Good reactivity, lower cost than HATU.[3] |
| DIC/OxymaPure | Carbodiimide | Moderate | Low | Cost-effective; OxymaPure is crucial for reducing racemization.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is a general guideline for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve the this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), perform a double coupling by repeating steps 3 and 4.[3]
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Solution-Phase Coupling using DIC/OxymaPure
This protocol is suitable for coupling this compound to an amino acid ester in solution.
Materials:
-
Boc-(S)-(-)-indoline-2-carboxylic acid (1.0 equivalent)
-
Amino acid ester hydrochloride (1.1 equivalents)
-
DIC (Diisopropylcarbodiimide) (1.1 equivalents)
-
OxymaPure (1.1 equivalents)
-
NMM (N-Methylmorpholine) (1.1 equivalents)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Reactant Preparation:
-
Activation and Coupling:
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Dilute the filtrate with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography if necessary.[1]
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) of this compound.
Caption: Troubleshooting decision tree for low coupling yield.
References
Strategies to improve the yield and purity of (S)-(-)-Indoline-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of (S)-(-)-Indoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chiral building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Chiral Resolution using (R)-α-methylbenzylamine
Question: We are performing a classical resolution of racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine, but our yield of the (S)-enantiomer is consistently low, around 35%. How can we improve this?
Answer: A yield of around 35% is common for a single resolution step without recycling the unwanted (R)-isomer. The primary strategy to significantly boost the yield is to recover, racemize, and recycle the (2R)-indoline-2-carboxylic acid from the mother liquor.
-
Underlying Cause: In a classical resolution, a maximum of 50% of the desired enantiomer can be theoretically obtained. Practical losses during crystallization and filtration often lead to lower yields. The (2R) enantiomer, which remains in the filtrate, is typically discarded, reducing the overall process efficiency.
-
Recommended Solution: Implement a recycling loop for the (2R) isomer. After isolating the diastereomeric salt of (2S)-indoline-2-carboxylic acid, the filtrate containing the enriched (2R) enantiomer can be treated to recover the free acid. This recovered acid is then racemized, typically by heating with a sodium hydroxide (B78521) solution, to produce racemic indoline-2-carboxylic acid that can be fed back into the resolution process.[1] This method can increase the overall yield to a range of 50% to 70%, depending on the number of recycling operations performed.[1]
Issue 2: Poor Enantiomeric Excess (ee) in the Final Product
Question: Our synthesized this compound shows a low enantiomeric excess after chiral resolution and purification. What factors could be contributing to this?
Answer: Achieving high enantiomeric excess (>99%) is critical. Low ee can result from several factors during the resolution and isolation steps.
-
Potential Causes & Solutions:
-
Incomplete Diastereomeric Salt Separation: The fractional crystallization step is crucial. Ensure that the crystallization conditions (solvent, temperature, and cooling rate) are optimized to maximize the precipitation of the desired (S,R)-diastereomeric salt while keeping the (R,R)-salt in solution. Recrystallization of the isolated salt may be necessary to improve diastereomeric purity.[1]
-
Co-precipitation: The unwanted diastereomer might be co-precipitating with the desired one. This can be mitigated by careful control of the crystallization temperature and the concentration of the solution.
-
Premature Racemization: While racemization is desired for recycling the unwanted enantiomer, premature racemization under harsh conditions during workup of the desired enantiomer can decrease the ee. Ensure that the acidification and extraction steps are performed under mild conditions.
-
Inaccurate ee Determination: Verify that the analytical method used for determining the enantiomeric excess (e.g., chiral HPLC) is properly validated and calibrated.
-
Issue 3: Incomplete Reaction or Low Yield in Synthesis from Chiral Precursors
Question: We are synthesizing this compound from (S)-2-bromophenylalanine via intramolecular cyclization, but the reaction is not going to completion, resulting in a low yield. What are the critical parameters to optimize?
Answer: This intramolecular cyclization is sensitive to reaction conditions. Several factors can influence the reaction rate and yield.
-
Critical Parameters & Optimization:
-
Catalyst: The choice and loading of the copper catalyst (e.g., CuCl) are critical. Ensure the catalyst is fresh and of high purity. The catalyst loading should be optimized; one protocol suggests 1-2 mol%.[2]
-
Base: The base used (e.g., K2CO3) is essential for the reaction. The amount and purity of the base should be carefully controlled. An excess of the base is typically used.[2]
-
Solvent: N-methyl pyrrolidone (NMP) is a common solvent for this reaction.[2] The solvent should be anhydrous and of high purity.
-
Temperature: The reaction temperature needs to be carefully controlled. One procedure indicates that the reaction proceeds at 80°C, while another uses 100°C.[2] Higher temperatures may lead to side reactions and decomposition. It is advisable to monitor the reaction progress by HPLC to determine the optimal temperature and reaction time.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the catalyst and other reactants.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to obtain this compound?
A1: There are three primary strategies for synthesizing this compound:
-
Chiral Resolution of a Racemic Mixture: This is a widely used industrial method. It involves synthesizing racemic indoline-2-carboxylic acid, followed by resolution using a chiral resolving agent like (R)-α-methylbenzylamine.[1] The efficiency of this method is significantly improved by racemizing and recycling the undesired (R)-enantiomer.[1]
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, L-phenylalanine can be converted to (S)-indoline-2-carboxylic acid through a sequence of reactions including nitration and intramolecular cyclization.[3] Another example is the intramolecular cyclization of (S)-2-bromophenylalanine.[2]
-
Enzymatic Resolution: This method employs enzymes, such as lipases, for enantioselective reactions. For example, an immobilized lipase (B570770) can catalyze the enantioselective hydrolysis of a racemic ester of indoline-2-carboxylic acid, yielding the (S)-acid with high enantiomeric purity.[3][4]
Q2: How can I purify the final this compound product?
A2: Purification is crucial to achieve high chemical and enantiomeric purity. Common purification methods include:
-
Recrystallization: This is a standard method for purifying the final product. The choice of solvent is critical and may require some experimentation. A mixture of solvents like ethanol/water or acetone-hexane has been reported.[1][4]
-
Acid-Base Extraction: An acid-base workup can be effective in removing non-acidic impurities. This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the desired carboxylic acid by adding acid.[5]
-
Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica (B1680970) gel column chromatography can be used. A mobile phase with a small amount of acetic acid (0.5-1%) can help prevent streaking of the carboxylic acid on the column.[5]
Q3: What are some common methods for preparing the starting racemic indoline-2-carboxylic acid?
A3: Racemic indoline-2-carboxylic acid is often prepared by the reduction of indole-2-carboxylic acid. Several reduction methods are available:
-
Catalytic Hydrogenation: This method uses a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[6]
-
Dissolving Metal Reduction: A combination of a metal like sodium, lithium, or potassium in liquid ammonia (B1221849) can be used to reduce indole-2-carboxylic acid.[7]
-
Reduction with Tin and HCl: Stannous chloride (SnCl2) in the presence of hydrogen chloride gas in an alcohol solvent can reduce indole-2-carboxylic acid or its esters.[8]
Data Presentation
Table 1: Comparison of Yield and Purity for Different Synthesis Strategies
| Synthesis Strategy | Starting Material | Key Reagents/Method | Reported Yield | Chemical Purity | Enantiomeric Purity (ee) | Reference |
| Chiral Resolution with Recycling | Racemic indoline-2-carboxylic acid | (R)-α-methylbenzylamine, NaOH (for racemization) | 50% - 70% | 98% | > 99.5% | [1] |
| Chiral Pool Synthesis | (S)-2-bromophenylalanine | CuCl, K2CO3, NMP | 49.5% (isolated) | Not specified | > 99% | [2] |
| Chiral Pool Synthesis | L-phenylalanine | Urea nitrate/H2SO4, intramolecular cyclization | ~42% (overall) | Not specified | > 99.5% | [3] |
| Enzymatic Resolution | N-Boc-indoline-2-carboxylic acid methyl ester | Candida antarctica lipase | ~50% (for the acid) | Not specified | > 99.9% | [3] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Indoline-2-carboxylic Acid with Recycling of the (R)-Isomer [1]
-
Resolution: Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol. Add 3.7 kg of (R)-α-methylbenzylamine and stir the mixture for 2 hours. Filter the precipitate, which is the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid.
-
Isolation of (S)-Isomer: Recrystallize the precipitate from isopropanol. Dissolve the recrystallized salt in water and add a 1N hydrochloric acid solution to precipitate the (2S)-indoline-2-carboxylic acid. Filter, wash, and dry the product.
-
Recovery of (R)-Isomer: Evaporate the filtrate from the initial resolution step. Dissolve the residue in water and add 1N hydrochloric acid to precipitate a mixture of (2R) and (2S) enantiomers, where the (2R) enantiomer predominates.
-
Racemization: Place the recovered mixture of enantiomers in an autoclave with water and an 8.65N sodium hydroxide solution. Heat at 170°C for 3 hours under pressure.
-
Isolation of Racemized Product: Cool the reaction mixture and adjust the pH to 3.4 with concentrated hydrochloric acid. Filter, wash, and dry the precipitated racemic indoline-2-carboxylic acid.
-
Recycling: Combine the racemized product with a fresh batch of racemic indoline-2-carboxylic acid and repeat the resolution process.
Protocol 2: Synthesis of this compound from (S)-2-bromophenylalanine [2]
-
Reaction Setup: In a flask, sequentially add 9.76 g (40.0 mmol) of (S)-2-bromophenylalanine, 5.80 g (42.0 mmol) of K2CO3, 40 mg (0.4 mmol) of CuCl, and 40 g of NMP.
-
Reaction Execution: Flush the reactor with argon and maintain a slow flow of argon. Stir the reaction mixture and heat to 80°C. Monitor the reaction by HPLC until the (S)-2-bromophenylalanine is completely consumed (approximately 3.5 hours).
-
Workup: Cool the reaction mixture to 25°C and add 40 mL of water and 50 mL of ethyl acetate. Adjust the pH of the mixture to 3.3 with a 37% aqueous hydrochloric acid solution.
-
Extraction: Separate the phases and extract the aqueous phase twice with 50 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium chloride, and concentrate the organic phase. Dissolve the residue in 16 mL of 5N aqueous hydrochloric acid and adjust the pH to 2.1 with 32% aqueous sodium hydroxide to precipitate the product.
-
Isolation: Filter the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid, wash with water, and dry to obtain the final product.
Visualizations
Caption: Workflow for Chiral Resolution with Racemization and Recycling.
Caption: Synthetic Pathway from L-Phenylalanine.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 8. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-(-)-Indoline-2-carboxylic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-(-)-Indoline-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: Common impurities can include the corresponding (R)-enantiomer, unreacted starting materials, and byproducts from the specific synthetic route employed. For derivatives, such as 6-Nitroindoline-2-carboxylic acid, impurities may include regioisomers (e.g., 5-nitro or 7-nitro derivatives) and residual esters if a hydrolysis step was involved.[1]
Q2: My purified this compound appears discolored. What could be the cause and how can I fix it?
A2: Discoloration, often appearing as a dark color, can be due to residual starting materials, reaction byproducts, or product degradation. Overheating during solvent removal or prolonged exposure to strong acids or bases can also contribute to this issue. To address this, consider treating a solution of your compound with activated charcoal, followed by hot filtration to remove the charcoal and adsorbed impurities.[1] Minimizing heat exposure during solvent evaporation by using a rotary evaporator at a moderate temperature is also recommended.[1]
Q3: I am experiencing a low yield after recrystallization. What are the common reasons for this?
A3: Low yields from recrystallization can stem from several factors:
-
High solubility in cold solvent: The compound may still be significantly soluble in the recrystallization solvent even at low temperatures.
-
Use of excess solvent: Using more hot solvent than necessary to dissolve the crude product will result in a lower recovery upon cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete precipitation: For acidic compounds, ensuring the pH is optimal for precipitation is crucial.
Q4: How can I determine the enantiomeric purity of my this compound?
A4: The most common and reliable method for determining the enantiomeric purity (and enantiomeric excess, ee) is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[2] An alternative, though less common, approach is to derivatize the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography techniques like TLC or achiral HPLC.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound. Impurities might be inhibiting crystal formation. The solution could be supersaturated. | Try a more polar solvent or a solvent mixture. Further purify the material by another method like column chromatography to remove impurities. Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. The solution is not concentrated enough. | Concentrate the solution by carefully evaporating some of the solvent. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat to redissolve and allow to cool slowly. Cool the solution to a lower temperature (e.g., ice bath or freezer). |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. | Use the absolute minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled for a sufficient amount of time to maximize crystal formation. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping peaks/bands). | The polarity of the eluent is not optimal. The stationary phase is not suitable. | Systematically vary the solvent system polarity. If compounds are moving too quickly (high Rf), decrease the eluent's polarity. If they are moving too slowly (low Rf), increase the polarity. Consider a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Compound streaks on the column. | The compound is too polar for the eluent or is interacting strongly with the stationary phase. For acidic compounds, this can be due to ionization. | Add a small amount of a modifier to the eluent. For acidic compounds like indoline-2-carboxylic acid, adding a small percentage (0.5-1%) of acetic acid to the mobile phase can prevent streaking on silica gel. |
| Compound appears to have decomposed on the column. | The compound is unstable on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a neutral stationary phase such as alumina. |
| The compound will not elute from the column. | The eluent is not polar enough. The compound may have irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If the compound still does not elute, a different stationary phase or purification method may be necessary. |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield/Recovery | Notes |
| Recrystallization | >98% (chemical purity) | 50-80% | Highly dependent on the chosen solvent and scale. |
| Column Chromatography | >99% (chemical purity) | 60-90% | Effective for removing closely related impurities. |
| Acid-Base Extraction | Can significantly improve purity by removing non-acidic/basic impurities. | >90% | Primarily a work-up step rather than a final purification method. |
| Enzymatic Resolution | >99% ee | 40-50% (for the desired enantiomer) | Yield is inherently limited to a theoretical maximum of 50% for one enantiomer from a racemic mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, water, or mixtures like ethanol/water). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Ethanol has been reported as a suitable recrystallization solvent.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring, adding the solvent portion-wise until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed to recover other components.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 6N HCl, until the pH is approximately 2-3.[1] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Add this solution carefully to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can improve peak shape and prevent streaking.
-
Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
Long-term stability, storage conditions, and degradation of (S)-(-)-Indoline-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and degradation of (S)-(-)-Indoline-2-carboxylic acid. It includes troubleshooting advice and detailed experimental frameworks to assist in handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] For maximal stability and to prevent potential degradation, storage at -20°C is recommended by some suppliers.[2] To minimize oxidation, especially if the compound will be stored for an extended period (over a year), storing it under an inert atmosphere like argon at 0°C is also advisable.[3] The compound should be kept away from incompatible substances such as strong oxidizing agents, strong bases, and amines.[4]
Q2: What is the expected shelf life and long-term stability of this compound?
A2: When stored under the recommended conditions, this compound is a stable compound.[1][4] However, its stability is susceptible to oxidation over long periods.[3] Regular purity checks are recommended, especially for lots stored for more than a year. The primary degradation product is 1H-indole-2-carboxylic acid, formed through oxidation.[3]
Q3: What is the main degradation pathway for this compound?
A3: The principal degradation pathway is the oxidation of the indoline (B122111) ring to form the aromatic 1H-indole-2-carboxylic acid. The carboxylic acid functional group itself is generally stable and at a low risk of degradation.[3] Under conditions of high heat, thermal decomposition can occur, leading to the release of carbon and nitrogen oxides.[4]
Q4: I've noticed my sample of this compound has developed a reddish tint. What does this indicate?
A4: A color change to reddish or brown is a visual indicator of degradation, likely due to oxidation.[3] This is more likely to occur if the compound has not been stored correctly under an inert atmosphere or at low temperatures.[3] Before using a discolored sample, it is crucial to re-evaluate its purity using an appropriate analytical method, such as ¹H NMR or HPLC.
Q5: I am having trouble with the reactivity of this compound in my peptide coupling reactions. What could be the cause?
A5: this compound can exhibit low reactivity in standard peptide coupling reactions.[5][6] This can be attributed to the steric hindrance of the bicyclic structure. Furthermore, it has a strong tendency to self-condense to form diketopiperazines, which can compete with the desired coupling reaction.[5][6] Optimizing reaction conditions by testing various coupling reagents, bases, and solvents may be necessary to achieve efficient coupling.[7][8]
Quantitative Stability Data (Templates)
Specific quantitative stability data for this compound is not extensively available in public literature. The following tables are provided as templates for researchers to record their own findings from long-term and forced degradation studies, based on ICH guidelines.[1]
Table 1: Template for Long-Term Stability Data of this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Degradation Products (%) |
| 25°C / 60% RH | 0 Months | White Powder | ||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 4°C | 0 Months | White Powder | ||
| 6 Months | ||||
| 12 Months | ||||
| 24 Months | ||||
| -20°C | 0 Months | White Powder | ||
| 12 Months | ||||
| 24 Months | ||||
| 36 Months |
Table 2: Template for Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Purity (%) by HPLC | % Degradation | Major Degradation Product(s) |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | 0 | 0 | N/A | |
| 24 | ||||
| 72 | ||||
| Base Hydrolysis (e.g., 0.1 M NaOH at RT) | 0 | 0 | N/A | |
| 8 | ||||
| 24 | ||||
| Oxidation (e.g., 3% H₂O₂ at RT) | 0 | 0 | N/A | |
| 8 | ||||
| 24 | 1H-Indole-2-carboxylic acid | |||
| Photolytic (ICH Q1B light exposure) | 0 | 0 | N/A | |
| Total Illum. | ||||
| Thermal (e.g., 80°C) | 0 | 0 | N/A | |
| 24 | ||||
| 72 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for intentionally degrading the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][4][5]
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Withdraw aliquots at 0, 8, 24, and 72 hours. Neutralize the aliquots with 0.1 M NaOH before dilution and HPLC analysis.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M HCl before dilution and HPLC analysis.
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours for immediate HPLC analysis.
-
Photostability : Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.
-
Thermal Degradation : Store the solid compound in an oven at 80°C. Take samples at 0, 24, and 72 hours, prepare solutions, and analyze by HPLC.
-
Analysis : Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the active substance.[5]
Protocol 2: Template for Stability-Indicating HPLC-UV Method Development
This template outlines the key parameters for developing a method to separate this compound from its potential degradation products.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase :
-
Solvent A : 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH as needed, e.g., pH 2.5-4).
-
Solvent B : Acetonitrile or Methanol.
-
-
Elution Mode : Gradient elution is recommended to separate both the parent compound and potential impurities with different polarities.
-
Example Gradient: Start at 5-10% B, ramp to 90-95% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30°C.
-
Detection Wavelength : Monitor at the UV maximum of this compound (e.g., scan from 200-400 nm to determine λmax, likely around 254 nm or 280 nm).
-
Injection Volume : 10 µL.
-
Method Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to prove its stability-indicating capability.
Visualizations
Caption: Oxidation of the indoline ring to form 1H-indole-2-carboxylic acid.
Caption: Workflow for conducting a forced degradation study.
Caption: Decision tree for common troubleshooting scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Diketopiperazine Side-Product Formation in Dipeptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and preventing the formation of diketopiperazine (DKP), a common side-product in dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant issue in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] This occurs through an intramolecular cyclization of the N-terminal dipeptide, which leads to its cleavage from the resin support.[1][2] The formation of DKP is problematic because it lowers the yield of the desired full-length peptide and introduces impurities that can be difficult to remove during purification.[1][3] In some cases, "traceless" DKP formation can occur, where the C-terminal dipeptide is cleaved from the resin, resulting in a reduced yield without a corresponding impurity in the final product, making it challenging to detect.[1][3]
Q2: Which factors are known to promote the formation of DKP?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with Proline at the second position from the N-terminus are highly susceptible to DKP formation.[4][5][6] Other sequences prone to this side reaction include those with Glycine, Alanine, or N-alkylated amino acids at the N-terminus.[3][4][5] The cis-amide bond configuration, which is a key intermediate for the cyclization, is favored in these sequences.[2][3]
-
Resin Type: The choice of the solid support is crucial. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation.[2][3]
-
Deprotection Conditions: The basic conditions used for the removal of the Fmoc-protecting group, typically with piperidine (B6355638), can catalyze the cyclization reaction.[4][5]
-
Temperature: Elevated temperatures during the coupling and deprotection steps can accelerate the rate of DKP formation.[3][5]
-
Solvent: The solvent can affect the stability of the peptide-resin linkage and the rate of cyclization. Nonpolar solvents may promote the cis-conformation of the peptide bond preceding a secondary amino acid, which can facilitate DKP formation.[3][7]
Q3: How can I detect the formation of diketopiperazines in my synthesis?
A3: The most effective methods for detecting DKP formation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8] HPLC can be used to separate the DKP byproduct from the desired peptide, allowing for its quantification. LC-MS is particularly useful for identifying the mass of the cyclic dipeptide and confirming its presence in the crude product or the cleavage solution.[8]
Q4: Are there any alternatives to the standard Fmoc-deprotection conditions to minimize DKP formation?
A4: Yes, several alternative Fmoc-deprotection strategies have been developed to suppress DKP formation. One effective method is to use a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[6][9][10] This has been shown to significantly reduce DKP formation compared to the conventional 20% piperidine in dimethylformamide (DMF) treatment.[6][9] Using lower concentrations of piperidine and performing the deprotection at a lower temperature can also be beneficial.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired peptide, with a major impurity peak identified as the DKP byproduct. | The synthesis conditions are favorable for the intramolecular cyclization reaction. | - Optimize Fmoc-Deprotection: Switch to a less basic deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[1][6] - Lower the Temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of cyclization.[5] - Change the Resin: Utilize a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which is less prone to DKP formation.[3][11] |
| "Traceless" loss of product, i.e., low yield without a corresponding major impurity in the final product. | The dipeptide is cleaving from the resin as DKP during the synthesis and is being washed away. | - Analyze the Cleavage Cocktail: Use LC-MS to analyze the cleavage and wash solutions for the presence of the DKP.[12] - Employ a Dipeptide Building Block: To bypass the susceptible dipeptide-resin intermediate, consider using a pre-formed dipeptide building block for the problematic sequence.[5][11] |
| Formation of deletion sequences missing the first two amino acids. | After DKP formation and cleavage of the dipeptide, subsequent amino acids may couple to the newly exposed functional groups on the resin. | - Implement Optimized Deprotection: Use the milder deprotection conditions mentioned above to minimize the initial DKP formation.[1] - Use a Dipeptide Building Block: This is a highly effective strategy to completely avoid the formation of the problematic dipeptide-resin linkage.[11] |
Quantitative Data on DKP Formation
The choice of Fmoc-deprotection reagent can have a significant impact on the extent of DKP formation. The following tables provide a summary of quantitative data from studies comparing different deprotection conditions.
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin. [1][6]
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
Table 2: Comparison of DKP Formation for Various Dipeptides on 2-Cl-trityl Resin with Different Deprotection Cocktails. [6]
| Dipeptide Sequence | Deprotection Reagent | DKP Formation (%) |
| Fmoc-Ala-Pro-Xaa-Resin | 20% Piperidine/DMF | High |
| Fmoc-Ala-Pro-Xaa-Resin | 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
| Fmoc-Gly-Pro-Xaa-Resin | 20% Piperidine/DMF | High |
| Fmoc-Gly-Pro-Xaa-Resin | 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
Experimental Protocols
Protocol 1: Standard Dipeptide Synthesis on Wang Resin (Susceptible to DKP Formation)
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[1]
-
First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized Dipeptide Synthesis to Suppress DKP Formation
This protocol incorporates modifications known to reduce the incidence of DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but it is highly recommended to use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[1]
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with a fresh portion of the solution (10 mL) for 10 minutes. Wash the resin thoroughly with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those obtained from the standard protocol. A significant reduction in the DKP byproduct peak is expected.[1]
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: A logical workflow for selecting a strategy to prevent DKP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Cyclization for Indoline Ring Formation
Welcome to the technical support center for the optimization of Buchwald-Hartwig cyclization to form the indoline (B122111) ring. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and achieving optimal results in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Buchwald-Hartwig cyclization for indoline synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no conversion in an intramolecular Buchwald-Hartwig reaction can stem from several sources. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous. Consider using a palladium precatalyst, which can offer more consistent generation of the active catalytic species.
-
Sub-optimal Ligand Choice: The ligand is critical for facilitating both the oxidative addition and reductive elimination steps. For the formation of a five-membered ring like indoline, sterically hindered and electron-rich phosphine (B1218219) ligands are often required. If you are using a general-purpose ligand, consider screening more specialized ones.
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. If the base is not strong enough, the catalytic cycle may stall. Conversely, a base that is too strong can lead to side reactions or degradation of the starting material. The solubility of the base is also a critical factor.
-
Insufficient Temperature: Intramolecular cyclizations can sometimes require higher temperatures to overcome the entropic barrier of ring formation. If you are running the reaction at a moderate temperature, a careful increase may improve the conversion rate.
Q2: I am observing the formation of side products. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired intramolecular cyclization:
-
Hydrodehalogenation: This is the replacement of the halide on the aromatic ring with a hydrogen atom. It can become significant if the reductive elimination step is slow. To mitigate this, you can try:
-
Intermolecular N-Arylation (Dimerization): Instead of cyclizing, two molecules of the starting material can react with each other, leading to dimer formation. This is more likely at higher concentrations. To favor the intramolecular pathway, it is often beneficial to perform the reaction under high dilution conditions.
-
Elimination: If there are acidic protons on the alkyl chain connecting the amine and the aryl halide, β-hydride elimination can occur from the palladium-amido intermediate, leading to the formation of an enamine or related products. This is a known competing pathway in Buchwald-Hartwig reactions.
Q3: The yield of my indoline product is consistently low, even with good conversion of the starting material. What could be the issue?
A3: Low isolated yields despite good conversion often point towards product instability or purification challenges.
-
Product Degradation: Indolines, particularly those with certain substituents, can be sensitive to acidic or basic conditions, or to oxidation. Ensure your work-up and purification conditions are mild. For example, avoid strong acids during extraction and consider using a less acidic silica (B1680970) gel for chromatography.
-
Catalyst Inhibition: The product indoline itself can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition and incomplete reaction. In such cases, using a higher catalyst loading or a more strongly binding phosphine ligand might be necessary.
Q4: How do I choose the right combination of ligand and base for my specific substrate?
A4: The optimal ligand and base are highly substrate-dependent. However, some general guidelines can be followed:
-
Ligands: For the formation of five-membered rings, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) or ferrocenylphosphines are often a good starting point. These ligands promote the crucial C-N reductive elimination step.
-
Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective, though they may require higher reaction temperatures. The solubility of the base is also important; Cs₂CO₃ is more soluble in many organic solvents than K₃PO₄.
Optimization of Reaction Conditions: Data Tables
The following tables summarize the impact of different reaction parameters on the yield of the Buchwald-Hartwig cyclization to form indolines, based on literature data.
Table 1: Comparison of Ligands and Bases for the Synthesis of N-Tosylindoline
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 5 | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 100 | 18 | 65 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Solvent and Temperature on Indoline Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 80 | 78 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 95 |
| 3 | XPhos | NaOtBu | Dioxane | 100 | 91 |
| 4 | XPhos | NaOtBu | THF | 65 | 62 |
| 5 | SPhos | K₃PO₄ | DMF | 120 | 85 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed Protocol for the Synthesis of 1-Tosylindoline (B378254) via Intramolecular Buchwald-Hartwig Cyclization
This protocol describes the synthesis of 1-tosylindoline from N-(2-bromo-phenethyl)-4-methylbenzenesulfonamide.
Materials:
-
N-(2-bromo-phenethyl)-4-methylbenzenesulfonamide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-(2-bromo-phenethyl)-4-methylbenzenesulfonamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-tosylindoline.
Visualizing Key Processes
The following diagrams illustrate the catalytic cycle, a general experimental workflow, and a troubleshooting decision tree for the Buchwald-Hartwig indoline synthesis.
Caption: Catalytic cycle for the Buchwald-Hartwig indoline synthesis.
Caption: General experimental workflow for Buchwald-Hartwig cyclization.
Caption: Troubleshooting decision tree for low indoline yield.
References
Technical Support Center: Resolving Challenges in the Fractional Crystallization of Diastereomeric Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges during the chiral resolution of racemic compounds via fractional crystallization of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt fails to crystallize and instead forms an oil or gum. What should I do?
A1: "Oiling out," or the separation of a liquid solute phase instead of a solid crystalline phase, is a frequent challenge.[1] This issue often arises from excessively high supersaturation, an inappropriate solvent system, or the presence of impurities.[2][3]
Troubleshooting Steps:
-
Reduce Supersaturation: The solution may be too concentrated. Try diluting the solution with an appropriate solvent. A slower cooling rate or a more gradual addition of an anti-solvent can also help control supersaturation.[1][4]
-
Solvent System Optimization: The chosen solvent may be too effective at solvating the salt, thus preventing crystallization.[2] A systematic solvent screening is recommended to find a system where the solubility difference between the two diastereomers is maximized.[2][3] Consider using a mixture of a "good" solvent and a "poor" solvent (anti-solvent) to carefully induce crystallization.[3]
-
Purity of Starting Materials: Impurities can inhibit crystal nucleation and growth.[2][5] Ensure that both the racemic mixture and the resolving agent are of high purity before salt formation.
-
Stoichiometry: An incorrect molar ratio of the racemic compound to the resolving agent can sometimes hinder crystallization. While a 1:1 molar ratio is a common starting point, experimenting with slight excesses of one component or even using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial.[1][2][3]
-
Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can induce crystallization.[1] If no seed crystals are available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate nucleation.[1]
-
Agitation: Gentle and consistent stirring can promote crystallization over oiling out. However, vigorous agitation can sometimes lead to the formation of small, impure crystals.[1]
Q2: The crystals I obtained have a low diastereomeric excess (d.e.). How can I improve the purity?
A2: Low diastereomeric excess indicates that both diastereomers are crystallizing simultaneously or that the desired diastereomer is not selectively crystallizing.
Troubleshooting Steps:
-
Resolving Agent Selection: The chosen resolving agent may not be effective at differentiating between the two enantiomers. Screening a variety of resolving agents is a crucial step to find one that provides better separation.[2] The resolving agent should be readily available in high enantiomeric purity and form crystalline salts with a significant solubility difference.[2]
-
Solvent Choice: The solvent plays a critical role in the solubility difference between the diastereomeric salts.[2] A thorough solvent screening is necessary to identify a solvent or solvent mixture that maximizes this difference.[3]
-
Crystallization Rate: Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice.[2] Employing a slower, controlled cooling rate can favor the crystallization of the less soluble, thermodynamically favored diastereomer.
-
Recrystallization: One or more recrystallization steps of the obtained solid can significantly improve the diastereomeric excess.
-
Phase Diagram Construction: For a more in-depth understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovering the desired salt with high purity.[1][6]
Q3: The yield of my desired diastereomeric salt is very low. How can I increase it?
A3: A low yield suggests that a significant amount of the desired product remains in the mother liquor.[2]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired salt.[1] Lowering the final crystallization temperature can also decrease solubility and improve the yield.[1][2]
-
Recycle the Mother Liquor: The mother liquor, which is enriched in the more soluble diastereomer, can often be treated to racemize the unwanted enantiomer and recycle it back into the process, thereby improving the overall yield.[1]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes out of solution. This dynamic process can potentially lead to yields approaching 100%.[7][8]
Data Presentation
Table 1: Illustrative Solvent Screening Data for Diastereomeric Salt Crystallization
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol (B129727) | 65 | 82 |
| Ethanol | 70 | 88 |
| Acetone | 42 | 92 |
| Ethyl Acetate | 35 | 95 |
| Isopropanol | 55 | 90 |
| Acetonitrile | 48 | 85 |
| Toluene | 25 | 97 |
| Ethanol/Water (9:1) | 72 | 80 |
| Isopropanol/Hexane (4:1) | 60 | 94 |
Note: This data is for illustrative purposes only and will vary depending on the specific compounds and experimental conditions.[4]
Table 2: Impact of Process Parameters on Yield and Purity
| Parameter | Effect on Yield | Effect on Purity | Recommendation |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization. | Slower cooling generally improves purity by favoring thermodynamic equilibrium. | A slow, controlled cooling profile is often optimal.[3] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield.[3] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[3] | Optimize for the best balance of yield and purity. |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation. | Can either improve or decrease purity depending on the system's kinetics. | Moderate, consistent agitation is generally recommended.[3] |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield of the salt. | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[3] | Screen stoichiometries from 0.5 to 1.0 equivalents. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable flask, dissolve the racemic mixture (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[9]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.[10]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[10]
-
Drying: Dry the crystals under vacuum to a constant weight.[3]
-
Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the optical rotation.[3][11][12]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).[2] Adjust the pH with an acid or base to break the salt and liberate the free enantiomer.[2]
-
Extraction and Purification: Extract the desired enantiomer into an organic solvent. Wash, dry, and concentrate the organic layer to yield the purified enantiomer.[2]
Protocol 2: Screening of Resolving Agents and Solvents
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic mixture and various chiral resolving agents in a suitable solvent (e.g., methanol or ethanol) at the same molar concentration.[9]
-
Salt Formation in a Multi-well Plate: In the wells of a 96-well plate, combine equimolar amounts of the racemic compound and each resolving agent stock solution.[9] Evaporate the solvent.
-
Solvent Addition: To each well containing the dried diastereomeric salts, add a different crystallization solvent or solvent mixture.[9]
-
Crystallization: Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve followed by controlled cooling) to induce crystallization.[9]
-
Analysis: Visually inspect the wells for precipitation. Analyze the solid and supernatant from promising wells by chiral HPLC to determine the yield and diastereomeric excess.
Visualizations
Caption: Troubleshooting workflow for no crystallization or oiling out.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. approcess.com [approcess.com]
- 8. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Fischer esterification for hindered carboxylic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the Fischer esterification of sterically hindered carboxylic acids, a common challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of a hindered carboxylic acid is giving a very low yield. What are the primary reasons for this?
Low yields in the Fischer esterification of sterically hindered substrates are common and typically stem from two main factors:
-
Steric Hindrance: Bulky groups on the carboxylic acid or the alcohol can physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, significantly slowing down the reaction rate.[1][2]
-
Unfavorable Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus reducing the net formation of the ester.[2][3][4]
Q2: How can I shift the reaction equilibrium to favor product formation?
To drive the reaction towards the ester product, you can apply Le Châtelier's principle in a few ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it can also serve as the solvent, can push the equilibrium towards the product side.[1][3][5]
-
Water Removal: Actively removing water as it is formed is a highly effective strategy. This can be achieved using:
-
A Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343).[3][6]
-
Drying agents such as molecular sieves.
-
Strong dehydrating acids like concentrated sulfuric acid, which can sequester the water.[1]
-
Q3: Are there alternative catalysts that are more effective for hindered substrates than standard sulfuric or p-toluenesulfonic acid?
Yes, for challenging sterically hindered esterifications, several alternative catalysts can be more effective:
-
Lewis Acids: Lewis acids such as scandium(III) triflate, hafnium(IV), and zirconium(IV) salts have been shown to catalyze the esterification of hindered acids.[7][8]
-
Brønsted Acidic Ionic Liquids: These can act as both the catalyst and the reaction medium, leading to good yields and offering the potential for catalyst recycling.[5]
-
Bulky Diarylammonium Arenesulfonates: These have been reported as selective catalysts for esterification.[8]
Q4: My starting material is sensitive to strong acids and high temperatures. What are some milder alternatives to the Fischer esterification for synthesizing esters from hindered carboxylic acids?
For substrates that cannot tolerate the harsh conditions of Fischer esterification, several alternative methods are available:
-
Steglich Esterification: This method utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[7][9] It proceeds under mild, often neutral pH conditions at room temperature.[7]
-
Acyl Chloride or Anhydride Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an acid anhydride.[9][10] These intermediates then readily react with alcohols, even hindered ones, to form the ester. This reaction is generally faster and irreversible but produces stoichiometric amounts of acidic byproducts.[11][12][13]
-
Carboxylate Alkylation: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile in a substitution reaction with an alkyl halide.[9][10]
Q5: Can energy sources like microwaves or ultrasound improve the efficiency of esterification for hindered substrates?
Absolutely. Both microwave irradiation and ultrasound have been shown to significantly enhance the rate of esterification reactions:
-
Microwave-Assisted Esterification: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[14][15][16] This can be particularly effective for hindered substrates.[14]
-
Ultrasound-Assisted Esterification: Sonication can also accelerate the reaction, likely through the energetic effects of acoustic cavitation which can improve mass transfer and activate the reacting molecules.[17][18][19]
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of hindered carboxylic acids.
| Problem | Possible Cause | Suggested Solution |
| Reaction is very slow or does not proceed to completion. | 1. Insufficient catalyst activity or amount.[2] 2. Steric hindrance is too severe for the chosen conditions.[2] 3. Reaction temperature is too low.[20] | 1. Increase catalyst loading or switch to a more potent catalyst (e.g., a stronger Lewis acid).[8] 2. Increase the reaction temperature (reflux). If the substrate is heat-sensitive, consider alternative methods like Steglich esterification.[7] 3. Employ microwave irradiation or sonication to accelerate the reaction.[14][19] |
| Low yield of the desired ester. | 1. Equilibrium is not being effectively shifted towards the products.[2] 2. The alcohol is undergoing a side reaction, such as dehydration (especially with tertiary alcohols).[10][21] 3. The ester product is being hydrolyzed back to the starting materials during workup. | 1. Use a large excess of the alcohol (if feasible) and/or actively remove water using a Dean-Stark trap or molecular sieves.[3] 2. Use milder reaction conditions. Consider converting the carboxylic acid to an acyl chloride first, or use the Steglich esterification.[7][9] 3. Ensure the workup procedure is non-aqueous or that the pH is carefully controlled to prevent hydrolysis. |
| Decomposition of starting materials or product. | 1. Reaction temperature is too high. 2. The substrate is unstable under strongly acidic conditions.[10] | 1. Lower the reaction temperature and accept a longer reaction time, or use microwave heating which can sometimes lead to cleaner reactions.[14] 2. Use a milder catalytic system or switch to a non-acidic method like Steglich esterification or carboxylate alkylation.[7][9] |
| Difficulty in purifying the product from unreacted carboxylic acid. | 1. Incomplete reaction. 2. The carboxylic acid is not being effectively removed during the workup. | 1. Allow the reaction to proceed for a longer time or implement strategies to drive the equilibrium further to the right. 2. During the aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the unreacted carboxylic acid as its carboxylate salt.[22] |
Data Presentation
Comparison of Esterification Methods for Hindered Carboxylic Acids
| Method | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Reflux with excess alcohol and a strong acid catalyst (e.g., H₂SO₄, PTSA).[6][21] | Inexpensive reagents; simple procedure.[13] | Reversible reaction leading to equilibrium limitations; harsh conditions (high temperature, strong acid); slow for hindered substrates.[2][4][10] |
| Dean-Stark Modification | Reflux in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.[6] | Drives the reaction to completion by removing water.[3] | Requires a specific apparatus; higher temperatures may be needed. |
| Acyl Chloride/Anhydride Method | Two steps: 1) Convert acid to acyl chloride (e.g., with SOCl₂). 2) React acyl chloride with alcohol, often with a non-nucleophilic base (e.g., pyridine).[9][10] | Fast and irreversible, leading to high yields.[11] | More expensive reagents; generates corrosive byproducts (e.g., HCl).[11][13] |
| Steglich Esterification | DCC or EDC as a coupling agent, with catalytic DMAP, in an inert solvent (e.g., DCM, THF) at room temperature.[7][9] | Mild conditions (neutral pH, room temperature); suitable for acid- and heat-sensitive substrates.[7] | Reagents can be expensive and may cause allergic reactions; urea (B33335) byproduct can be difficult to remove.[22] |
| Microwave-Assisted | Microwave irradiation with an acid catalyst and alcohol.[16] | Drastically reduced reaction times (minutes vs. hours); can improve yields.[14] | Requires a dedicated microwave reactor. |
| Ultrasound-Assisted | Sonication of the reaction mixture.[19] | Increased reaction rates; can be performed at lower temperatures than conventional heating. | Requires an ultrasonic bath or probe. |
Experimental Protocols
Protocol 1: Fischer Esterification of a Hindered Carboxylic Acid using a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hindered carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and a sufficient volume of toluene to suspend the reactants.
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting the reaction.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[6]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the consumption of the starting material. This may take several hours.[6]
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the acid catalyst and any unreacted carboxylic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Steglich Esterification of a Hindered Carboxylic Acid
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq). Dissolve these components in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) to the cooled solution. If using EDC, the hydrochloride salt is often used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous workup.[22]
-
Dilute the filtrate (or the entire reaction mixture if EDC was used) with the reaction solvent and wash sequentially with dilute HCl (to remove excess DMAP and any remaining EDC-related byproducts), saturated aqueous sodium bicarbonate, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield hindered Fischer esterification.
Caption: Decision logic for selecting an esterification method for hindered acids.
References
- 1. athabascau.ca [athabascau.ca]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 11. brainly.com [brainly.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 15. Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment - American Chemical Society [acs.digitellinc.com]
- 16. mdpi.com [mdpi.com]
- 17. A parameter study of ultrasound assisted enzymatic esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Frontiers | Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
Identifying and minimizing common impurities during synthesis and workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common impurities during chemical synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in a chemical synthesis?
Impurities in a chemical synthesis can originate from various sources throughout the experimental process. Understanding these sources is the first step toward minimizing their formation and impact on your final product. The primary sources include:
-
Starting Materials and Reagents: Impurities present in the initial starting materials or reagents can be carried through the reaction sequence.[1][2][3] It is also possible for reagents to degrade during storage.
-
Side Reactions: Unintended reactions can occur in parallel to the desired transformation, leading to the formation of side products.[4] These are often isomers or products of alternative reaction pathways.
-
Byproducts: These are substances that are inherently formed along with the desired product in the main reaction.[4]
-
Degradation Products: The desired product or intermediates may decompose under the reaction conditions (e.g., high temperature, acidic or basic pH) or during workup and storage.[1][3][5]
-
Excess Reagents: Often, one reagent is used in excess to drive the reaction to completion. The unreacted portion of this reagent will remain as an impurity.[6]
-
Catalysts and Ligands: Residual amounts of catalysts and ligands used in the reaction can be difficult to remove completely.[1][3]
-
Solvents and Equipment: Contaminants from solvents (e.g., water, peroxides) or leaching from reaction vessels can introduce impurities.[2]
Q2: How can I minimize the formation of impurities during the reaction itself?
Proactively minimizing impurity formation during the synthesis is often more effective than relying solely on purification. Key strategies include:
-
Use High-Purity Starting Materials: Whenever possible, use reagents and solvents of the highest purity available. If necessary, purify starting materials before use.
-
Optimize Reaction Conditions:
-
Temperature: Running the reaction at the optimal temperature can prevent degradation and the formation of temperature-dependent side products. It may be beneficial to conduct the reaction at a lower temperature, even if it requires a longer reaction time.[7]
-
Reaction Time: Monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal time to quench it. Prolonged reaction times can lead to product degradation or the formation of more byproducts.[8]
-
Stoichiometry: Use the appropriate stoichiometry of reagents to minimize excess starting materials and potential side reactions.
-
-
Control the Reaction Atmosphere: For air- or moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the formation of oxidation and hydrolysis impurities.[8]
-
Choice of Reagents and Solvents: Select reagents and solvents that are less prone to side reactions with your substrates or products.[9]
Q3: What are the most common analytical techniques for identifying impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for the identification and characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for detecting and quantifying impurities in a sample.[10] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, allowing for the determination of the molecular weights of impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of an impurity. It is often necessary to isolate the impurity before NMR analysis can be performed.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile impurities.[11]
Troubleshooting Guides
Problem 1: An Unknown Peak Appears in my HPLC/LC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Side Product or Byproduct | Analyze the peak using LC-MS to determine its molecular weight. Based on the mass and knowledge of the reaction mechanism, propose a possible structure and formation pathway. Modify reaction conditions (e.g., lower temperature, change stoichiometry) to disfavor its formation.[8] |
| Degradation Product | Conduct forced degradation studies (e.g., treating the pure product with acid, base, oxidant, light, or heat) to see if the unknown peak is generated. This can help identify the nature of the degradant and guide adjustments to workup and storage conditions.[10] |
| Unreacted Starting Material or Reagent | Compare the retention time of the unknown peak with that of the starting materials and reagents used in the synthesis. |
| Contaminant from Solvent or Glassware | Analyze the solvents and reagents used for the presence of the impurity. Ensure all glassware is thoroughly cleaned. |
Problem 2: My product "oils out" during recrystallization instead of forming crystals.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Use a solvent with a lower boiling point.[9] |
| The solution is supersaturated. | Add a small seed crystal of the pure product to induce crystallization.[9] If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
| The presence of impurities is inhibiting crystallization. | Try to remove the impurity by another purification method (e.g., a quick filtration through a small plug of silica (B1680970) gel) before attempting recrystallization again. |
Problem 3: An emulsion has formed during liquid-liquid extraction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. |
| High concentration of dissolved substances. | Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion. |
| Fine particulate matter is stabilizing the emulsion. | Filter the entire mixture through a pad of Celite or glass wool to remove the solid particles. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash chromatography is a rapid and efficient method for purifying compounds from a mixture.
Methodology:
-
Select the Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of the desired compound from its impurities. The ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4.
-
Pack the Column:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Load the Sample:
-
Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel (dry loading).
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using compressed air or a pump) to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[11]
Methodology:
-
Choose a Suitable Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution in an ice bath can further increase the yield.[9]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Dry the Crystals: Dry the crystals under vacuum or by air drying to remove any residual solvent.[9]
Protocol 3: Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids.[13][14]
Methodology:
-
Set up the Separatory Funnel: Securely clamp a separatory funnel to a ring stand. Ensure the stopcock is closed.
-
Add the Solutions: Add the solution containing the compound to be extracted and the extraction solvent to the separatory funnel.
-
Mix the Layers: Stopper the funnel, and gently invert it several times to mix the two layers. Periodically vent the funnel to release any pressure buildup.[15]
-
Separate the Layers: Place the funnel back in the ring stand and allow the two layers to separate completely. The denser layer will be at the bottom.[15]
-
Drain the Layers: Carefully open the stopcock and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel to avoid contamination.[15]
-
Repeat the Extraction: The extraction process can be repeated with fresh solvent to maximize the recovery of the desired compound.
-
Dry the Organic Layer: After combining the organic layers, add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water.
-
Isolate the Product: Filter or decant the solution to remove the drying agent, and then remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for chemical synthesis, workup, and purification.
Caption: A decision tree for troubleshooting and minimizing impurities.
References
- 1. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. biotage.com [biotage.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. amherst.edu [amherst.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. Liquid-liquid extraction [scioninstruments.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Technical Support Center: Enhancing the Aqueous Solubility of Carboxylic Acid-Containing Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of aqueous solubility for carboxylic acid-containing drug candidates.
Frequently Asked Questions (FAQs)
1. Why do carboxylic acid-containing drugs often exhibit poor aqueous solubility?
Carboxylic acids are weak acids, and their solubility is highly dependent on the pH of the aqueous medium.[1] In their unionized form, which is prevalent at low pH, they are often poorly soluble due to their lipophilic nature. To achieve significant aqueous solubility, the carboxylic acid group needs to be ionized to its carboxylate form, which is more polar and readily interacts with water molecules.[2]
2. What are the primary strategies for enhancing the aqueous solubility of these drug candidates?
The most common and effective strategies include:
-
pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid.[3]
-
Salt Formation: Reacting the acidic drug with a suitable base to form a more soluble salt.[4]
-
Prodrug Synthesis: Modifying the carboxylic acid group with a promoiety that is cleaved in vivo to release the active drug.[5]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6]
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state.[7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.[8]
3. How do I choose the most appropriate solubility enhancement technique?
The choice of technique depends on several factors, including the physicochemical properties of the drug (pKa, logP, melting point), the desired dosage form (e.g., oral, parenteral), and the stage of drug development. A preliminary assessment of the drug's properties will guide the selection of the most promising approach. For instance, salt formation is often a first-line strategy for ionizable drugs, while solid dispersions can be effective for highly crystalline and poorly soluble compounds.[9]
Troubleshooting Guides
pH Adjustment
Question: I've increased the pH of my formulation, but the solubility of my carboxylic acid drug has not improved as expected. What could be the issue?
Answer:
Several factors could be contributing to this issue:
-
Insufficient pH Increase: Ensure the pH has been raised sufficiently above the pKa of the carboxylic acid (generally at least 2 pH units) to ensure complete ionization.
-
Buffer Capacity: The buffer system used may not have sufficient capacity to maintain the desired pH, especially upon dilution.[3]
-
Common Ion Effect: If the formulation contains other ions that are also present in the buffer, it could suppress the dissolution of the drug.
-
Drug Degradation: Some molecules may be unstable at higher pH values, leading to degradation products with lower solubility.
Troubleshooting Steps:
-
Verify the pKa of your compound.
-
Measure the final pH of the formulation to confirm it is in the target range.
-
Evaluate the buffer capacity and consider using a buffer with a higher capacity.
-
Check for potential common ion effects with other formulation components.
-
Assess the stability of your drug at the target pH over time.
Salt Formation
Question: I am trying to form a salt of my carboxylic acid drug to improve its solubility, but I am encountering problems with precipitation or instability. What should I do?
Answer:
Salt formation can be a powerful technique, but challenges can arise:[10]
-
Inappropriate Counterion Selection: The pKa difference between the drug and the counterion is crucial. A general guideline is that the pKa of the base (counterion) should be at least 2-3 units higher than the pKa of the acidic drug to ensure stable salt formation.[1]
-
Disproportionation: The salt may convert back to the less soluble free acid form, especially in acidic environments like the stomach.
-
Hygroscopicity: The resulting salt may be highly hygroscopic, leading to handling and stability issues.
-
Polymorphism: The salt may exist in different crystalline forms (polymorphs) with varying solubilities.
Troubleshooting Steps:
-
Screen a variety of counterions with a range of pKa values.
-
Evaluate the physical stability of the formed salts under different humidity and temperature conditions.
-
Characterize the solid form of the salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic forms.
-
Assess the dissolution behavior of the salt in biorelevant media to check for disproportionation.
Prodrug Synthesis
Question: My prodrug is not showing the expected increase in solubility or is not converting back to the active parent drug in vitro. What are the possible reasons?
Answer:
Prodrug design and evaluation require careful consideration of both chemical and biological factors:[11]
-
Inefficient Cleavage: The promoiety may not be efficiently cleaved by the target enzymes or under the physiological conditions of the assay.
-
Poor Prodrug Solubility: While the aim is to increase solubility, the prodrug itself might have suboptimal solubility properties.
-
Chemical Instability: The prodrug may be unstable and degrade before it can be converted to the parent drug.
Troubleshooting Steps:
-
Investigate the enzymatic and chemical stability of the prodrug in relevant biological matrices (e.g., plasma, simulated intestinal fluid).
-
If enzymatic cleavage is the intended mechanism, ensure the appropriate enzymes are present in your in vitro model.
-
Synthesize and evaluate a series of prodrugs with different promoieties to optimize both solubility and cleavage kinetics.[12]
-
Characterize the physicochemical properties of the prodrug itself, including its solubility and stability.
Co-solvency
Question: I am using a co-solvent system, but my drug precipitates upon dilution with water. How can I prevent this?
Answer:
Precipitation upon dilution is a common challenge with co-solvent formulations.[]
-
Co-solvent Concentration: The concentration of the co-solvent may be too high, leading to a supersaturated solution that is prone to precipitation when the co-solvent concentration is reduced.
-
Choice of Co-solvent: The selected co-solvent may not be optimal for your specific drug.
-
Lack of Stabilizers: The formulation may lack excipients that can help stabilize the supersaturated solution.
Troubleshooting Steps:
-
Optimize the concentration of the co-solvent to find a balance between solubility enhancement and minimizing precipitation upon dilution.
-
Screen different pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).[6]
-
Consider the addition of precipitation inhibitors, such as polymers (e.g., HPMC, PVP), to the formulation.
Solid Dispersion
Question: My solid dispersion formulation is not showing a significant improvement in dissolution rate, or the drug is recrystallizing over time. What could be wrong?
Answer:
The effectiveness of a solid dispersion depends on achieving and maintaining the drug in an amorphous state within the carrier matrix.[14]
-
Incomplete Amorphization: The drug may not have been completely converted to its amorphous form during the preparation process.
-
Drug-Carrier Immiscibility: The drug and the carrier may not be sufficiently miscible, leading to phase separation and recrystallization.
-
Inappropriate Carrier Selection: The chosen carrier may not be effective at inhibiting the recrystallization of the drug.
-
High Drug Loading: A high drug-to-carrier ratio can increase the tendency for recrystallization.
Troubleshooting Steps:
-
Characterize the solid dispersion using PXRD and DSC to confirm the amorphous nature of the drug.
-
Evaluate the miscibility of the drug and carrier using techniques like thermal analysis.
-
Screen different carriers (e.g., PVP, HPMC, Soluplus®) to find one that provides optimal stabilization.
-
Optimize the drug loading to ensure the drug remains molecularly dispersed within the carrier.
Cyclodextrin Complexation
Question: The inclusion complex with cyclodextrin is not enhancing the solubility of my drug as much as I expected. What are the potential issues?
Answer:
Several factors can influence the efficiency of cyclodextrin complexation:[15]
-
Size Mismatch: The drug molecule may be too large or too small to fit properly within the cyclodextrin cavity.
-
Poor Complexation Efficiency: The equilibrium constant for complex formation may be low, resulting in a low concentration of the complex in solution.
-
Aggregation: Cyclodextrins and their complexes can form aggregates in solution, which can limit the availability of free cyclodextrin for complexation.[16]
-
Inappropriate Preparation Method: The method used to prepare the solid complex can affect its properties.
Troubleshooting Steps:
-
Screen different types of cyclodextrins (α-, β-, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit for your drug.
-
Determine the stoichiometry and binding constant of the complex using phase solubility studies.
-
Optimize the formulation by adjusting the pH or adding ternary components like hydrophilic polymers to enhance complexation efficiency.[17]
-
Experiment with different preparation methods for the solid complex, such as kneading, co-evaporation, or freeze-drying.[18]
Data Presentation: Quantitative Solubility Enhancement
The following tables summarize the potential fold-increase in aqueous solubility that can be achieved for carboxylic acid-containing drugs using various enhancement techniques. The actual improvement will be specific to the drug and the experimental conditions.
Table 1: pH Adjustment
| Drug Type | pH Change | Typical Fold-Increase in Solubility |
|---|
| Weakly Acidic | Increase pH > pKa + 2 | 10 - 1000+ |
Table 2: Salt Formation
| Drug | Counterion | Fold-Increase in Solubility | Reference |
|---|---|---|---|
| RPR2000765 | Mesylate | >1000 | [19] |
| Ibuprofen | Various amines | Variable |[19] |
Table 3: Prodrug Approach
| Parent Drug | Prodrug Moiety | Fold-Increase in Solubility | Reference |
|---|---|---|---|
| Famotidine | Sulphoxide | 6.7 | [5] |
| 10-hydroxycamptothecin | Glucuronide | 80 | [5] |
| SB-3CT | Amino acids | >5000 | [5] |
| Taxoid | 2'-O-isoform | 4000 |[5] |
Table 4: Co-solvency
| Drug | Co-solvent System | Fold-Increase in Solubility |
|---|---|---|
| Poorly soluble drugs | Water/Ethanol | Variable |
| Poorly soluble drugs | Water/PEG 400 | Variable |
Table 5: Solid Dispersion
| Drug | Carrier | Fold-Increase in Dissolution | Reference |
|---|
| Griseofulvin | PVP | 11 |[14] |
Table 6: Cyclodextrin Complexation
| Drug | Cyclodextrin | Fold-Increase in Solubility | Reference |
|---|---|---|---|
| Gliclazide | 20% HP-β-CD (pH 11) | 67 | [20] |
| Gliclazide | 20% HP-β-CD (pH 1.2) | 9 |[20] |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.[21][22][23][24]
Materials:
-
Drug substance
-
Buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the drug substance to a vial containing a known volume of the buffer solution. The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
After the incubation period, stop the agitation and allow the samples to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample appropriately with the mobile phase or a suitable solvent.
-
Analyze the concentration of the drug in the diluted sample using a validated analytical method.
-
Calculate the solubility of the drug in mg/mL or µg/mL.
Salt Screening Protocol
This protocol outlines a general procedure for screening different counterions to form a salt of a carboxylic acid drug.
Materials:
-
Carboxylic acid drug
-
A library of pharmaceutically acceptable bases (counterions)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone)
-
Small-scale reaction vials
-
Stirring plate
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the carboxylic acid drug in a suitable solvent to create a stock solution.
-
In separate vials, dissolve each counterion in a suitable solvent to create stock solutions (typically at an equimolar concentration to the drug).
-
Combine the drug solution with each counterion solution in a 1:1 molar ratio.
-
Stir the mixtures at room temperature or elevated temperature for a set period (e.g., 24 hours).
-
Observe the vials for any precipitation. If a solid forms, isolate it by filtration.
-
If no solid forms, attempt to induce precipitation by cooling the solution, adding an anti-solvent, or slowly evaporating the solvent.
-
Wash the isolated solid with a small amount of cold solvent and dry it under vacuum.
-
Characterize the resulting solid using techniques such as melting point, DSC, and XRPD to confirm salt formation and assess its properties.
-
Determine the aqueous solubility of the promising salt forms using the shake-flask method.
Preparation of Solid Dispersion by Solvent Evaporation Method
This is a common method for preparing solid dispersions.[7][14][25][26]
Materials:
-
Drug substance
-
Carrier (e.g., PVP K30, HPMC E5)
-
Common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a sufficient amount of the common solvent in a beaker or round-bottom flask.
-
Stir the solution until both components are completely dissolved.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or by placing the solution in a vacuum oven at a controlled temperature.
-
Continue the evaporation until a dry solid film or powder is formed.
-
Scrape the solid dispersion from the container and store it in a desiccator.
-
Gently grind the solid dispersion to obtain a uniform powder.
-
Characterize the prepared solid dispersion for its solid-state properties (amorphous vs. crystalline) and dissolution behavior.
Cyclodextrin Complexation by Kneading Method
The kneading method is a simple and effective technique for preparing cyclodextrin inclusion complexes.[17][18]
Materials:
-
Drug substance
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Water or a water-alcohol mixture
-
Drying oven or vacuum desiccator
Procedure:
-
Accurately weigh the drug and cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of water or a water-alcohol mixture to form a paste.
-
Gradually add the drug to the cyclodextrin paste while triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
The dried complex is then pulverized and passed through a sieve to obtain a fine powder.
-
Characterize the prepared complex to confirm the inclusion of the drug within the cyclodextrin cavity.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of carboxylic acid drugs.
References
- 1. ijipls.co.in [ijipls.co.in]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. rjpdft.com [rjpdft.com]
- 11. sciensage.info [sciensage.info]
- 12. sites.rutgers.edu [sites.rutgers.edu]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. eijppr.com [eijppr.com]
- 18. humapub.com [humapub.com]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
- 25. crsubscription.com [crsubscription.com]
- 26. japsonline.com [japsonline.com]
Technical Support Center: Managing pH-Dependent Stability and Formulation of Acidic Pharmaceutical Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acidic pharmaceutical compounds.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is the pKa of my acidic compound a critical parameter in formulation development?
The pKa is the pH at which 50% of the drug is in its ionized form.[1] For an acidic drug, the Henderson-Hasselbalch equation dictates that at a pH below the pKa, the un-ionized (less water-soluble) form will predominate. Conversely, at a pH above the pKa, the ionized (more water-soluble) salt form will be more prevalent.[2] Therefore, knowing the pKa is fundamental to:
-
Predicting Solubility: It helps in determining the pH range where the drug will have adequate solubility for dissolution and absorption.[1][2]
-
Guiding Formulation Strategy: The pKa influences the choice of formulation, such as whether a salt form would be beneficial or if pH-modifying excipients are needed.[1][3]
-
Anticipating In Vivo Performance: The pH changes throughout the gastrointestinal tract, and the pKa will determine the drug's ionization state and subsequent absorption at different locations.[4][5]
FAQ 2: My acidic drug shows poor aqueous solubility. What are the initial formulation strategies I should consider?
For weakly acidic drugs with solubility challenges, several strategies can be employed:
-
Salt Formation: Creating a salt of the acidic drug is often the simplest and most effective method to enhance solubility.[3]
-
pH Adjustment: Incorporating alkalizing agents or buffers can increase the pH of the formulation or the microenvironment, promoting the formation of the more soluble ionized form.[6][7][8][]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[3]
-
Use of Solubilizing Excipients:
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed in a polymer matrix can significantly improve its solubility and dissolution.[3][11]
FAQ 3: How can I identify the optimal pH for the stability of my acidic drug?
The optimal pH for stability can be determined through a systematic pH-stability profile study, which is often part of forced degradation studies.[12][13][14] This involves:
-
Preparing a series of buffered solutions of the drug across a wide pH range (e.g., pH 2 to 10).
-
Storing these solutions at accelerated temperature conditions (e.g., 40°C or 50°C).
-
Periodically analyzing the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining drug and any degradation products.[15][16][17]
-
Plotting the degradation rate constant (k) against pH. The pH at which the degradation rate is at a minimum is the optimal pH for stability.
FAQ 4: What are "stability-indicating methods," and why are they important?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation.[17] These methods are crucial because they can separate, detect, and quantify the API and its degradants, providing a clear picture of the drug's stability over time and under various stress conditions.[15][16][17] HPLC is a commonly used technique for developing stability-indicating methods.[15][16]
Section 2: Troubleshooting Guides
Problem 1: My acidic drug is degrading rapidly in my liquid formulation, and I suspect hydrolysis.
-
Question 1.1: Have you determined the pH of the formulation?
-
Question 1.2: What is the optimal pH for the stability of your drug?
-
Question 1.3: Have you considered the impact of excipients on the formulation's pH and stability?
Problem 2: I am observing precipitation of my acidic drug in a liquid formulation upon storage.
-
Question 2.1: What is the pH of the formulation and the pKa of your drug?
-
Answer: For an acidic drug, precipitation can occur if the pH of the formulation drops to a value close to or below its pKa, causing the less soluble un-ionized form to predominate. Verify the pH of your formulation and ensure it is sufficiently above the pKa to maintain the drug in its soluble, ionized state.[2]
-
-
Question 2.2: Is your formulation adequately buffered?
-
Question 2.3: Have you considered the solubility of the drug in the chosen solvent system at the formulation pH?
-
Answer: The intrinsic solubility of the drug, even at the optimal pH, might be limited. You may need to consider adding co-solvents or solubilizing agents to enhance the drug's solubility.[2][]
-
Problem 3: My solid dosage form containing an acidic drug is showing significant degradation under accelerated stability conditions.
-
Question 3.1: Have you evaluated the compatibility of the drug with all excipients?
-
Answer: In the solid state, interactions between the drug and excipients can lead to degradation.[22][23] Certain excipients can create an acidic or basic microenvironment that promotes instability.[22] Perform drug-excipient compatibility studies under stressed conditions (e.g., elevated temperature and humidity) to identify any incompatibilities.[26]
-
-
Question 3.2: What is the moisture content of your formulation?
-
Question 3.3: Could the degradation be oxidative?
-
Answer: If your drug is susceptible to oxidation, consider incorporating antioxidants (chelating agents like EDTA can also help by binding metal ions that catalyze oxidation) into your formulation.[20][21] Also, consider manufacturing under an inert atmosphere (e.g., nitrogen) and using packaging that limits oxygen exposure.
-
Section 3: Data Presentation
Table 1: pH-Dependent Solubility of a Model Acidic Drug (Ibuprofen)
| pH | Solubility (mg/mL) | Predominant Species |
| 2.0 | 0.02 | Un-ionized |
| 4.5 (pKa) | ~1.0 | 50% Un-ionized / 50% Ionized |
| 6.0 | > 20 | Ionized |
| 7.4 | > 50 | Ionized |
Data is illustrative and based on publicly available information.
Table 2: Common Acidifying and Alkalizing Agents for pH Adjustment
| Agent Type | Examples |
| Acidifying Agents | Acetic Acid, Citric Acid, Fumaric Acid, Hydrochloric Acid, Lactic Acid, Phosphoric Acid |
| Alkalizing Agents | Ammonia Solution, Diethanolamine, Potassium Hydroxide (B78521), Sodium Bicarbonate, Sodium Borate, Sodium Carbonate, Sodium Hydroxide, Trolamine |
Source: Adapted from publicly available pharmaceutical excipient databases.[6]
Section 4: Experimental Protocols
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
-
Objective: To determine the acid dissociation constant (pKa) of an acidic compound.
-
Materials:
-
Acidic drug substance
-
Series of buffers covering a pH range from ~pKa - 2 to ~pKa + 2
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
-
Methodology:
-
Prepare a stock solution of the drug in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of solutions with a constant final concentration of the drug in the different buffers.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance of the ionized and un-ionized species differs significantly.
-
Plot absorbance at the selected wavelength versus pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the drug.[28] Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A - AI) / (AU - A)], where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AU is the absorbance of the fully un-ionized species.
-
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Objective: To investigate the degradation pathway of an acidic drug under acidic conditions.
-
Materials:
-
Drug substance or drug product
-
Hydrochloric acid (e.g., 0.1 M or 1 M)
-
Sodium hydroxide (for neutralization)
-
Water bath or oven
-
Validated stability-indicating HPLC method
-
-
Methodology:
-
Prepare a solution of the drug in a suitable solvent.
-
Store the solution at a specific temperature (e.g., room temperature or an elevated temperature like 60°C) for a defined period.[29]
-
At predetermined time points, withdraw an aliquot of the sample.
-
Neutralize the sample with sodium hydroxide.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the sample using the stability-indicating HPLC method to determine the amount of drug remaining and to detect and quantify any degradation products.[15][16]
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[29]
-
Section 5: Visualizations
Caption: Workflow for Determining the Optimal pH for Drug Stability.
References
- 1. industrialpharmacist.com [industrialpharmacist.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pharmtech.com [pharmtech.com]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celerion.com [celerion.com]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 10. chemintel360.com [chemintel360.com]
- 11. Solid Formulation Strategies [sigmaaldrich.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 21. admin.mantechpublications.com [admin.mantechpublications.com]
- 22. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 24. scispace.com [scispace.com]
- 25. m.youtube.com [m.youtube.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 29. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Recycling the undesired (R)-enantiomer in chiral resolution processes to improve overall yield
Welcome to the Technical Support Center for chiral resolution processes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when recycling the undesired (R)-enantiomer to improve overall process yield. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of classical chiral resolution, and how does recycling the undesired enantiomer address this?
A1: Classical chiral resolution methods inherently limit the maximum yield of the desired enantiomer to 50% because the racemic mixture consists of equal parts (R) and (S) enantiomers.[1][2] This means that at least half of the starting material is discarded as the undesired enantiomer.[3] Recycling the undesired enantiomer, typically by converting it back into the racemic mixture (racemization), allows it to be reintroduced into the separation process. This approach can theoretically increase the overall yield of the desired enantiomer to nearly 100%.[4][5][6]
Q2: What are the main strategies for recycling the undesired (R)-enantiomer?
A2: The two primary strategies are:
-
Resolution-Racemization-Recycle: In this multi-step process, the undesired enantiomer is physically separated from the desired one after the resolution step. It is then subjected to a separate chemical or enzymatic process to racemize it. This newly formed racemate is then recycled back into the main resolution process.[3][7]
-
Dynamic Kinetic Resolution (DKR): This is a more efficient process where the resolution and racemization of the undesired enantiomer occur simultaneously (in situ) in the same reaction vessel.[4][5][8] For a successful DKR, the rate of racemization must be faster than or at least equal to the rate of the resolution reaction.[4][9]
Q3: What is a "racemic switch" in drug development?
A3: A racemic switch, or chiral switch, refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[10] This is often pursued when one enantiomer is found to be responsible for the therapeutic effects, while the other may be inactive, less active, or contribute to undesirable side effects.[10]
Q4: Can recycling the undesired enantiomer always be applied?
A4: Not always. The feasibility of recycling depends on the chemical stability of the chiral center. The molecule must be able to undergo racemization without significant degradation. Some molecules may racemize in vivo (within the body), which can negate the benefits of administering a single enantiomer, as was the case with thalidomide.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the recycling of the undesired (R)-enantiomer.
Issue 1: Low Overall Yield of the Desired Enantiomer After Recycling
| Potential Cause | Recommended Solution |
| Incomplete Racemization: The undesired enantiomer is not fully converting back to a 50:50 mixture. | Optimize Racemization Conditions: Increase the temperature, adjust the catalyst concentration, or screen different catalysts and solvents. For base-catalyzed racemizations, consider stronger, sterically hindered bases. Monitor the enantiomeric excess (ee) of the recycled material over time to determine the optimal reaction time. |
| Degradation During Racemization: The harsh conditions required for racemization (e.g., high temperature, strong base/acid) are degrading the compound. | Screen Milder Conditions: Explore alternative racemization catalysts that operate under milder conditions, such as enzymatic methods or different transition metal catalysts.[11] Lowering the reaction temperature and minimizing reaction time can also reduce degradation. |
| Loss of Material During Workup: Significant product loss is occurring during extraction, crystallization, or purification steps. | Optimize Workup and Purification: Ensure phase separation is clean during extractions. When crystallizing, use a minimal amount of cold solvent for washing to avoid redissolving the product.[1] Consider alternative purification methods like column chromatography if crystallization yields are persistently low. |
Issue 2: Poor Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Recommended Solution |
| Co-precipitation of Diastereomers: During resolution by crystallization, the undesired diastereomeric salt is co-precipitating with the desired one. | Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt. This process can be repeated until the desired ee is achieved. Solvent Screening: The choice of solvent is critical. The ideal solvent should have a significant solubility difference between the two diastereomers. Experiment with different solvent systems or solvent mixtures. |
| Incompatible Racemization and Resolution Catalysts (in DKR): The racemization catalyst is interfering with the selectivity of the resolution catalyst (often an enzyme). | Catalyst Compartmentalization: Physically separate the two catalysts. This can be achieved by immobilizing one or both catalysts on solid supports, such as resins or in rotating bed reactors.[9] This prevents direct interaction and mutual deactivation. |
| Product Racemization: The desired enantiomer is racemizing under the reaction or workup conditions. | Minimize Exposure to Harsh Conditions: If the product's chiral center is sensitive, avoid high temperatures and strong acids or bases during workup. It is crucial to ensure that the conditions used for racemizing the starting material do not affect the stereochemical integrity of the product. |
Data Presentation: Yield Improvement
The following table summarizes the theoretical and reported yields for different chiral resolution strategies.
| Resolution Strategy | Theoretical Maximum Yield | Reported Experimental Yield | Key Considerations |
| Classical Resolution | 50% | 37.7% - 42.1% | Simple, but inherently wasteful as 50% of the material is discarded. |
| Resolution with Racemization & Recycle | ~100% | 80% - 90%[12] | Requires additional steps for separation and racemization, which can add complexity and potential for material loss. |
| Dynamic Kinetic Resolution (DKR) | 100%[4][5][6] | Up to 99%[3] | Highly efficient one-pot process, but requires careful optimization of compatible racemization and resolution catalysts. |
Experimental Protocols
Protocol 1: Racemization of a Chiral Amine using a Chemical Catalyst
This protocol describes a general procedure for the racemization of an enantiomerically enriched primary amine, such as (R)-1-phenylethylamine, using potassium hydroxide (B78521) in DMSO.
Materials:
-
(R)-1-phenylethylamine (>98% ee)
-
Potassium hydroxide (KOH), powdered
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water, deionized
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system for ee analysis
Procedure:
-
To a round-bottom flask, add powdered potassium hydroxide (0.01 equivalents) and the enantiomerically enriched (R)-1-phenylethylamine (1.0 equivalent).
-
Add anhydrous dimethyl sulfoxide (approx. 7 mL per 1 g of amine).
-
Heat the mixture to 80°C with stirring and maintain this temperature for 16-24 hours.[7]
-
Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess using chiral HPLC. Continue heating until the ee is close to 0%.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Transfer the mixture to a separatory funnel and extract the amine with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the racemic amine.[7]
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Secondary Alcohol
This protocol outlines a DKR of a racemic secondary alcohol using a lipase (B570770) for enantioselective acylation and a vanadium catalyst for in-situ racemization.
Materials:
-
Racemic secondary alcohol (e.g., rac-1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O) as the racemization catalyst[13]
-
Acyl donor (e.g., vinyl decanoate)
-
Anhydrous heptane
-
Reaction vessel with magnetic stirring and temperature control
-
Chiral GC or HPLC system for monitoring conversion and ee
Procedure:
-
To a reaction vessel, add the racemic alcohol (1.0 equivalent), anhydrous heptane, and the acyl donor (2.0 equivalents).
-
Add the immobilized lipase (e.g., 20-30 mg per 0.25 mmol of alcohol).
-
Add the VOSO₄·xH₂O catalyst (e.g., 50 mg per 0.25 mmol of alcohol). For improved catalyst compatibility, the VOSO₄ can be compartmentalized in a Teflon tube.[11]
-
Heat the reaction mixture to 50°C with vigorous stirring.[13]
-
Monitor the reaction progress by analyzing small samples via chiral GC or HPLC to determine the conversion of the starting material and the enantiomeric excess of the product ester.
-
The reaction is complete when the starting alcohol is fully consumed (typically >95% conversion).
-
Upon completion, cool the reaction mixture and filter to remove the immobilized enzyme and the vanadium catalyst. These catalysts can often be washed and recycled for subsequent batches.[9][13]
-
The filtrate contains the desired enantiopure ester, which can be purified from the solvent and excess acyl donor by evaporation or chromatography.
Visualizations
Logical Workflow for Resolution-Racemization-Recycle
Caption: Workflow for recycling the undesired enantiomer via a separate racemization step.
Conceptual Diagram of Dynamic Kinetic Resolution (DKR)
Caption: In DKR, the slow-reacting enantiomer is continuously racemized to the fast-reacting one.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. princeton.edu [princeton.edu]
- 5. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 6. Dynamic Kinetic Resolution (DKR) | OpenOChem Learn [learn.openochem.org]
- 7. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 8. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of the conformational preferences of (S)-(-)-Indoline-2-carboxylic acid versus L-proline
A detailed examination of the structural nuances of (S)-(-)-Indoline-2-carboxylic acid and L-proline reveals significant differences in their conformational preferences, primarily driven by the rigidifying effect of the fused aromatic ring in the former. This guide provides a comparative analysis of their structures, supported by experimental and computational data, to inform researchers, scientists, and drug development professionals in their molecular design and engineering endeavors.
This compound, a structural analog of L-proline, presents a fascinating case study in how subtle molecular modifications can dramatically influence three-dimensional structure and, consequently, biological activity. While both molecules share a five-membered ring containing a secondary amine and a carboxylic acid at the 2-position, the fusion of a benzene (B151609) ring to the pyrrolidine (B122466) core of indoline-2-carboxylic acid introduces profound conformational constraints. This comparison elucidates these differences through a review of key conformational parameters obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Key Conformational Differences: A Summary
The primary distinction between L-proline and this compound lies in the flexibility of their five-membered rings and the preferred orientation of the amide bond when incorporated into a peptide chain. L-proline's pyrrolidine ring is flexible and can adopt two primary puckered conformations, known as Cγ-endo and Cγ-exo.[1][2] This puckering significantly influences the backbone dihedral angles of a peptide chain. In contrast, the indoline (B122111) ring is largely planar due to the fused aromatic system, restricting its conformational landscape.[3]
A pivotal consequence of this structural difference is the preference for the cis or trans conformation of the preceding amide bond (the ω angle). L-proline residues in peptides generally favor the trans conformation, although the energy barrier to the cis conformation is lower than for other amino acids.[4] Strikingly, derivatives of this compound exhibit a pronounced preference for the cis amide isomer, particularly in polar solvents.[3][5][6][7] This stark difference in amide bond geometry makes this compound a valuable tool for designing peptides and peptidomimetics with specific, stable secondary structures.
Quantitative Conformational Data
The following table summarizes key conformational parameters for L-proline and a derivative of this compound, highlighting their distinct preferences.
| Parameter | L-proline | Methyl (S)-1-acetylindoline-2-carboxylate |
| Ring Pucker | Cγ-endo and Cγ-exo equilibrium[1][2] | Quasi-planar[3] |
| Amide Bond Isomerism (ω) | Predominantly trans[4] | Predominantly cis in polar solvents[3][5][6][7] |
| Dihedral Angle (φ) | Restricted to approx. -60° to -75°[4] | Fixed by the bicyclic ring system[3] |
Experimental Protocols
The conformational preferences of these molecules have been elucidated through a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation, including ring pucker and cis/trans amide bond populations.
Methodology:
-
Sample Preparation: The amino acid or its derivative is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
¹H NMR: To observe the chemical shifts and coupling constants of protons.
-
¹H-¹H COSY (Correlation Spectroscopy): To identify coupled protons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between cis and trans isomers and for defining the ring pucker.
-
J-coupling Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are used to determine dihedral angles according to the Karplus equation, providing detailed information about the ring conformation.[1]
-
-
Data Analysis: The relative populations of different conformers (e.g., Cγ-endo vs. Cγ-exo for proline, cis vs. trans amide isomers) are determined by integrating the corresponding signals in the ¹H NMR spectrum.[8] NOE/ROE intensities and J-coupling constants are used to build and validate three-dimensional models of the dominant conformers in solution.[9]
X-ray Crystallography
Objective: To determine the solid-state conformation of the molecule with high precision.
Methodology:
-
Crystallization: Single crystals of the compound are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.[10]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[11] The diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or molecular replacement. An initial electron density map is calculated, and a molecular model is built into the density. The model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[10]
Computational Modeling (Density Functional Theory - DFT)
Objective: To calculate the relative energies of different conformers and to complement experimental data.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).[12]
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their theoretical populations. Solvent effects can be included using implicit solvent models (e.g., PCM).
-
Property Calculation: Spectroscopic parameters, such as NMR chemical shifts and coupling constants, can be calculated and compared with experimental data to validate the computational models.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the comparative analysis and a typical experimental workflow for conformational analysis.
Caption: Logical flow of the comparative conformational analysis.
Caption: General experimental workflow for conformational analysis.
Conclusion
The conformational preferences of this compound diverge significantly from those of L-proline, primarily due to the planarizing and rigidifying effect of the fused benzene ring. This leads to a near-planar five-membered ring and a strong preference for the cis amide conformation in its derivatives. In contrast, L-proline's flexible pyrrolidine ring readily puckers and its derivatives predominantly adopt a trans amide bond. These fundamental structural differences are critical for the rational design of peptidomimetics, catalysts, and other bioactive molecules where precise control over conformation is paramount. The experimental and computational protocols outlined provide a framework for the continued investigation and exploitation of these unique conformational properties in drug discovery and materials science.
References
- 1. Conformational analysis of L-prolines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The flexibility in the proline ring couples to the protein backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
A Comparative Analysis of the Biological Activities of (S)- and (R)-Indoline-2-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indoline-2-Carboxylic Acid and Stereoisomerism
Indoline-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure features a chiral center at the 2-position of the indoline (B122111) ring, giving rise to two enantiomers: (S)-indoline-2-carboxylic acid and (R)-indoline-2-carboxylic acid. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their interactions with biological macromolecules, such as receptors and enzymes, resulting in distinct pharmacological activities. The (S)-enantiomer, for instance, is a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril.
Contrasting Biological Activities: Focus on the NMDA Receptor
The primary biological target identified for indole-2-carboxylic acid derivatives is the glycine (B1666218) co-agonist site on the NMDA receptor. Antagonism at this site can modulate the receptor's activity, which is implicated in various neurological conditions. While specific binding affinity data for the individual (S)- and (R)-enantiomers of indoline-2-carboxylic acid at the NMDA receptor is not available in the reviewed literature, studies on closely related derivatives strongly suggest that the biological activity is stereoselective. Research on tricyclic analogs of indole-2-carboxylic acid has demonstrated that the (-)-isomer exhibits significantly higher potency as an NMDA-glycine antagonist than the (+)-isomer. This precedent suggests that a similar disparity in activity likely exists between the (S)- and (R)-enantiomers of indoline-2-carboxylic acid.
Based on the available evidence for related compounds, it is hypothesized that one enantiomer of indoline-2-carboxylic acid will display a higher affinity for the NMDA receptor glycine site than the other. To facilitate further research in this area, this guide provides detailed experimental protocols for assays that can be used to determine and compare the binding affinities and functional activities of the (S)- and (R)-enantiomers.
Data Presentation
Due to the absence of direct comparative experimental data in the literature, the following table is presented as a template to illustrate how such data would be structured. The values are hypothetical and intended for illustrative purposes only.
| Biological Parameter | (S)-Indoline-2-carboxylic acid | (R)-Indoline-2-carboxylic acid | Reference Compound (e.g., Glycine) |
| Binding Affinity (Ki) at NMDA Receptor Glycine Site | Data Not Available | Data Not Available | Known Value |
| IC50 for displacement of [3H]glycine | Data Not Available | Data Not Available | N/A |
| Functional Antagonism (IC50) in Electrophysiology Assay | Data Not Available | Data Not Available | N/A |
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA receptor activation and antagonism.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for NMDA receptor binding assay.
Experimental Protocols
To facilitate the direct comparison of the (S)- and (R)-enantiomers of indoline-2-carboxylic acid, the following detailed experimental protocols are provided.
Radioligand Binding Assay for NMDA Receptor Glycine Site
Objective: To determine the binding affinity (Ki) of (S)- and (R)-indoline-2-carboxylic acid for the glycine binding site of the NMDA receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Biological Material: Rat cortical membranes, prepared from freshly dissected rat cerebral cortices.
-
Radioligand: [³H]glycine or a higher affinity antagonist radioligand such as [³H]MDL 105,519.
-
Test Compounds: (S)-indoline-2-carboxylic acid and (R)-indoline-2-carboxylic acid, dissolved in an appropriate vehicle.
-
Buffers:
-
Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-acetate buffer, pH 7.4.
-
-
Non-specific Binding Control: A high concentration of a known non-radioactive glycine site ligand (e.g., 1 mM glycine).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the (S)- or (R)-enantiomer of indoline-2-carboxylic acid.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the prepared membrane suspension to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Assay for Functional Antagonism
Objective: To assess the functional antagonist activity of (S)- and (R)-indoline-2-carboxylic acid on NMDA receptor-mediated currents in a cellular system.
Materials:
-
Cell System: Xenopus oocytes injected with cRNA for NMDA receptor subunits (e.g., NR1 and NR2A) or a neuronal cell line expressing functional NMDA receptors.
-
Recording Equipment: Two-electrode voltage-clamp or whole-cell patch-clamp setup.
-
Solutions:
-
Recording Solution: Appropriate external solution for the cell type (e.g., modified Barth's solution for oocytes).
-
Agonist Solutions: Solutions containing a fixed concentration of NMDA and varying concentrations of glycine.
-
Test Compound Solutions: Recording solution containing various concentrations of (S)- or (R)-indoline-2-carboxylic acid.
-
Procedure:
-
Cell Preparation: Prepare the oocytes or cultured neurons for electrophysiological recording.
-
Recording:
-
Clamp the cell at a negative holding potential (e.g., -70 mV).
-
Establish a baseline current in the recording solution.
-
Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit an inward current.
-
After the response stabilizes, co-apply the same agonist solution with increasing concentrations of either the (S)- or (R)-enantiomer of indoline-2-carboxylic acid.
-
-
Data Acquisition: Record the peak and steady-state current responses at each concentration of the test compound.
-
Data Analysis: Normalize the current responses to the control response (in the absence of the antagonist). Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for functional inhibition.
Conclusion
While direct experimental evidence is currently lacking for a definitive comparison, the existing literature on related compounds strongly suggests that the (S)- and (R)-enantiomers of indoline-2-carboxylic acid likely exhibit stereoselective biological activity, particularly as antagonists at the glycine site of the NMDA receptor. The provided experimental protocols offer a clear path for researchers to elucidate the specific pharmacological profiles of these enantiomers. Such studies are crucial for understanding their therapeutic potential and for the rational design of new drugs targeting the NMDA receptor.
A Comparative Guide to Accurate Enantiomeric Excess (ee%) Determination of (S)-(-)-Indoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. (S)-(-)-Indoline-2-carboxylic acid is a key chiral intermediate used in the synthesis of several active pharmaceutical ingredients (APIs), including ACE inhibitors like Perindopril.[1] Consequently, the accurate and precise determination of its enantiomeric excess (ee%) is paramount for ensuring the safety, efficacy, and quality of the final drug product.
This guide provides an objective comparison of the primary analytical methods for determining the ee% of this compound. We will delve into the principles, performance characteristics, and detailed experimental protocols for each technique, supported by experimental data from scientific literature.
Overview of Analytical Methods
The determination of enantiomeric excess relies on differentiating the two enantiomers. This is typically achieved directly, by using a chiral environment that interacts differently with each enantiomer, or indirectly, by converting the enantiomers into diastereomers which have distinct physical properties. The most prevalent techniques include chiral chromatography (HPLC, GC, SFC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and documented method for determining the ee% of indoline-2-carboxylic acid.[2][3] It involves using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.[4]
-
Chiral Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. For non-volatile analytes like carboxylic acids, derivatization into a more volatile form (e.g., an ester) is typically required before analysis on a chiral column.[5][6]
-
Chiral Supercritical Fluid Chromatography (SFC): A modern alternative to HPLC that uses supercritical CO2 as the primary mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[7][8] It has become a predominant technique for both analytical and preparative enantioseparations.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create a diastereomeric environment in the NMR tube.[9][10] This results in distinct chemical shifts for the protons of each enantiomer, allowing for quantification by integrating the respective signals.[9]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that utilizes a chiral selector (e.g., cyclodextrins) in the background electrolyte.[11][12] The enantiomers exhibit different electrophoretic mobilities due to their varying interactions with the chiral selector, enabling their separation.[13]
Quantitative Performance Comparison
The choice of analytical method often depends on a balance of performance characteristics, sample throughput requirements, and available instrumentation. The following table summarizes typical performance data for the discussed methods in the context of chiral carboxylic acid analysis.
| Method | Principle | Typical Accuracy (% Error) | Typical Precision (%RSD) | Analysis Time (min) | Pros | Cons |
| Chiral HPLC | Differential interaction with Chiral Stationary Phase (CSP) | < ± 2.0% | < 2.0% | 10 - 30 | High accuracy & precision, robust, widely available, direct analysis.[14][15] | Higher solvent consumption, method development can be time-consuming.[14] |
| Chiral GC | Differential interaction with Chiral Stationary Phase (CSP) | < ± 2.0% | < 1.0% | 5 - 20 | High resolution and efficiency, low solvent usage, MS coupling is straightforward.[16] | Requires derivatization for non-volatile analytes, potential for racemization during derivatization.[7] |
| Chiral SFC | Differential interaction with CSP using supercritical fluid mobile phase | < ± 2.0% | < 2.0% | 2 - 10 | Very fast analysis, reduced organic solvent use, complementary selectivity to HPLC.[7][8] | Requires specialized instrumentation, method development can be complex. |
| NMR Spectroscopy | Diastereomeric interaction with Chiral Solvating/Derivatizing Agent | < ± 3.0% | < 3.0% | 5 - 15 | No separation needed, provides structural information, relatively fast.[9] | Lower sensitivity and accuracy compared to chromatography, requires pure chiral agents.[10] |
| Capillary Electrophoresis | Differential mobility in the presence of a Chiral Selector | < ± 5.0% | < 5.0% | 10 - 40 | Extremely high efficiency, minimal sample and reagent consumption.[12] | Lower sensitivity for UV detection without pre-concentration, reproducibility can be challenging. |
Experimental Workflows and Principles
The following diagrams illustrate the logical workflows for the primary analytical methods used in determining enantiomeric excess.
Caption: General experimental workflow for ee% determination.
Caption: The three-point interaction model for chiral recognition.[4]
Detailed Experimental Protocols
The following are representative protocols for the accurate determination of the enantiomeric excess of this compound. Analysts should perform method validation according to internal and regulatory guidelines.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This direct method is the most commonly cited for this specific analyte.[2][3] Polysaccharide-based chiral stationary phases are highly effective for separating chiral carboxylic acids.
-
Instrumentation:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
-
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA, HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and 2-Propanol, typically in a ratio between 90:10 and 80:20 (v/v).
-
Add 0.1% TFA to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA:TFA (e.g., 85:15:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Method 2: Indirect Chiral Gas Chromatography (GC) via Esterification
This method requires derivatization to increase the volatility of the analyte.
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based CSP.[5]
-
-
Reagents:
-
Boron trifluoride-methanol (BF3-MeOH) solution (14%) or anhydrous HCl in methanol (B129727).
-
Hexane (B92381) (GC Grade)
-
Anhydrous Sodium Sulfate (B86663)
-
-
Derivatization Protocol (Methyl Ester Formation):
-
To approximately 5 mg of the indoline-2-carboxylic acid sample in a vial, add 1 mL of 14% BF3-MeOH solution.
-
Seal the vial tightly and heat at 60 °C for 15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The dried hexane solution containing the methyl ester derivative is ready for GC analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
Injector Temperature: 230 °C
-
Detector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
-
Data Analysis:
-
Calculate the ee% based on the integrated peak areas of the two separated methyl ester enantiomers.
-
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
This method offers a high-speed, environmentally friendlier alternative to HPLC.
-
Instrumentation:
-
Analytical SFC system with UV detector and back-pressure regulator.
-
Chiral Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or equivalent.
-
-
Reagents:
-
Carbon Dioxide (SFC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with CO2 and a modifier (e.g., 20% Methanol with 0.1% Formic Acid).
-
Flow Rate: 2.5 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Filter the solution prior to injection.
-
-
Data Analysis:
-
Calculate the ee% based on the integrated peak areas of the (S) and (R) enantiomers.
-
Method 4: NMR Spectroscopy using a Chiral Solvating Agent (CSA)
This technique allows for ee% determination without chromatographic separation.
-
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated Chloroform (CDCl3) or other suitable deuterated solvent.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol/acid.
-
-
Experimental Protocol:
-
Accurately weigh about 5-10 mg of the indoline-2-carboxylic acid sample into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of CDCl3.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add the CSA in small, incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
Monitor the spectra for the splitting of a well-resolved proton signal (e.g., the proton at the 2-position) into two separate signals, corresponding to the two enantiomers complexed with the CSA.
-
-
Data Analysis:
-
Once sufficient signal separation is achieved, carefully integrate the two distinct signals.
-
Calculate the ee% from the ratio of the integrals. The accuracy of this method is highly dependent on achieving baseline resolution of the selected signals.[9]
-
References
- 1. CN101090886B - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acids - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg.be [fagg.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 13. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Advanced 2D NMR Techniques for Structural Elucidation of Complex Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of complex derivatives is a cornerstone of modern chemical and pharmaceutical research. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides foundational information, complex molecules with crowded spectra and intricate stereochemistry demand the resolving power and connectivity insights of advanced two-dimensional (2D) NMR techniques. This guide provides an objective comparison of key 2D NMR experiments, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methods for their specific structural challenges.
I. Comparison of Homonuclear Correlation Experiments: COSY vs. TOCSY
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are fundamental techniques for establishing proton-proton (¹H-¹H) spin systems through J-coupling. While both reveal through-bond connectivity, they provide different levels of information.
COSY (Correlation Spectroscopy) identifies protons that are directly coupled, typically over two to three bonds.[1][2] This makes it an excellent starting point for piecing together molecular fragments by identifying neighboring protons.[1]
TOCSY (Total Correlation Spectroscopy) , on the other hand, reveals correlations between all protons within a spin system, not just those that are directly coupled.[3] This is achieved through a "spin-lock" period that facilitates magnetization transfer throughout the entire coupled network.[4] This makes TOCSY particularly powerful for identifying complete spin systems, such as those in amino acid side chains or sugar rings, even when some signals are overlapped in the 1D spectrum.[3][5]
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Information Provided | Correlations between directly J-coupled protons (typically 2-3 bonds).[1] | Correlations between all protons within a spin system.[3] |
| Primary Application | Identifying neighboring protons and establishing initial connectivity. | Identifying entire spin systems (e.g., amino acid residues, sugar rings).[3][5] |
| Key Advantage | Simpler spectra, easier to interpret for direct correlations. | Elucidates entire coupled networks, overcoming spectral overlap.[5] |
| Key Limitation | Information is limited to direct neighbors; breaks in the coupling pathway interrupt the correlation chain. | Can lead to more crowded spectra; interpretation can be complex in molecules with many overlapping spin systems. |
| Typical Mixing Time | N/A (no mixing time) | Short (e.g., 20 ms) for COSY-like correlations; Long (e.g., 80-120 ms) for full spin system correlation.[4] |
II. Comparison of Through-Space Correlation Experiments: NOESY vs. ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the three-dimensional structure and stereochemistry of molecules.[6][7] These techniques detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[7]
The choice between NOESY and ROESY is primarily dependent on the molecular weight of the compound being analyzed.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is the preferred technique for small molecules (MW < ~500 Da).[9]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is used for medium-sized molecules (MW ~700-1200 amu) where the NOE effect can be close to zero, and for large molecules where it can help to avoid issues with spin diffusion.[8][9]
| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |
| Information Provided | Through-space correlations between protons (< 5 Å apart).[7] | Through-space correlations between protons, less susceptible to molecular tumbling effects.[6] |
| Primary Application | Determining stereochemistry and 3D conformation of small molecules.[10] | Determining stereochemistry and 3D conformation of medium-sized molecules and detecting chemical exchange.[9] |
| Key Advantage | Generally more sensitive for small molecules. | Reliable for molecules of intermediate size where NOESY signals may be null.[8] Can distinguish between NOE and chemical exchange peaks.[9] |
| Key Limitation | Signal intensity is highly dependent on molecular tumbling rate and can be zero for intermediate-sized molecules.[6] | Can be less sensitive than NOESY for very small or very large molecules and may show unwanted TOCSY artifacts.[9] |
| Cross-Peak Sign | Positive for small molecules, negative for large molecules relative to the diagonal.[6] | Always positive relative to the diagonal.[6] |
III. Comparison of Heteronuclear Correlation Experiments: HSQC vs. HMBC
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful experiments that correlate protons with heteronuclei, most commonly carbon-13 (¹³C).[11]
HSQC (Heteronuclear Single Quantum Coherence) reveals direct, one-bond correlations between protons and the carbons they are attached to.[11] This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons. Edited HSQC experiments can further provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[11]
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations, typically over two to four bonds, between protons and carbons.[11] This is the key experiment for connecting the molecular fragments identified using COSY and TOCSY, as it allows for the identification of quaternary carbons and the assembly of the complete carbon skeleton.[5]
| Feature | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | Direct one-bond ¹H-X (typically ¹³C) correlations.[11] | Long-range ¹H-X correlations (typically 2-4 bonds).[11] |
| Primary Application | Assigning carbon signals based on their directly attached protons. | Assembling the carbon skeleton by connecting molecular fragments and identifying quaternary carbons.[5] |
| Key Advantage | High sensitivity and resolution, providing unambiguous one-bond connectivities.[12] | Provides crucial long-range connectivity information for complete structure elucidation. |
| Key Limitation | Only provides information about protonated carbons. | The absence of a correlation does not definitively mean there is no long-range coupling, as the coupling constant can be close to zero.[11] |
| Relative Sensitivity | Generally higher than HMBC for the same number of scans.[13] | Lower than HSQC, often requiring longer acquisition times.[13] |
IV. Experimental Protocols
The following are generalized experimental protocols. Optimal parameters will vary depending on the specific molecule, solvent, and NMR spectrometer used.
General Sample Preparation:
Dissolve 5-10 mg of the purified complex derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the sample is free of particulate matter.
Protocol 1: COSY
-
Acquisition:
-
Load and lock the sample.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of scans (NS): 2-8
-
Number of increments in F1 (TD1): 256-512
-
Relaxation delay (D1): 1-2 seconds
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
Protocol 2: TOCSY
-
Acquisition:
-
Follow the initial steps for the COSY experiment.
-
Set up a TOCSY experiment with a spin-lock pulse sequence (e.g., MLEV-17).
-
Set the mixing time (D9) to 80-120 ms (B15284909) for full spin system correlation.
-
NS: 4-16
-
TD1: 256-512
-
D1: 1-2 seconds
-
-
Processing:
-
Similar to COSY processing.
-
Protocol 3: NOESY
-
Acquisition:
-
Follow the initial steps for the COSY experiment.
-
Set up a phase-sensitive NOESY experiment.
-
Set the mixing time (D8) based on the molecular size (e.g., 0.5-1.5 seconds for small molecules).
-
NS: 8-32
-
TD1: 256-512
-
D1: 2-5 seconds (to allow for full relaxation)
-
-
Processing:
-
Apply appropriate window functions and perform a 2D Fourier transform.
-
Careful phasing is required.
-
Protocol 4: ROESY
-
Acquisition:
-
Follow the initial steps for the COSY experiment.
-
Set up a phase-sensitive ROESY experiment.
-
Set the ROESY spin-lock time (mixing time) typically between 100-500 ms.
-
NS: 16-64
-
TD1: 256-512
-
D1: 2-5 seconds
-
-
Processing:
-
Similar to NOESY processing.
-
Protocol 5: HSQC
-
Acquisition:
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Set up a gradient-edited HSQC experiment.
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Set the one-bond coupling constant (¹JCH) to an average value (e.g., 145 Hz).
-
NS: 2-8
-
TD1: 128-256
-
D1: 1-2 seconds
-
-
Processing:
-
Apply appropriate window functions and perform a 2D Fourier transform.
-
The spectrum is typically processed in magnitude mode or with phase correction.
-
Protocol 6: HMBC
-
Acquisition:
-
Follow the initial setup for the HSQC experiment.
-
Set up a gradient-selected HMBC experiment.
-
Set the long-range coupling constant to an optimized value (e.g., 8 Hz).
-
NS: 8-64 (or more, depending on concentration)
-
TD1: 256-512
-
D1: 1-2 seconds
-
-
Processing:
-
Similar to HSQC processing.
-
V. Visualization of Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for structural elucidation and the logical relationships between the information obtained from different 2D NMR experiments.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 3. The 2D TOCSY Experiment - Magritek [magritek.com]
- 4. Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 7. acdlabs.com [acdlabs.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. reddit.com [reddit.com]
- 10. acdlabs.com [acdlabs.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. University of Ottawa NMR Facility Blog: HMQC vs HSQC [u-of-o-nmr-facility.blogspot.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A comparative study of different synthetic strategies for preparing (S)-(-)-Indoline-2-carboxylic acid
A Comparative Guide to the Synthetic Strategies for Preparing (S)-(-)-Indoline-2-carboxylic Acid
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like perindopril. This guide provides a comparative analysis of several key synthetic strategies for this compound, offering a blend of traditional and modern enzymatic and catalytic methods. The comparison focuses on quantitative metrics such as yield and enantiomeric excess, and includes detailed experimental protocols and workflow visualizations to aid in methodological evaluation and selection.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for this compound is often a trade-off between factors like the number of steps, overall yield, enantioselectivity, cost of reagents, and scalability. Below is a summary of the key performance indicators for the different strategies discussed.
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Overall Yield | Enantiomeric Excess (ee) | Number of Steps | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | L-Phenylalanine | Urea (B33335) nitrate (B79036)/H₂SO₄, Base, Pd/C, H₂ | ~42%[1] | >99.5%[1] | 3 | High enantiopurity from a readily available chiral starting material. | Use of harsh nitrating agents. |
| Resolution of Racemic Mixture (with Recycling) | Racemic Indoline-2-carboxylic acid | (R)-α-methylbenzylamine, Acetic anhydride (B1165640) | 50-70%[2] | >99.5%[2] | 2 (plus racemization/recycling) | Utilizes inexpensive starting materials; recycling improves efficiency. | Theoretical max yield of 50% per resolution cycle without recycling. |
| Copper-Catalyzed Intramolecular Cyclization | L-2-Bromophenylalanine | CuCl, K₂CO₃, NMP | ~49.5% (isolated)[3] | >99%[3] | 1 | Single-step, high enantioselectivity. | Starting material may be more expensive than racemic indoline (B122111) or L-phenylalanine. |
| Combined Biocatalysis and Homogeneous Catalysis | o-Chlorocinnamic acid | Phenylalanine ammonia (B1221849) lyase (PAL), CuCl | High (Specific overall yield not detailed) | >99%[4] | 3 | "Green" enzymatic step, short overall route.[5][6] | Requires expertise in both biocatalysis and organometallic catalysis. |
| Biocatalytic Intramolecular C-H Amination | 1-Azido-2-propylbenzene derivative | Engineered Cytochrome P411 "Indoline Synthase" | ~60% (isolated) | 92:8 er (84% ee) | 1 | Novel, direct C-H functionalization under mild conditions. | Requires specialized engineered enzymes; moderate enantioselectivity so far. |
Experimental Protocols
Chiral Pool Synthesis from L-Phenylalanine
This strategy utilizes the inherent chirality of L-phenylalanine to establish the stereocenter of the final product. The synthesis involves three main operations: nitration, intramolecular cyclization, and reduction.
Step 1: Nitration of L-Phenylalanine to 2,4-Dinitro-L-phenylalanine [1]
-
L-phenylalanine is treated with a nitrating agent, such as a mixture of urea nitrate and sulfuric acid.
-
The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermicity and selectivity.
-
This step yields 2,4-dinitro-L-phenylalanine in approximately 75.7% yield.[1]
Step 2: Intramolecular Nitro Amination to (S)-6-nitro-indoline-2-carboxylic acid [1]
-
The 2,4-dinitro-L-phenylalanine is dissolved in a suitable solvent and treated with a base to facilitate intramolecular nucleophilic aromatic substitution.
-
This cyclization forms the indoline ring, yielding (S)-6-nitro-indoline-2-carboxylic acid.
-
This step proceeds with a yield of about 65.7% and maintains high enantiomeric purity (>99.5% ee).[1]
Step 3: One-Pot Transformation to this compound [1]
-
The (S)-6-nitro-indoline-2-carboxylic acid is subjected to catalytic hydrogenation.
-
A common procedure involves dissolving the nitro-indoline in a solvent like methanol (B129727) and adding a palladium on carbon catalyst (10% Pd/C).
-
The mixture is then placed under a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus) and stirred until the reaction is complete.
-
This one-pot reaction reduces the nitro group to an amine, which is subsequently removed (deamination) to afford the final product.
-
This final step has a reported yield of 85.9%.[1]
Caption: Chiral pool synthesis workflow.
Resolution of Racemic Indoline-2-carboxylic Acid with Recycling
This classical approach involves the separation of enantiomers from a racemic mixture, with a modern improvement of recycling the undesired enantiomer to enhance the overall yield.
Step 1: Resolution of Racemic Indoline-2-carboxylic Acid [2]
-
5 kg of racemic indoline-2-carboxylic acid is dissolved in ethanol.
-
3.7 kg of (R)-α-methylbenzylamine is added, and the mixture is stirred for 2 hours.
-
The precipitate, the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid, is collected by filtration.
-
The salt is recrystallized from isopropanol (B130326) and then dissolved in water.
-
A 1N hydrochloric acid solution is added to acidify the mixture, precipitating the (S)-indoline-2-carboxylic acid.
-
The product is filtered, washed, and dried to yield the pure (S)-enantiomer with an enantiomeric purity greater than 99.5%.[2]
Step 2: Recycling of the (R)-isomer [2]
-
The filtrate from the resolution step, which is enriched in the (R)-isomer, is evaporated.
-
The residue is treated with acetic anhydride and heated to effect racemization.
-
The resulting racemic mixture is then hydrolyzed back to racemic indoline-2-carboxylic acid.
-
This recycled racemic acid can be reintroduced into the resolution process, increasing the total yield to 50-70%.[2]
Caption: Resolution and recycling process.
Copper-Catalyzed Intramolecular Cyclization
This method provides a direct, one-step synthesis from a chiral precursor.
Experimental Protocol: [3]
-
A flask is charged with 9.76 g (40.0 mmol) of (S)-2-bromophenylalanine, 5.80 g (42.0 mmol) of K₂CO₃, 40 mg (0.4 mmol) of CuCl, and 40 g of N-methyl pyrrolidone (NMP).
-
The reactor is flushed with argon.
-
The reaction mixture is stirred and heated to 80 °C for 3.5 hours.
-
After cooling, 40 mL of water and 50 mL of ethyl acetate (B1210297) are added.
-
The pH is adjusted to 3.3 with 37% aqueous HCl.
-
The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed and concentrated.
-
The residue is dissolved in 5N HCl, and the pH is adjusted to 2.1 with 32% aqueous NaOH to precipitate the product.
-
The solid is filtered, washed, and dried to give this compound.
-
This procedure yields the product in 49.5% with an enantiomeric excess of >99%.[3]
Caption: Copper-catalyzed synthesis.
Combined Biocatalysis and Homogeneous Catalysis
This modern approach combines the selectivity of enzymes with the efficiency of metal catalysis.
Step 1: Perkin Condensation to form o-chlorocinnamic acid [4]
-
This is a standard organic reaction and the first step in creating the precursor for the enzymatic reaction.
Step 2: Enzymatic Synthesis of (S)-o-chlorophenylalanine [6]
-
o-chlorocinnamic acid is converted to (S)-o-chlorophenylalanine using a phenylalanine ammonia lyase (PAL).
-
The reaction typically uses a PAL from Rhodotorula glutinis and proceeds in high yield (91%) and excellent enantioselectivity (99% ee).[6]
Step 3: Copper-Catalyzed Ring Closure [4]
-
3.00 g (15.0 mmol) of (S)-2-chlorophenylalanine, 2.17 g (15.7 mmol) of K₂CO₃, and 15 mg (0.015 mmol) of CuCl are mixed in 15 g of water.
-
The mixture is heated to 95 °C under an argon atmosphere.
-
After full conversion, the mixture is cooled, and the pH is adjusted to ~3.5 with 5M HCl to precipitate the product.
-
The isolated yield for this step is reported to be 76.6% with >99% ee.[4]
Caption: Combined biocatalysis and catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. [PDF] Asymmetric Synthesis of (S)‐2‐Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to Commercially Sourced (S)-(-)-Indoline-2-carboxylic Acid: Quality Control and Purity Assessment
For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. (S)-(-)-Indoline-2-carboxylic acid, a valuable chiral building block and proline mimetic used in the synthesis of pharmaceuticals like Perindopril and in peptide chemistry, is no exception.[1][2][3][4][5] The presence of impurities, including enantiomeric and positional isomers, can significantly impact reaction outcomes, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).[6]
This guide provides an objective comparison of the quality control and purity assessment of commercially sourced this compound. It includes detailed experimental protocols for key analytical techniques and presents comparative data to aid researchers in selecting the most suitable material for their needs.
Comparative Quality Assessment of Commercial this compound
The quality of this compound from different commercial suppliers can vary. A comprehensive assessment should include an evaluation of chemical purity, enantiomeric purity, and the impurity profile. The following tables summarize hypothetical, yet representative, data from the analysis of products from three different suppliers.
Table 1: Physical and Chemical Properties
| Parameter | Supplier A | Supplier B | Supplier C | Specification |
| Appearance | White to off-white powder | Light yellow crystalline powder | White crystalline powder | White to light yellow powder[7] |
| Melting Point (°C) | 176.5 - 177.8 | 175.9 - 178.2 | 177.0 - 177.5 | 177 (decomposes)[8] |
| Optical Rotation | -113.8° (c=1 in 1M HCl) | -114.5° (c=1 in 1M HCl) | -114.2° (c=1 in 1M HCl) | -114° (c=1 in 1M HCl)[8] |
| Solubility | Soluble in 1M HCl | Soluble in 1M HCl | Soluble in 1M HCl | Soluble in 1M HCl |
Table 2: Purity and Impurity Profile by HPLC and Chiral HPLC
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.2% | 98.5% | 99.8% |
| Enantiomeric Excess (ee%) | 99.5% | 98.8% | >99.9% |
| (R)-(+)-Indoline-2-carboxylic acid (%) | 0.25% | 0.60% | <0.05% |
| 1H-Indole-2-carboxylic acid (%) | 0.15% | 0.30% | 0.08% |
| Other Impurities (%) | 0.40% | 0.60% | 0.12% |
Table 3: Spectroscopic and Elemental Analysis Data
| Analysis | Supplier A | Supplier B | Supplier C |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 164.06 | [M+H]⁺ = 164.07 | [M+H]⁺ = 164.06 |
| Elemental Analysis (%) | C: 66.21, H: 5.58, N: 8.57 | C: 66.15, H: 5.62, N: 8.51 | C: 66.25, H: 5.56, N: 8.58 |
| Theoretical Values | C: 66.25, H: 5.56, N: 8.58 |
Experimental Protocols
Detailed and robust analytical methods are crucial for the accurate assessment of this compound quality.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Chiral HPLC for Enantiomeric Purity
This method is essential for determining the enantiomeric excess (ee%).
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Provides structural confirmation and can be used for quantitative analysis (qNMR).[6]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Analysis: The structure is confirmed by analyzing chemical shifts and coupling constants. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities.[6] One potential impurity to monitor is 1H-indole-2-carboxylic acid, which can arise from oxidation.[9]
Mass Spectrometry (MS)
Confirms the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly or analyze the eluent from the HPLC.
-
Data Analysis: Confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 163.17 g/mol .[8]
Melting Point Analysis
A sharp melting point range is indicative of high purity.[6]
-
Instrumentation: Melting point apparatus.
-
Method: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate.
-
Data Analysis: A narrow melting point range (e.g., 1-2°C) suggests high purity. A broad range can indicate the presence of impurities.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Quality Assessment
The following diagram illustrates a logical workflow for the comprehensive quality assessment of commercially sourced this compound.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 79815-20-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. (S)-(-)-吲哚啉-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Investigating (S)-(-)-Indoline-2-carboxylic acid as a superior proline mimetic for specific secondary structures
For researchers, scientists, and drug development professionals, the quest for precise control over peptide and protein conformation is paramount. In this context, (S)-(-)-indoline-2-carboxylic acid emerges as a powerful tool, acting as a proline mimetic with a distinct and compelling advantage: a strong intrinsic preference for the cis-amide bond. This property, in stark contrast to proline's natural inclination towards the trans conformation, allows for the rational design of specific secondary structures, such as β-turns and polyproline I-like helices, with greater fidelity.
This guide provides a comprehensive comparison of this compound with proline and other proline analogs, supported by experimental data and detailed protocols to facilitate its integration into research and development workflows.
Performance Comparison: Inducing the cis Conformation
The defining feature of this compound is its remarkable ability to favor the cis conformation of the preceding peptide bond, particularly in polar solvents. This is a significant departure from proline, which predominantly adopts the trans conformation. This conformational rigidity makes this compound a superior candidate for applications where a cis peptide bond is required to nucleate or stabilize a specific secondary structure.
While direct, comprehensive quantitative comparisons across a wide range of proline mimetics in a single study are limited in the available literature, the following table summarizes the known conformational propensities of this compound and other relevant proline analogs.
| Proline Analog | Predominant Amide Conformation | Impact on Secondary Structures | References |
| This compound | Strongly cis (especially in polar solvents) | Potent inducer of β-turns and polyproline I-like helices . | |
| L-Proline | Predominantly trans (~95% in proteins) | Found in various structures, including turns and polyproline II helices. | |
| 4(R)-Hydroxyproline (Hyp) | trans | Stabilizes the collagen triple helix through stereoelectronic effects. | |
| 4(R)-Fluoroproline (Flp) | trans | Can enhance the stability of the collagen triple helix . | |
| 3(S)-Hydroxyproline | trans | Can destabilize the collagen triple helix . | |
| Azaproline | Predominantly cis | Induces β-turns . |
Experimental Protocols
Peptide Synthesis with this compound
The incorporation of this compound into peptide sequences can be challenging due to its sterically hindered nature and potential for side reactions. The following protocols are optimized for efficient coupling.
Solid-Phase Peptide Synthesis (SPPS) using HATU:
This protocol is recommended for its high coupling efficiency with sterically hindered amino acids.
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of this compound (3 eq.), HATU (2.95 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the resin and couple for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.
Solution-Phase Peptide Synthesis using T3P®:
Propanephosphonic acid anhydride (B1165640) (T3P®) is an effective coupling reagent with the advantage of simplified purification.
-
Reaction Setup: Dissolve the N-terminally protected amino acid or peptide (1 eq.) and this compound methyl ester (1 eq.) in ethyl acetate.
-
Coupling: Add DIPEA (4 eq.) and T3P® (50% in ethyl acetate, 2 eq.).
-
Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by flash column chromatography.
Peptide Purification:
Crude peptides containing this compound are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 214 nm and 280 nm.
-
Post-Purification: The collected fractions are lyophilized to yield the pure peptide.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for cis/trans Isomer Ratio Determination:
1H NMR spectroscopy is a powerful tool to determine the ratio of cis and trans conformers of the amide bond preceding the indoline (B122111) ring.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire a 1D 1H NMR spectrum.
-
Analysis: The α-protons of the cis and trans isomers will have distinct chemical shifts. The ratio of the conformers can be determined by integrating the respective α-proton signals. 2D NMR techniques like NOESY can provide further structural information and confirm through-space interactions characteristic of each isomer.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:
CD spectroscopy is used to characterize the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature.
-
Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure. For example, a type I β-turn often shows a negative band around 225 nm and a positive band around 205 nm, while a type II β-turn shows a positive band around 220 nm and a negative band around 200 nm.
Thermal Stability Assay for Collagen-like Peptides:
The stability of collagen triple helices is assessed by monitoring the change in CD signal with increasing temperature.
-
Sample Preparation: Prepare a solution of the collagen-like peptide in phosphate-buffered saline (PBS).
-
Thermal Denaturation: Monitor the CD signal at a characteristic wavelength (e.g., 225 nm) while increasing the temperature at a controlled rate (e.g., 10°C/hour).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater triple helix stability.
Visualizing Workflows and Concepts
Caption: Experimental workflow for the synthesis and analysis of peptides containing this compound.
Caption: Conformational preference of proline vs. This compound and its impact on secondary structures.
Head-to-head comparison of chemical versus biocatalytic methods for chiral resolution
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical and fine chemical industries. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a widely employed strategy. This guide provides an objective, data-driven comparison of two prominent chiral resolution techniques: classical chemical resolution via diastereomeric salt formation and modern biocatalytic resolution using enzymes.
At a Glance: Key Differences
| Feature | Chemical Resolution (Diastereomeric Salt Formation) | Biocatalytic Resolution (Kinetic Resolution) |
| Principle | Formation of diastereomers with different physical properties (e.g., solubility) for separation. | Enantioselective reaction catalyzed by an enzyme, where one enantiomer reacts faster than the other. |
| Selectivity | Dependent on the choice of resolving agent and crystallization conditions. | Often very high enantioselectivity, specific to the enzyme and substrate. |
| Reaction Conditions | Can involve harsh conditions (e.g., strong acids/bases, high temperatures). | Typically mild conditions (e.g., physiological pH, ambient temperature).[1] |
| Environmental Impact | May use stoichiometric amounts of resolving agents and organic solvents, generating more waste. | Generally considered a "greener" technology due to the use of biodegradable catalysts (enzymes) and often milder reaction conditions.[1] |
| Substrate Scope | Broadly applicable to acidic and basic compounds. | Dependent on the substrate specificity of the enzyme. |
| Yield | Theoretical maximum of 50% for the desired enantiomer without a racemization step. | Theoretical maximum of 50% for the desired enantiomer in a standard kinetic resolution. |
| Catalyst | Chiral resolving agent (often stoichiometric). | Enzyme (catalytic amounts). |
Case Study: Resolution of Racemic Ibuprofen (B1674241)
To illustrate a direct comparison, we will examine the resolution of racemic ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The (S)-(+)-enantiomer is responsible for the desired pharmacological activity.[2]
Chemical Resolution: Diastereomeric Salt Formation
A common chemical method for resolving racemic ibuprofen involves its reaction with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form diastereomeric salts.[3] These salts, having different physical properties, can be separated by fractional crystallization. The less soluble salt, in this case, the salt of (S)-ibuprofen and (S)-α-phenylethylamine, precipitates from the solution and can be isolated. Subsequent acidification of the isolated salt yields the desired (S)-ibuprofen.
Biocatalytic Resolution: Lipase-Catalyzed Esterification
Enzymatic kinetic resolution of ibuprofen is frequently achieved through the enantioselective esterification of the carboxylic acid group using a lipase (B570770). Lipases, such as those from Candida rugosa or Candida antarctica, can selectively catalyze the esterification of one enantiomer at a much higher rate than the other.[4][5] For example, Candida rugosa lipase preferentially esterifies the (S)-(+)-enantiomer. The resulting ester can then be separated from the unreacted (R)-(-)-ibuprofen, and subsequent hydrolysis of the ester yields the enantiomerically enriched (S)-(+)-ibuprofen.
Quantitative Data Comparison: Resolution of Ibuprofen
| Parameter | Chemical Resolution (Diastereomeric Salt Formation) | Biocatalytic Resolution (Lipase-Catalyzed Esterification) |
| Resolving Agent/Catalyst | (S)-(-)-α-phenylethylamine | Candida rugosa lipase |
| Yield of (S)-Ibuprofen | ~41% (after recrystallization and isolation)[2] | Up to 45% conversion with high enantioselectivity[6] |
| Enantiomeric Excess (e.e.) of (S)-Ibuprofen | ~88%[3] | Up to 96%[6] |
| Reaction Temperature | 75-85 °C (for salt formation)[7] | 37 °C[6] |
| Reaction Time | Several hours including crystallization and isolation | Varies (e.g., 24 hours)[8] |
| Solvent | Aqueous KOH, 2-propanol, MTBE[2][7] | Isooctane[6] |
Note: The data presented is compiled from various sources and may not represent fully optimized conditions for a direct, side-by-side comparison. However, it provides a strong indication of the performance of each method.
Experimental Protocols
Chemical Resolution of Racemic Ibuprofen
This protocol is adapted from McCullagh, 2008.[2]
-
Salt Formation:
-
Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH by heating to 75-85 °C with stirring.
-
In a separate flask, dissolve 1.82 g of (S)-(-)-α-phenylethylamine in 15 mL of 2-propanol.
-
Slowly add the amine solution to the warm ibuprofen solution.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the precipitate by vacuum filtration and wash with cold 2-propanol.
-
-
Recrystallization:
-
Recrystallize the salt from 30 mL of 2-propanol to improve diastereomeric purity.
-
-
Isolation of (S)-Ibuprofen:
-
Suspend the recrystallized salt in water and add 2M H₂SO₄ until the solution is acidic.
-
Extract the resulting (S)-ibuprofen with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield (S)-(+)-ibuprofen.
-
Biocatalytic Resolution of Racemic Ibuprofen
This protocol is a generalized procedure based on literature reports.[6]
-
Reaction Setup:
-
To a solution of racemic ibuprofen (e.g., 0.025 M) and an alcohol (e.g., n-propanol, 0.025 M) in a suitable organic solvent (e.g., 20 mL of isooctane), add the lipase (e.g., 40 mg of immobilized Candida rugosa lipase). A small amount of water (e.g., 20 µL) may be added to activate the enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with shaking.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.
-
The ester of (S)-ibuprofen can be separated from the unreacted (R)-ibuprofen by conventional methods such as column chromatography or extraction.
-
Hydrolyze the isolated ester (e.g., using aqueous NaOH followed by acidification) to obtain (S)-(+)-ibuprofen.
-
Visualizing the Workflows
References
- 1. chemconnections.org [chemconnections.org]
- 2. chemconnections.org [chemconnections.org]
- 3. scribd.com [scribd.com]
- 4. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 8. chemrxiv.org [chemrxiv.org]
Structure-activity relationship (SAR) studies of (S)-(-)-Indoline-2-carboxylic acid analogs in various assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (S)-(-)-indoline-2-carboxylic acid analogs and their closely related indole-2-carboxylic acid counterparts across a range of biological assays. The data presented herein is intended to inform medicinal chemistry efforts and guide the design of novel therapeutic agents.
I. Comparative Biological Activity of Indole-2-Carboxylic Acid Analogs
The following tables summarize the quantitative data for various indole-2-carboxylic acid analogs, highlighting the impact of different substituents on their biological activity in several key assays.
Apoptosis Induction in T47D Breast Cancer Cells
A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. The mechanism of action is believed to be through the inhibition of tubulin polymerization.[1]
| Compound | R3 | R5 | R' (on benzylidene) | Caspase Activation EC50 (µM)[1] | Growth Inhibition GI50 (µM)[1] |
| 3a | -CH3 | -Cl | 4-NO2 | ~2.0 | - |
| 9a | -Ph | -CH3 | 4-CH3 | 0.1 | - |
| 9b | -Ph | -Cl | 4-NO2 | 0.1 | 0.9 |
Key SAR Insights:
-
Substitution at the 3-position of the indole (B1671886) ring with a phenyl group significantly increases apoptotic activity.[1]
-
A 20-fold increase in potency was observed when moving from a 3-methyl to a 3-phenyl substituent.[1]
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase strand transfer.[2][3]
| Compound | Substituent at C6 | Substituent at C3 | IC50 (µM)[2][3] |
| 1 | - | - | >50 |
| 17a | Halogenated benzene (B151609) ring | - | 3.11 |
| 20a | - | Long branch interacting with Tyr143 and Asn117 | 0.13 |
Key SAR Insights:
-
The indole nucleus can chelate with two Mg2+ ions in the active site of the integrase.[2][3]
-
Introduction of a C6 halogenated benzene ring enhances binding through π–π stacking interactions with viral DNA.[2]
-
A long branch at the C3 position that can interact with the hydrophobic cavity near the active site significantly improves inhibitory activity.[3]
IDO1 and TDO Inhibition
Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[4]
| Compound | Substituent | IDO1 IC50 (µM)[4] | TDO IC50 (µM)[4] |
| 9o-1 | 6-acetamido | 1.17 | 1.55 |
| 9p-O | para-benzoquinone derivative | double digit nM | double digit nM |
Key SAR Insights:
-
6-acetamido-indole-2-carboxylic acid derivatives show potent dual inhibition of IDO1 and TDO.[4]
-
Oxidation to a para-benzoquinone derivative can lead to a significant increase in potency to the nanomolar range.[4]
Anticancer Activity and NF-κB Inhibition
A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines and their ability to inhibit NF-κB.[5][6]
| Cell Line | Compound 2g IC50 (µM) |
| HCT-116 | < 0.1 |
| NCI-H23 | < 0.1 |
| PC-3 | < 0.1 |
Key SAR Insights:
-
Electron-withdrawing groups, particularly at the 3',5'-positions of the N-phenyl ring, increased both anticancer and NF-κB inhibitory activity.[5]
-
Compound 2g , 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide, demonstrated outstanding cytotoxicity and NF-κB inhibitory activities.[5]
II. Experimental Protocols
Caspase Activation Assay for Apoptosis Induction
This cell-based high-throughput screening assay is used to identify compounds that induce apoptosis.
-
Cell Line: T47D human breast cancer cells.
-
Procedure:
-
Cells are seeded in microtiter plates and incubated.
-
Test compounds are added at various concentrations.
-
After an incubation period, a substrate for caspases (e.g., a fluorogenic substrate) is added.
-
The activity of caspases, a key marker of apoptosis, is measured by detecting the cleavage of the substrate, typically through fluorescence.
-
EC50 values are calculated from the dose-response curves.[1]
-
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Enzyme: Recombinant HIV-1 integrase.
-
Substrates: A donor DNA and a target DNA.
-
Procedure:
-
The assay is typically performed in a multi-well plate format.
-
HIV-1 integrase is incubated with the donor DNA.
-
The test compound and the target DNA are added.
-
The reaction mixture is incubated to allow for the strand transfer reaction to occur.
-
The amount of strand transfer product is quantified, often using a method like ELISA or fluorescence.
-
IC50 values are determined by measuring the inhibition of the strand transfer reaction at different compound concentrations.[2][3]
-
IDO1/TDO Enzymatic Assay
This assay determines the inhibitory activity of compounds against the IDO1 and TDO enzymes.
-
Enzymes: Recombinant human IDO1 and TDO.
-
Substrate: L-Tryptophan.
-
Procedure:
-
The enzymatic reaction is conducted in a buffer containing the respective enzyme, L-tryptophan, and other necessary co-factors.
-
Test compounds are added to the reaction mixture.
-
The reaction is initiated and incubated for a specific time.
-
The product of the reaction, N-formylkynurenine, is measured, often spectrophotometrically after conversion to kynurenine.
-
IC50 values are calculated by measuring the percent inhibition at various compound concentrations.[4]
-
III. Visualizing the SAR Workflow
The following diagram illustrates the general workflow of a structure-activity relationship study, from initial compound design to the identification of a lead candidate.
Caption: General workflow of a structure-activity relationship (SAR) study.
References
- 1. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crossroads of Immune Suppression: A Comparative Guide to Dual IDO1 and TDO Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of derivative compounds designed to dually inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are critical gatekeepers of the kynurenine (B1673888) pathway, a key metabolic route that governs immune tolerance and has been implicated in cancer and neurodegenerative diseases.
The failure of the highly selective IDO1 inhibitor, Epacadostat, in late-stage clinical trials highlighted a crucial aspect of tryptophan metabolism: the compensatory role of TDO. This realization has spurred the development of dual IDO1/TDO inhibitors, aiming for a more comprehensive blockade of the kynurenine pathway and a more robust therapeutic effect. This guide summarizes the inhibitory potency of several such derivatives, provides detailed experimental methodologies for their evaluation, and visualizes the underlying biological and experimental frameworks.
Comparative Inhibitory Potency of Dual IDO1/TDO Inhibitors
The following table summarizes the in vitro inhibitory potency of various dual IDO1 and TDO inhibitors based on publicly available data. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to allow for a direct comparison of the compounds' activities against both enzymes.
| Compound/Derivative | IDO1 IC50/EC50 (nM) | TDO IC50/EC50 (nM) | Notes | Reference(s) |
| AT-0174 | 170 | 250 | Orally active dual inhibitor. | [1][2] |
| RG70099 | <100 | <100 | Potent dual inhibitor with favorable preclinical oral bioavailability. | [3][4] |
| HTI-1090 (SHR9146) | Potent dual inhibitor | Potent dual inhibitor | Orally available, has been evaluated in Phase I clinical trials. | [5] |
| M4112 | Potent and highly selective | Potent and highly selective | Orally available, evaluated in a Phase I clinical trial. | [5] |
| IDO1/TDO-IN-3 | 5 | 4 | Potent inhibitor with in vivo anti-tumor activity. | [6] |
| TD34 | ~40,000 (in SKOV3 cells) | ~40,000 (in A172 cells) | More potent in dual-expressing BT549 cells (IC50 = 3,420 nM). | [7] |
| G-4 (imidazothiazole derivative) | 6,500 | 10,100 | Example of a 5,6-dihydroimidazothiazole derivative. | |
| G-14 (imidazothiazole derivative) | <5,000 | 10,000-20,000 (range for class) | Example of a 5,6-dihydroimidazothiazole derivative. |
Experimental Protocols
The evaluation of dual IDO1 and TDO inhibitors typically involves a combination of enzymatic and cell-based assays to determine their potency and selectivity.
Recombinant Human IDO1 and TDO Enzymatic Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 and TDO.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors and additives (e.g., ascorbic acid, methylene (B1212753) blue, catalase)
-
Test compounds (derivatives)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the respective enzyme (IDO1 or TDO).
-
Add serial dilutions of the test compounds to the wells of a 96-well plate. Include positive controls (known inhibitors) and negative controls (vehicle).
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at a higher temperature (e.g., 50°C) for approximately 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.
-
Add Ehrlich's reagent to each well, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 and TDO Inhibition Assays
Cell-based assays provide a more physiologically relevant system to evaluate inhibitor potency by considering factors such as cell permeability and metabolism.
a) IDO1 Cell-Based Assay (e.g., using HeLa or SKOV-3 cells):
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds
-
Reagents for kynurenine detection as described in the enzymatic assay.
Procedure:
-
Seed HeLa or SKOV-3 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.
-
Add serial dilutions of the test compounds to the cells and incubate for a specified period.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described above.
-
Determine the EC50 values by plotting the percentage of inhibition against the compound concentration.
b) TDO Cell-Based Assay (e.g., using SW48 or A172 cells):
Materials:
-
SW48 or A172 cells (which endogenously express TDO)
-
Cell culture medium
-
Test compounds
-
Reagents for kynurenine detection.
Procedure:
-
Seed SW48 or A172 cells in 96-well plates.
-
The protocol is similar to the IDO1 cell-based assay, but without the need for IFN-γ stimulation as these cells constitutively express TDO.
-
Add serial dilutions of the test compounds and incubate.
-
Measure the kynurenine in the supernatant and calculate the EC50 values.
Visualizing the Landscape of IDO1/TDO Inhibition
The following diagrams, generated using Graphviz, illustrate the key biological pathway and a typical experimental workflow for evaluating dual IDO1/TDO inhibitors.
Caption: The Kynurenine Pathway highlighting the roles of IDO1 and TDO.
Caption: A typical experimental workflow for evaluating dual IDO1/TDO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalytic Efficiency: (S)-(-)-Indoline-2-carboxylic Acid in Organocatalysis - A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative framework for evaluating the catalytic prowess of (S)-(-)-Indoline-2-carboxylic acid, a conformationally constrained proline analogue, against established organocatalysts. While direct, side-by-side comparative studies with quantitative data are notably scarce in current literature, this analysis synthesizes available information and outlines the necessary experimental protocols and data presentation for a rigorous benchmark.
This compound is recognized as a structural mimic of the highly successful organocatalyst, L-proline. Its rigid indoline (B122111) backbone fixes the orientation of the carboxylic acid and the secondary amine, which are the key functional groups for enamine and iminium ion catalysis. This conformational rigidity is hypothesized to influence the transition state of a reaction, potentially leading to altered or improved stereoselectivity compared to the more flexible proline. However, a comprehensive benchmarking against proline and its derivatives is necessary to validate this hypothesis.
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison, all quantitative data from benchmarking experiments should be summarized in a clear, tabular format. The following tables provide a template for presenting such data for a model asymmetric reaction, such as the aldol (B89426) or Michael reaction.
Table 1: Asymmetric Aldol Reaction - Catalyst Performance Comparison
| Catalyst | Entry | Aldehyde | Ketone | Yield (%) | dr (syn:anti) | ee% (syn) | ee% (anti) | Time (h) |
| This compound | 1 | |||||||
| L-Proline | 2 | |||||||
| (S)-4-Hydroxyproline | 3 | |||||||
| (S)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid | 4 |
Table 2: Asymmetric Michael Addition - Catalyst Performance Comparison
| Catalyst | Entry | Michael Donor | Michael Acceptor | Yield (%) | dr | ee% | Time (h) |
| This compound | 1 | ||||||
| L-Proline | 2 | ||||||
| Cinchona Alkaloid Derivative | 3 | ||||||
| Diarylprolinol Silyl Ether | 4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of comparative studies. The following represents a general experimental protocol for a benchmark asymmetric aldol reaction.
General Procedure for Asymmetric Aldol Reaction:
To a solution of the aldehyde (0.5 mmol, 1.0 equiv) in an appropriate solvent (e.g., DMSO, CHCl₃, or toluene, 1.0 M), the ketone (1.5 mmol, 3.0 equiv) and the organocatalyst (0.05 mmol, 10 mol%) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Visualization of Experimental and Logical Workflows
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for catalyst benchmarking and the logical framework for comparing catalyst efficiency.
Conclusion and Future Outlook
Comparative Analysis of Indoline-Based Lead Compounds in Inflammation: An In Vitro and In Vivo Guide
A Note on Scope: While the focus of this guide is on derivatives of (S)-(-)-Indoline-2-carboxylic acid, the available literature with direct in vitro and in vivo comparisons of multiple lead compounds is limited. Therefore, this guide presents a comprehensive analysis of a closely related series of indoline-based compounds investigated as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications. The principles and methodologies described are highly relevant for researchers working with indoline (B122111) scaffolds.
Introduction to Lead Compounds
Inflammation is a complex biological response, and targeting multiple pathways is a promising therapeutic strategy. This guide focuses on a series of indoline-based compounds designed to dually inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. The lead compounds evaluated stem from an initial hit, compound 43 , which was subsequently optimized to yield more potent derivatives, including compound 73 . This document provides a side-by-side comparison of their performance in both laboratory-based assays and living models.
In Vitro Comparative Data
The following table summarizes the in vitro inhibitory activities of the lead compounds against the target enzymes, 5-LOX and sEH.
| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) |
| 43 | Notable Inhibitor | Not Reported |
| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |
Data sourced from a study on indoline-based dual 5-LOX/sEH inhibitors.[1]
In Vivo Comparative Data
Compound 73 was advanced to in vivo studies based on its potent dual inhibitory activity. The following table summarizes its efficacy in animal models of inflammation.
| Animal Model | Treatment | Key Findings |
| Zymosan-induced Peritonitis (mice) | Compound 73 | Showed remarkable anti-inflammatory efficacy. |
| Experimental Asthma (mice) | Compound 73 | Demonstrated significant anti-inflammatory effects. |
Data sourced from a study on indoline-based dual 5-LOX/sEH inhibitors.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
5-Lipoxygenase (5-LOX) Inhibition Assay: The inhibitory activity against 5-LOX was determined using enzymatic assays.[1] The general procedure involves:
-
Incubation of the test compound with the purified 5-LOX enzyme.
-
Initiation of the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measurement of the formation of leukotrienes, the product of the 5-LOX reaction, typically by spectrophotometry or chromatography.
-
Calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay: The inhibitory activity against sEH was evaluated using enzymatic assays.[1] The protocol generally includes:
-
Incubation of the test compound with the purified sEH enzyme.
-
Addition of a specific substrate for sEH.
-
Quantification of the product formed by the enzymatic reaction, often through fluorometric or chromatographic methods.
-
Determination of the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
In Vivo Anti-Inflammatory Models
Zymosan-induced Peritonitis in Mice: This model is used to assess the acute anti-inflammatory effects of a compound. The procedure is as follows:
-
Administration of the test compound (e.g., compound 73 ) to the mice.
-
Intraperitoneal injection of zymosan, a yeast cell wall component, to induce peritonitis.
-
After a specific time, collection of peritoneal fluid.
-
Analysis of the fluid for inflammatory markers, such as the infiltration of immune cells (e.g., neutrophils) and the levels of inflammatory mediators.
-
Comparison of the inflammatory response in treated versus untreated animals to determine the compound's efficacy.[1]
Experimental Asthma in Mice: This model mimics the allergic airway inflammation seen in asthma. The general protocol involves:
-
Sensitization of the mice to an allergen, such as ovalbumin.
-
Subsequent challenge with the same allergen to induce an asthmatic response.
-
Treatment with the test compound before or after the allergen challenge.
-
Assessment of airway inflammation by measuring parameters like inflammatory cell count in bronchoalveolar lavage fluid, mucus production, and airway hyperresponsiveness.
-
Evaluation of the compound's ability to reduce these inflammatory markers compared to a control group.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow from hit identification to in vivo validation.
Proposed Signaling Pathway Inhibition
Caption: Dual inhibition of 5-LOX and sEH pathways by Compound 73.
References
Safety Operating Guide
Proper Disposal of (S)-(-)-Indoline-2-carboxylic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for (S)-(-)-Indoline-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is crucial for maintaining a safe and responsible research environment.
Essential Safety and Handling Information
This compound is a chemical compound that requires careful handling. It is classified as a skin sensitizer (B1316253) and is suspected of damaging fertility.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 163.17 g/mol | [1][3] |
| Melting Point | 177 °C (decomposes) | |
| Solubility | ||
| Water | Insoluble | [4] |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Hazard Classifications (GHS) | ||
| Skin Sensitization | Category 1 | [1][2] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility) | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Experimental Protocol for Waste Neutralization (Not Recommended)
While some simple carboxylic acids can be neutralized for disposal, this is not recommended for this compound due to its complex structure and associated hazards. The primary and approved method of disposal is through a licensed hazardous waste contractor.
Waste Collection and Segregation
-
Designated Waste Container:
-
Use a dedicated, properly labeled, and leak-proof container for collecting all waste containing this compound.
-
The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, spatulas), in a designated solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container. The container must be labeled with the full chemical names and approximate concentrations of all components.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is minimally contaminated should be placed in a separate, clearly marked hazardous waste bag or container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying, the label on the empty container should be defaced or removed before disposal as non-hazardous waste, in accordance with your institution's guidelines.
-
Labeling and Storage of Hazardous Waste
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all containers are tightly sealed when not in use.
-
Secondary containment should be used for liquid waste containers to prevent spills.
-
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with an accurate description of the waste, including its composition and volume.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (S)-(-)-Indoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-(-)-Indoline-2-carboxylic acid (CAS No. 79815-20-6). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in a laboratory setting. This compound is a beige powder and presents specific health risks that necessitate careful handling.[1]
This compound is classified as a hazardous chemical. It may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to the gastrointestinal tract through prolonged or repeated exposure.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling procedures are mandatory.
Personal Protective Equipment (PPE) Summary
Engineering controls, such as ensuring adequate ventilation and the use of a chemical fume hood, are the primary line of defense.[4][5] Eyewash stations and safety showers must be readily accessible.[1][4] The following PPE is required as a secondary but crucial measure to prevent exposure.
| PPE Category | Specification | Purpose & Citation |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause sensitization. Always inspect gloves before use and wash hands after removal.[1][5][6] |
| Lab coat or chemical-resistant coveralls. | Protects skin and personal clothing from contamination.[5][7] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[5] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder, especially if dust is generated or ventilation is inadequate.[5][8] Use a respirator with a Type P3 (EN 143) filter cartridge for solid particles.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to minimize exposure and prevent contamination.
-
Preparation and Engineering Controls :
-
Before handling, review the Safety Data Sheet (SDS).[9]
-
Work in a well-ventilated area, preferably a designated chemical fume hood.[4][5]
-
Confirm that a safety shower and eyewash station are nearby and operational.[1][4]
-
Prepare all necessary equipment and have a designated, labeled hazardous waste container ready.[4]
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the handling area.
-
-
Weighing and Transfer :
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[4]
-
Waste Segregation :
-
Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Disposal :
-
Final Disposal :
Visual Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. This compound 99 79815-20-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. benchchem.com [benchchem.com]
- 7. realsafety.org [realsafety.org]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. flinnsci.com [flinnsci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
